4-Aminocyclohexanol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-65-3, 27489-62-9, 40525-78-8 | |
| Record name | 4-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Aminocyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-aminocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Fundamental Properties of 4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional alicyclic compound that serves as a pivotal structural motif and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane framework, combined with the strategic placement of amino and hydroxyl functional groups, makes it an invaluable precursor for a diverse range of complex molecules, most notably active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the core physicochemical properties, stereochemical nuances, synthesis, reactivity, and applications of this compound. We delve into field-proven experimental protocols and spectroscopic analysis techniques, offering researchers the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Structural Framework and Stereoisomerism
This compound exists as two distinct geometric isomers: cis and trans. This stereoisomerism arises from the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. The stereochemistry is critical, as it dictates the molecule's three-dimensional shape, which in turn profoundly influences its binding affinity to biological targets and its pharmacokinetic properties.[1]
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
trans-4-Aminocyclohexanol : The more thermodynamically stable isomer, where both the amino and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance.[1][2] This is the most commonly utilized form in synthesis.
-
cis-4-Aminocyclohexanol : In this configuration, one substituent is in an axial position while the other is equatorial.[3]
The ability to selectively synthesize or isolate a specific isomer is a key consideration in drug design, where precise spatial arrangement of pharmacophores is essential.
Caption: Chair conformations of trans and cis-4-Aminocyclohexanol.
Core Physicochemical and Spectroscopic Properties
The utility of this compound is underpinned by its distinct physical and chemical properties. The trans isomer is typically a white to off-white crystalline solid at room temperature.[2] The presence of both an amino and a hydroxyl group allows for hydrogen bonding, granting it solubility in water and other polar solvents.[2][4]
Physical Properties
The following table summarizes key physical data, primarily for the more common trans isomer.
| Property | Value (trans-isomer) | Source(s) |
| Molecular Formula | C₆H₁₃NO | [5][6] |
| Molecular Weight | 115.17 g/mol | [5][7] |
| Appearance | White to light yellow/orange crystalline powder | [2][8][9] |
| Melting Point | 108-113 °C | [2][6][9] |
| Boiling Point | 127 °C at 14 mmHg | [2][10] |
| Density | ~1.037 g/cm³ | [2] |
| Solubility | Soluble in water; slightly soluble in methanol and chloroform. | [2][4][8] |
| CAS Number | 27489-62-9 | [7][11] |
Spectroscopic Fingerprints for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers. The different spatial orientations of the protons and carbons result in unique chemical shifts (δ) and coupling constants (J).[12]
Key Differentiating Features in ¹H NMR: [12]
-
H-1 (CH-OH) and H-4 (CH-NH₂) Protons : In the trans isomer, these protons are axial and thus shielded (appear at a lower ppm) compared to their equatorial counterparts in the cis isomer.
-
Coupling Constants : The coupling between the H-1/H-4 protons and adjacent axial protons in the trans isomer results in a large trans-diaxial coupling constant (J ≈ 10-13 Hz), typically observed as a triplet of triplets. This is a definitive marker for the trans isomer.
| Proton | cis-Isomer (in D₂O) | trans-Isomer (in D₂O) | Key Distinguishing Feature |
| H-1 (CH-OH) | ~3.96 ppm (m) | ~3.58 ppm (m) | Equatorial H-1 (cis) is downfield of axial H-1 (trans). |
| H-4 (CH-NH₂) | ~3.20 ppm (m) | ~2.65 ppm (m) | Equatorial H-4 (cis) is downfield of axial H-4 (trans). |
Data compiled from BenchChem.[12]
Synthesis and Chemical Reactivity
Synthesis Methodologies
A. Chemical Synthesis via Hydrogenation A common industrial method involves the hydrogenation of p-acetamidophenol. The resulting mixture of acetylated isomers is then saponified (hydrolyzed) in an alkaline medium. The trans isomer can then be selectively crystallized from the aqueous solution by cooling.[13][14] This process is robust and scalable for large-scale production.[11]
B. Biocatalytic Synthesis (One-Pot Enzymatic) Modern synthetic approaches leverage the high stereoselectivity of enzymes. A one-pot cascade reaction starting from 1,4-cyclohexanedione can yield either the cis or trans isomer with high diastereomeric purity.[15] This process typically involves two enzymes:
-
A Keto Reductase (KRED) reduces one ketone to a hydroxyl group, forming 4-hydroxycyclohexanone.
-
An Amine Transaminase (ATA) converts the remaining ketone into an amine.
The choice of a stereocomplementary ATA enzyme dictates whether the final product is the cis or trans isomer.[1][15] This green chemistry approach is highly efficient and avoids the waste-intensive steps of classical resolution.
Caption: One-pot enzymatic synthesis pathway for this compound isomers.
Chemical Reactivity
The bifunctional nature of this compound governs its reactivity.
-
The amino group is nucleophilic and readily undergoes reactions such as acylation to form amides, alkylation, and formation of ureas. This functionality is crucial for incorporating the molecule into larger peptide-like structures.[1]
-
The hydroxyl group can be functionalized through esterification or etherification. It also acts as a hydrogen bond donor, which is a critical interaction in molecular recognition at enzyme active sites.[1]
This dual reactivity makes it a versatile scaffold for building molecular complexity. For instance, it is used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and can react with butyric acid derivatives to form esters.[4][16][17]
Applications in Drug Discovery and Development
The rigid, stereochemically defined structure of trans-4-aminocyclohexanol makes it a "privileged scaffold" in medicinal chemistry. It provides a stable, predictable framework for orienting pharmacophoric groups in three-dimensional space.
-
Pharmaceutical Intermediate : It is a cornerstone intermediate in the synthesis of numerous APIs.[18] Its most well-known application is as a key precursor for Ambroxol hydrochloride , a widely used mucolytic agent for treating respiratory diseases.[7][11][16]
-
Scaffold for Novel Therapeutics : Drug discovery programs utilize this compound as a core scaffold for developing selective ligands and inhibitors.[1][19] It is particularly valuable in creating compounds targeting the central nervous system (CNS), as well as for developing kinase inhibitors and anti-inflammatory agents.[19]
-
Structure-Activity Relationship (SAR) Studies : Researchers leverage this molecule to create conformationally restricted analogs of lead compounds. By locking flexible chains into a rigid ring structure, they can probe the optimal spatial arrangement required for biological activity, thereby refining drug potency and selectivity.[1]
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of trans-4-Aminocyclohexanol
Causality: This protocol leverages the high stereoselectivity of an amine transaminase to directly synthesize the desired trans isomer from a simple precursor, eliminating the need for chiral separation. The KRED first creates the alcohol, and the specific ATA then adds the amine group in the correct trans orientation.
Materials:
-
1,4-cyclohexanedione
-
Keto Reductase (e.g., LK-KRED)
-
trans-selective Amine Transaminase (e.g., ATA-200)
-
NADP⁺
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP, cofactor for ATA)
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
DMSO
Procedure:
-
Buffer Preparation : Prepare 30 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Reaction Mixture Assembly : In a reaction vessel with magnetic stirring, combine the following components:
-
Potassium phosphate buffer (to final volume of 30 mL)
-
1,4-cyclohexanedione to a final concentration of 50 mM.[20]
-
NADP⁺ to a final concentration of 1 mM.[20]
-
Isopropyl alcohol to a final concentration of 100 mM (serves as the reducing agent for the KRED).[20]
-
Isopropylamine to a final concentration of 500 mM.[20]
-
PLP to a final concentration of 1 mM.[20]
-
DMSO to 2% (v/v) to aid substrate solubility.[20]
-
-
Enzyme Addition : Add the cell lysates or purified enzymes: LK-KRED (e.g., 0.2 mg/mL) and ATA-200 (e.g., 2 mg/mL).[20]
-
Incubation : Seal the vessel and incubate at 30°C with constant stirring (e.g., 250 rpm).[2][20]
-
Reaction Monitoring : Monitor the reaction progress over 24-48 hours using an appropriate method (e.g., GC-MS or HPLC) to check for the consumption of the starting material and formation of the product.
-
Workup and Purification : Once the reaction is complete, stop the reaction (e.g., by adding a water-immiscible organic solvent or by centrifugation to remove enzyme lysate). The product can then be purified from the aqueous solution by extraction and/or silica gel column chromatography.[20]
Protocol 2: NMR Workflow for Isomer Identification
Causality: This protocol provides a self-validating system for confirming the stereochemical identity of a this compound sample. The distinct magnetic environments of axial vs. equatorial protons create a unique, verifiable spectroscopic "fingerprint" for each isomer, with the large diaxial coupling constant being the definitive proof for the trans configuration.
Materials:
-
This compound sample (5-10 mg for ¹H NMR)
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
5 mm NMR tubes
-
NMR Spectrometer (≥300 MHz)
Procedure:
-
Sample Preparation :
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis :
-
Identify Key Signals : Locate the multiplets corresponding to the H-1 (proton on the carbon with -OH) and H-4 (proton on the carbon with -NH₂) groups. These will be the most downfield of the aliphatic signals, typically between 2.5 and 4.0 ppm.[12]
-
Chemical Shift Analysis : Compare the chemical shifts to the reference data. A signal for H-1 around 3.58 ppm and H-4 around 2.65 ppm is indicative of the trans isomer.[12]
-
Coupling Constant Measurement (Definitive Step) : Zoom in on the H-1 and H-4 multiplets. Measure the key coupling constants (J values). The presence of a large coupling constant (J ≈ 10-13 Hz) within these multiplets confirms trans-diaxial coupling and is definitive evidence for the trans isomer.
-
Caption: Standard workflow for NMR-based isomer identification.
Safety and Handling
This compound is classified as a hazardous chemical and must be handled with appropriate precautions.
-
GHS Classification : It is often classified as causing severe skin burns and eye damage (Category 1B) and may be harmful if swallowed.[5][19][21]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[21] Avoid breathing dust.[21] Prevent contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][21] For handling large quantities or when dust generation is likely, a NIOSH-approved respirator is recommended.[21]
-
Storage : Store in a tightly sealed container in a cool, dry place.[21] The compound is considered hygroscopic and air-sensitive.[2] It is incompatible with strong oxidizing agents.[2]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. [21][22][23]
References
- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 4. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 5. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. darshanpharmachem.com [darshanpharmachem.com]
- 8. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 9. trans-4-Aminocyclohexanol | 27489-62-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. trans-4-Aminocyclohexanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. innospk.com [innospk.com]
- 12. benchchem.com [benchchem.com]
- 13. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 14. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Manufacturers of trans-4-Aminocyclohexanol, ≥99%, CAS 27489-62-9, A 1009, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 17. trans-4-Aminocyclohexanol 97 50910-54-8 [sigmaaldrich.com]
- 18. Trans-4-Aminocyclo hexanol Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 19. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]
- 20. Page loading... [wap.guidechem.com]
- 21. fishersci.com [fishersci.com]
- 22. kmpharma.in [kmpharma.in]
- 23. angenechemical.com [angenechemical.com]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Stereochemistry of cis-4-Aminocyclohexanol
Abstract
The stereochemical identity of molecular scaffolds is a cornerstone of modern drug development and chemical synthesis. For 1,4-disubstituted cyclohexanes like 4-aminocyclohexanol, the distinction between cis and trans isomers is critical, as their divergent three-dimensional structures dictate profound differences in biological activity, physical properties, and reactivity. This guide offers a comprehensive exploration of the stereochemistry of cis-4-aminocyclohexanol, a versatile bifunctional building block. We will dissect its conformational behavior, detail stereoselective synthetic strategies, and provide robust analytical protocols for its unambiguous characterization, with a focus on the practical application of these principles for researchers, scientists, and drug development professionals.
The Conformational Landscape of cis-4-Aminocyclohexanol
The stereochemical behavior of cis-4-aminocyclohexanol is fundamentally governed by the conformational preferences of its cyclohexane ring. The lowest energy conformation for a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. In a 1,4-disubstituted cyclohexane, the relative orientation of the two substituents determines the isomerism (cis or trans).
For the cis isomer, one substituent must occupy an axial position while the other is equatorial.[1] This arrangement is in constant, rapid equilibrium with its ring-flipped conformer, where the substituents swap their axial and equatorial positions.
Caption: Conformational equilibrium of cis-4-aminocyclohexanol.
This is in stark contrast to trans-4-aminocyclohexanol, whose most stable conformer places both the amino and hydroxyl groups in equatorial positions.[2] This diequatorial arrangement minimizes steric hindrance, particularly the destabilizing 1,3-diaxial interactions an axial substituent would experience.[1] Consequently, trans-4-aminocyclohexanol is the more thermodynamically stable isomer.[1]
While an intramolecular hydrogen bond between an axial amino group and an axial hydroxyl group in the cis isomer is theoretically possible, this interaction is generally not sufficient to overcome the significant steric strain introduced by placing a substituent in the axial position.[1]
Stereoselective Synthesis: Accessing the cis Isomer
The inherent thermodynamic preference for the trans isomer necessitates synthetic strategies that exert kinetic control to selectively produce the cis configuration. Modern biocatalysis offers an elegant and highly selective solution. One-pot cascade reactions utilizing a combination of a keto reductase (KRED) and an amine transaminase (ATA) can stereoselectively synthesize cis-4-aminocyclohexanol from a simple precursor like 1,4-cyclohexanedione.[3][4]
The modularity of this system is its key strength; by selecting specific enzymes, the reaction can be directed to yield either the cis or trans isomer with high diastereomeric purity.[3]
References
An In-depth Technical Guide to 4-Aminocyclohexanol: A Versatile Bifunctional Scaffold for Drug Discovery and Development
This technical guide offers a comprehensive overview of 4-aminocyclohexanol, a pivotal bifunctional molecule in modern medicinal chemistry. We will delve into the distinct properties of its cis and trans isomers, explore robust synthesis methodologies, and illuminate its critical role as a structural scaffold and chemical linker in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.
Introduction: The Strategic Importance of this compound
This compound is a cycloaliphatic bifunctional molecule featuring both a primary amine (-NH₂) and a hydroxyl (-OH) group. Its rigid cyclohexane framework provides a conformationally restricted scaffold that is highly valued in drug design. The spatial orientation of the two functional groups is fixed into two distinct geometric isomers: cis and trans. This stereochemical difference is fundamental, as it profoundly influences the molecule's physical properties, reactivity, and, most importantly, its ability to orient pharmacophoric elements in three-dimensional space to achieve specific biological activity.[1]
The trans isomer is generally the more thermodynamically stable and is frequently utilized in pharmaceutical synthesis.[2] The defined stereochemistry of these isomers allows for precise control over the architecture of a final drug molecule, influencing its binding affinity to biological targets, pharmacokinetic properties, and overall efficacy.
The primary Chemical Abstracts Service (CAS) numbers for these key compounds are:
Physicochemical Properties: A Tale of Two Isomers
The distinct spatial arrangement of the amino and hydroxyl groups in the cis and trans isomers leads to significant differences in their physical properties. The trans isomer, with its diequatorial conformation, is more stable and typically presents as a crystalline solid, whereas the cis isomer may be a liquid or low-melting solid.[2][5] A summary of their key properties is presented below.
| Property | trans-4-Aminocyclohexanol | cis-4-Aminocyclohexanol | Source(s) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [2][5] |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol | [2][7] |
| Appearance | White to light yellow crystalline powder | Off-white to light yellow solid or liquid | [2][5] |
| Melting Point | 108-113 °C | Varies; can be a low-melting solid | [2][3] |
| Boiling Point | 127 °C @ 14 mmHg | Not consistently reported | [2][8] |
| Solubility | Soluble in water; slightly soluble in methanol and chloroform | Soluble in water and various organic solvents | [2][5][9] |
| Density | ~1.037 g/cm³ | Not consistently reported | [2][8] |
| Flash Point | 75.4 °C | Not consistently reported | [2][8] |
Synthesis Methodologies: Accessing Stereochemically Pure Isomers
The utility of this compound in drug development is contingent on the ability to synthesize stereochemically pure isomers. Both classical chemical methods and modern biocatalytic approaches have been established.
A common industrial route to trans-4-aminocyclohexanol involves the catalytic hydrogenation of p-acetamidophenol (paracetamol).[10] This process typically yields a mixture of cis and trans isomers. The desired trans isomer is then separated and purified through fractional crystallization, often from a strongly alkaline aqueous solution at low temperatures.[10][11]
The causality behind this choice of starting material is its widespread availability and low cost. The hydrogenation reduces the aromatic ring to a cyclohexane ring, and the subsequent hydrolysis of the acetamido group unmasks the primary amine. The challenge lies in controlling the stereoselectivity of the hydrogenation and the efficiency of the isomer separation.
A more elegant and highly stereoselective approach involves a one-pot enzymatic cascade starting from the bio-based precursor 1,4-cyclohexanedione.[4][6] This method leverages the high selectivity of enzymes to control the reaction outcome, offering excellent diastereomeric ratios under mild conditions.[12]
The process occurs in two key steps:
-
Keto Reduction: A ketoreductase (KRED) enzyme selectively reduces one of the ketone groups of 1,4-cyclohexanedione to a hydroxyl group, forming the intermediate 4-hydroxycyclohexanone.
-
Reductive Amination: A stereocomplementary amine transaminase (ATA) then converts the remaining ketone group into an amine.
The critical insight here is that the choice of the ATA enzyme dictates the final stereochemistry. By selecting an appropriate ATA, one can direct the synthesis to yield either the cis or the trans isomer with high fidelity.[6][12]
References
- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 4. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 5. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 10. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 11. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Stereoisomers of 4-Aminocyclohexanol: Synthesis, Separation, and Characterization
Abstract
This compound is a bifunctional cyclic molecule that serves as a pivotal building block in the synthesis of pharmaceuticals and fine chemicals. Its utility is intrinsically linked to its stereochemistry, which encompasses both diastereomerism (cis and trans) and, in one case, enantiomerism. The precise control and characterization of these stereoisomers are paramount for drug development professionals and researchers aiming to modulate biological activity and ensure product purity. This technical guide provides a comprehensive exploration of the stereochemical landscape of this compound, detailing field-proven synthetic strategies, robust separation protocols, and definitive analytical techniques for their elucidation.
Foundational Stereochemistry: Unraveling the Isomers
The 1,4-disubstituted cyclohexane ring of this compound gives rise to two distinct diastereomers: cis and trans. Their relative stability and chirality are dictated by the spatial arrangement of the amino and hydroxyl groups.
-
trans-4-Aminocyclohexanol : In its most stable chair conformation, both the hydroxyl and amino groups occupy equatorial positions.[1] This diequatorial arrangement minimizes steric strain, rendering the trans isomer the thermodynamically more stable of the two.[1][2] The molecule possesses a plane of symmetry and is therefore achiral.
-
cis-4-Aminocyclohexanol : This isomer exists as an equilibrium of two energetically similar chair conformations, where one substituent is axial and the other is equatorial.[3] Due to the presence of a destabilizing axial substituent, the cis isomer is thermodynamically less stable than the trans isomer.[2] Crucially, the cis isomer lacks a plane of symmetry and is chiral, existing as a pair of enantiomers: (1R,4S)-4-aminocyclohexanol and (1S,4R)-4-aminocyclohexanol.
The ability to selectively synthesize and isolate these specific stereoisomers is a key challenge and a primary focus of process chemistry in this field.
Figure 1: Stereoisomeric relationships of this compound.
Synthetic Pathways: Controlling Stereochemical Outcomes
The synthesis of this compound can be broadly categorized into two main strategies: classical catalytic hydrogenation, which typically yields isomer mixtures, and modern enzymatic synthesis, which offers high stereoselectivity.
Catalytic Hydrogenation of Phenol Derivatives
The industrial production of this compound often begins with the catalytic hydrogenation of p-aminophenol or its more stable N-acetyl derivative, p-acetamidophenol (paracetamol).[4][5] This method frequently produces a mixture of cis and trans isomers, where the ratio is highly dependent on the choice of catalyst and reaction conditions.[4]
-
Catalyst Influence : Palladium (Pd) based catalysts, such as Pd/C, generally favor the formation of the more thermodynamically stable trans isomer, often achieving trans:cis ratios of 3:1 to 4:1.[4] In contrast, rhodium (Rh) catalysts may favor the cis isomer.[4] Ruthenium (Ru) catalysts are also employed and can be modified to achieve high trans selectivity.[6]
-
Post-Synthesis Separation : A key drawback of this route is the necessity for downstream separation of the diastereomers, which adds complexity and can reduce the overall yield of the desired isomer.[3]
This protocol is a representative procedure for generating a mixed-isomer feed stream for subsequent purification.
-
Reactor Charging : Charge a pressure reactor (autoclave) with p-acetamidophenol and a suitable solvent such as deionized water or isopropanol.[4]
-
Catalyst Addition : Add the hydrogenation catalyst (e.g., 5% Pd/C, 50% water wet) at a loading of 1-5 mol% relative to the substrate.[4]
-
Inerting and Pressurization : Seal the reactor and purge sequentially with nitrogen and then hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen to the target pressure (e.g., 4.5 bar).[4]
-
Reaction : Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.[4]
-
Monitoring : Monitor the reaction's progress by hydrogen uptake or by analyzing aliquots via GC or TLC until the starting material is consumed (typically 24-36 hours).[4]
-
Work-up : After cooling and venting the reactor, filter the mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.
-
Hydrolysis : The acetamido group is subsequently hydrolyzed under acidic or basic conditions to yield the final cis/trans mixture of this compound.[7]
Stereoselective Enzymatic Synthesis
Biocatalysis offers an elegant and highly selective alternative for producing specific stereoisomers of this compound, often in a one-pot cascade reaction.[8][9] This approach starts from the readily available precursor 1,4-cyclohexanedione.[10]
The process involves two key enzymatic steps:
-
Regioselective Keto Reduction : A keto reductase (KRED) selectively reduces one of the two ketone functionalities of 1,4-cyclohexanedione to form the intermediate, 4-hydroxycyclohexanone.[8]
-
Stereoselective Transamination : An amine transaminase (ATA) then converts the remaining ketone group into an amine. The inherent stereoselectivity of the chosen ATA enzyme dictates whether the final product is predominantly cis or trans.[8][9]
This modular system allows for the targeted synthesis of either the cis or trans isomer with excellent diastereomeric ratios by simply selecting the appropriate ATA.[8]
Figure 2: One-pot enzymatic cascade for stereoselective synthesis.
The selection of the Amine Transaminase (ATA) is critical for controlling the stereochemical outcome.
| Enzyme Combination | Product Isomer | Diastereomeric Ratio (cis:trans) | Reference |
| LK-KRED + ATA-3FCR-4M | cis-4-aminocyclohexanol | >98:2 | [8] |
| LK-KRED + ATA-234 | trans-4-aminocyclohexanol | 8:92 | [3] |
-
Buffer Preparation : In a reaction vessel, prepare 30 mL of 100 mM potassium phosphate buffer (pH 7.5).[9]
-
Reagent Addition : Add 1,4-cyclohexanedione to a final concentration of 50 mM. Add cofactors and reagents to their final concentrations: 1 mM NADP⁺, 1 mM PLP, 1 mM MgCl₂, 500 mM isopropylamine (amine donor), and 2% (v/v) DMSO.[9]
-
Enzyme Addition : Initiate the cascade by adding the cell lysate of a suitable KRED (e.g., from Lactobacillus kefir, LK-KRED) and a trans-selective ATA (e.g., ATA-200 or ATA-234).[9][11]
-
Incubation : Stir the reaction mixture at a controlled temperature (e.g., 30°C).[9]
-
Monitoring and Isolation : Monitor the reaction by HPLC or GC. Once complete, the enzymes can be denatured, and the product isolated via standard methods like column chromatography or crystallization.[4][11]
Separation and Purification of Stereoisomers
When syntheses result in isomer mixtures, robust and scalable separation techniques are required.
Separation of Diastereomers (cis vs. trans)
-
Crystallization : This is a highly effective industrial method for isolating the trans isomer. By making an aqueous solution of the isomer mixture highly alkaline (pH > 13.5 with NaOH or KOH) and cooling it to temperatures as low as -10°C, the less soluble trans-4-aminocyclohexanol preferentially precipitates with high purity.[4][5][12]
-
Derivatization and Recrystallization : The isomer mixture can be derivatized, for instance, by acetylation to form 4-acetamidocyclohexanol. The trans derivative can then be separated by fractional crystallization from solvents like acetone.[12][13]
-
Chromatography : For laboratory-scale purification and analysis, High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column is a powerful tool for achieving baseline separation.[4]
Chiral Resolution of cis-4-Aminocyclohexanol
Isolating the individual enantiomers of cis-4-aminocyclohexanol requires chiral separation techniques.
-
Chiral Chromatography : Gas Chromatography (GC) using a chiral stationary phase (e.g., cyclodextrin-based columns) can effectively separate the enantiomers of the derivatized cis-isomer, as well as separate them from the trans-isomer.[3]
-
Diastereomeric Salt Formation : A classical resolution method involves reacting the racemic cis-amine with a single enantiomer of a chiral acid (e.g., tartaric acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and isolated. The chiral acid is then removed to yield the pure enantiomer.
Figure 3: General workflow for the synthesis and separation of this compound stereoisomers.
Analytical Characterization: Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing between the cis and trans diastereomers.[14] The key lies in analyzing the chemical shifts and spin-spin coupling constants of the protons attached to C1 (bearing the -OH group) and C4 (bearing the -NH2 group).[14]
Distinguishing Features in ¹H NMR Spectroscopy
In the stable chair conformation:
-
trans Isomer : The H-1 and H-4 protons are in axial positions. This orientation results in large axial-axial (Jₐₐ) couplings with their adjacent axial protons, typically in the range of 10-13 Hz .[14] These axial protons are shielded and resonate at a higher field (lower ppm).
-
cis Isomer : The H-1 and H-4 protons are in axial and equatorial positions. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings , generally between 2-5 Hz .[14] The equatorial proton is deshielded and resonates at a lower field (higher ppm).
The observation of a large coupling constant for the H-1 or H-4 multiplet is a definitive indicator of the trans isomer.[14]
| Proton Signal | cis-4-Aminocyclohexanol (ppm) | trans-4-Aminocyclohexanol (ppm) | Key Distinguishing Feature |
| H-1 (CH-OH) | ~3.96 (multiplet) | ~3.58 (multiplet) | The equatorial H-1 in the cis isomer is deshielded (lower field) compared to the axial H-1 in the trans isomer.[14] |
| H-4 (CH-NH₂) | ~3.20 (multiplet) | ~2.65 (multiplet) | Similar to H-1, the equatorial H-4 in the cis isomer is deshielded relative to the axial H-4 in the trans isomer.[14] |
| Coupling (J) | Small (2-5 Hz) | Large (10-13 Hz) | The magnitude of the H-1/H-4 coupling constant is the most reliable diagnostic feature.[14] |
-
Sample Preparation : Accurately weigh and dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean NMR tube.[14]
-
Data Acquisition : Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis : Process the spectrum and carefully analyze the multiplets for the H-1 and H-4 protons. Measure the coupling constants to definitively assign the stereochemistry as cis or trans.
Applications in Drug Development
The stereoisomers of this compound are valuable chiral building blocks in medicinal chemistry.[9] The rigid, three-dimensional orientation of the functional groups is crucial for specific interactions with biological targets.
-
Ambroxol Synthesis : trans-4-aminocyclohexanol is a key intermediate in the synthesis of the widely used mucolytic agent Ambroxol.[3][9]
-
Novel Therapeutics : Both isomers serve as scaffolds for a range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[9] The cis-isomer is a building block for certain tyrosine kinase inhibitors, and its diamine analogue is a ligand in the platinum complex kiteplatin.[8]
Conclusion
The stereochemical complexity of this compound presents both challenges and opportunities for synthetic and medicinal chemists. While traditional chemical syntheses often provide mixtures requiring extensive purification, modern biocatalytic methods now enable the direct, highly selective synthesis of either the cis or trans diastereomer. The definitive assignment of these isomers is readily achieved through careful analysis of ¹H NMR spectra, with proton-proton coupling constants serving as a reliable diagnostic tool. A thorough understanding and application of these principles are essential for leveraging the full potential of this compound stereoisomers as versatile building blocks in the development of next-generation therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. benchchem.com [benchchem.com]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 6. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 11. Page loading... [guidechem.com]
- 12. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 13. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermodynamic Stability of 4-Aminocyclohexanol Isomers
This technical guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans isomers of 4-aminocyclohexanol. A fundamental understanding of the conformational preferences and energetic landscapes of these isomers is paramount for researchers, scientists, and drug development professionals. The spatial orientation of the amino and hydroxyl functional groups, dictated by the isomeric form, profoundly influences intermolecular interactions, biological activity, and material properties. This document elucidates the theoretical underpinnings of their relative stabilities, presents quantitative data, details experimental and computational methodologies for their assessment, and provides visual aids to facilitate a deeper understanding.
Foundational Principles: Conformational Analysis of Substituted Cyclohexanes
The thermodynamic stability of substituted cyclohexanes is predominantly governed by the steric interactions within their three-dimensional structures. The cyclohexane ring preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).
Generally, substituents favor the equatorial position to avoid destabilizing steric repulsions known as 1,3-diaxial interactions.[1][2] These interactions occur between an axial substituent and the axial hydrogens on the same side of the ring.[1][2] The energetic penalty associated with a substituent being in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3] A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.[3][4]
Thermodynamic Stability of this compound Isomers: A Comparative Analysis
The relative thermodynamic stability of cis- and trans-4-aminocyclohexanol is determined by the conformational arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring that minimizes overall steric strain.[1]
trans-4-Aminocyclohexanol: The More Stable Isomer
In its most stable chair conformation, trans-4-aminocyclohexanol accommodates both the amino and hydroxyl groups in equatorial positions.[1][5][6] This diequatorial arrangement effectively minimizes steric hindrance, as there are no significant 1,3-diaxial interactions involving the substituents.[5][7] While the cyclohexane ring can undergo a "ring flip" to an alternative chair conformation, this would force both substituents into axial positions, leading to substantial steric strain and rendering the diaxial conformer energetically unfavorable.[5][7] Consequently, the diequatorial conformer of the trans isomer is overwhelmingly favored at equilibrium, making it the more thermodynamically stable isomer.[1][6][8]
cis-4-Aminocyclohexanol: Inherent Steric Strain
For the cis isomer, the substituents are on the same side of the ring.[7][9] In any chair conformation of cis-4-aminocyclohexanol, one substituent must occupy an axial position while the other is equatorial.[1][7] This inherent structural constraint introduces unavoidable 1,3-diaxial interactions, resulting in greater steric strain compared to the trans isomer.[1]
A potential mitigating factor in the cis isomer is the possibility of intramolecular hydrogen bonding between the amino and hydroxyl groups when one is axial and the other is equatorial.[1] However, this stabilizing interaction is generally not sufficient to overcome the significant destabilization caused by the steric strain of an axial substituent.[1]
Quantitative Energetic Comparison
The preference for the equatorial position can be quantified using A-values for the individual substituents. These values are additive and can be used to estimate the relative energy of different conformers.
| Substituent | A-value (kcal/mol) | Source(s) |
| -OH | 0.6 - 0.9 | [10] |
| -NH₂ | 1.2 - 1.8 | [10] |
Based on these values, the diequatorial conformation of trans-4-aminocyclohexanol is significantly more stable than its diaxial counterpart. For cis-4-aminocyclohexanol, the two chair-flipped conformers, each with one axial and one equatorial group, would be in equilibrium. The conformer with the bulkier amino group in the equatorial position would be slightly favored over the one with the hydroxyl group in the equatorial position. Nevertheless, both conformers of the cis isomer are less stable than the diequatorial trans isomer.
Experimental and Computational Determination of Isomer Stability
The relative thermodynamic stabilities of this compound isomers can be determined through various experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of cyclohexane derivatives. T[5][11]he coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus relationship.
[5][12]* In the trans isomer , the diequatorial conformation results in the protons attached to the carbons bearing the -OH and -NH₂ groups (H-1 and H-4) being in axial positions. This leads to large axial-axial coupling constants (typically 10-13 Hz) with their adjacent axial protons. *[13] In the cis isomer , one of these protons will be axial and the other equatorial. This results in smaller axial-equatorial and equatorial-equatorial coupling constants (typically 2-5 Hz).
[13]The observation of large coupling constants for both H-1 and H-4 is a definitive indicator of the trans isomer in its stable diequatorial conformation.
[13]##### Experimental Protocol: ¹H NMR for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. 2[5][13]. Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the signals corresponding to the H-1 (proton on the carbon with the -OH group) and H-4 (proton on the carbon with the -NH₂ group) protons.
-
Analyze the multiplicity and measure the coupling constants for these signals.
-
Compare the observed coupling constants to the expected values for axial-axial, axial-equatorial, and equatorial-equatorial couplings to determine the predominant conformation and thus the isomer.
-
Caption: Workflow for differentiating this compound isomers using ¹H NMR.
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to compute the relative energies of the different conformers of the cis and trans isomers. These calculations provide valuable insights into the thermodynamic stability and can corroborate experimental findings.
-
Structure Generation: Build the 3D structures of the diequatorial and diaxial conformers of trans-4-aminocyclohexanol, and the two chair conformers of cis-4-aminocyclohexanol.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformers of the cis and trans isomers to determine their relative thermodynamic stability.
Conclusion
The thermodynamic stability of this compound isomers is a clear illustration of the fundamental principles of conformational analysis in substituted cyclohexanes. The trans isomer is demonstrably more stable than the cis isomer. This pronounced stability is attributed to the ability of the trans isomer to adopt a diequatorial chair conformation, which minimizes destabilizing 1,3-diaxial steric interactions. While intramolecular hydrogen bonding may offer a minor stabilizing effect in the cis isomer, it is insufficient to overcome the inherent steric strain imposed by the requisite axial substituent. This comprehensive understanding is critical for applications in medicinal chemistry and materials science, where the specific three-dimensional structure of a molecule is a key determinant of its function and properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Stability of Substituted Cyclohexanes [jove.com]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. auremn.org.br [auremn.org.br]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectral Analysis of 4-Aminocyclohexanol
Introduction: The Bifunctional Building Block and Its Stereochemical Nuances
4-Aminocyclohexanol is a bifunctional alicyclic compound featuring both a primary amine and a secondary alcohol functional group. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] It exists as two distinct geometric isomers: cis and trans. The spatial orientation of the amino and hydroxyl groups relative to the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn profoundly influences its reactivity, biological activity, and physical properties. Consequently, the unambiguous structural elucidation and differentiation of these stereoisomers are paramount for quality control, process optimization, and regulatory compliance in research and drug development.[2]
This in-depth guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of each method, interpret the spectral data for both cis and trans isomers, and provide field-proven experimental protocols to ensure data integrity and reproducibility.
Caption: Chemical structures of trans and cis-4-Aminocyclohexanol.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Stereoisomer Differentiation
NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of this compound. The key to this differentiation lies in the rigid chair conformation of the cyclohexane ring, which places substituents in either axial or equatorial positions, creating distinct magnetic environments for the ring's protons and carbons.[2]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J). The signals for the protons on C1 (the carbinol carbon, H-1) and C4 (the amine-bearing carbon, H-4) are particularly diagnostic.
-
Causality of Chemical Shift Differences: In the more stable chair conformation, the trans isomer exists with both the -OH and -NH₂ groups in equatorial positions. This places the H-1 and H-4 protons in axial positions. Conversely, the cis isomer has one equatorial and one axial substituent, meaning one of the corresponding protons (H-1 or H-4) is axial and the other is equatorial.[2] Equatorial protons are generally deshielded compared to their axial counterparts and thus resonate at a lower field (higher ppm value).[2]
-
The Power of Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. The coupling between two adjacent axial protons (J_aa) is large (typically 10-13 Hz), whereas axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are much smaller (2-5 Hz).[2] This difference provides a definitive fingerprint for each isomer.
-
Trans Isomer: The axial H-1 and H-4 protons will each be split by two adjacent axial protons and two adjacent equatorial protons, resulting in a complex multiplet with large axial-axial couplings. The observation of a large J-value is a strong indicator of the trans isomer.[2]
-
Cis Isomer: The protons at H-1 and H-4 will exhibit smaller coupling constants characteristic of J_ae and J_ee interactions.[2]
-
Caption: Key ¹H NMR distinguishing features for this compound isomers.
Table 1: Comparative ¹H NMR Data for this compound Isomers
| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Feature |
|---|---|---|---|
| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The equatorial H-1 in the cis isomer is downfield from the axial H-1 in the trans isomer.[2] |
| H-4 (CH-NH₂) | ~3.20 ppm (multiplet) | ~2.65 ppm (multiplet) | The equatorial H-4 in the cis isomer is downfield from the axial H-4 in the trans isomer.[2] |
| Coupling (J) | Small J_ae / J_ee (~2-5 Hz) | Large J_aa (~10-13 Hz) | The magnitude of the H-1/H-4 coupling constant is definitive for stereochemical assignment.[2] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Analysis
In ¹³C NMR, the chemical shifts of the carbon atoms are also influenced by the stereochemistry of the substituents. The carbons directly attached to the electron-withdrawing -OH and -NH₂ groups (C-1 and C-4) are the most affected and appear furthest downfield. The stereochemical differences between the isomers cause subtle but measurable changes in the shielding of these carbons.
Table 2: Comparative ¹³C NMR Data for this compound Isomers
| Carbon | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Feature |
|---|---|---|---|
| C-1 (CH-OH) | Data not readily available | ~69.8 ppm | The chemical shift of C-1 is sensitive to the axial/equatorial orientation of the hydroxyl group. |
| C-4 (CH-NH₂) | Data not readily available | ~49.5 ppm | The chemical shift of C-4 is sensitive to the stereochemistry of the amino group.[2] |
| C-2,6 / C-3,5 | Data not readily available | ~35.5 / ~31.5 ppm | The ring carbons show distinct signals, though differentiation between C-2/6 and C-3/5 requires advanced NMR techniques. |
Note: A complete, directly comparable dataset for both isomers in the same solvent is challenging to find in public sources. The trans isomer data serves as a reliable reference.[2][3]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures accuracy and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
-
Select a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in which the sample is fully soluble.[2]
-
Transfer the sample to a clean, dry NMR tube and add ~0.6-0.7 mL of the deuterated solvent.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[4]
-
Cap the tube and gently agitate until the sample is completely dissolved.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Acquire the ¹H spectrum, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and measure the coupling constants for the key multiplets.
-
Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
IR spectroscopy is an excellent tool for confirming the presence of the key functional groups in this compound: the hydroxyl (-OH) and the primary amine (-NH₂).
-
O-H Stretch: Alcohols display a characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹.[5] This broadening is a direct result of intermolecular hydrogen bonding.
-
N-H Stretch: Primary amines (-NH₂) are uniquely identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[6][7] These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. Their appearance is sharper than the alcohol O-H band.[5][7]
-
C-H Stretch: Absorptions for sp³ C-H stretching are found just below 3000 cm⁻¹.
-
N-H Bend: The scissoring vibration of the primary amine group results in a medium to strong band around 1580-1650 cm⁻¹.[7]
-
C-O Stretch: The C-O stretching vibration for a secondary alcohol appears as a strong band in the 1000-1100 cm⁻¹ region.
-
C-N Stretch: The C-N stretching of aliphatic amines is found in the 1020-1250 cm⁻¹ range.[7]
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (primary amine) | 3300 - 3500 | Two Medium, Sharp Bands[6] |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong[7] |
| C-O Stretch (sec-alcohol) | 1000 - 1100 | Strong |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Weak to Medium[7] |
Experimental Protocol: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum. Label the significant peaks corresponding to the functional groups.
Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
-
The Nitrogen Rule: this compound has the molecular formula C₆H₁₃NO.[8] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] The molecular weight of this compound is 115.17 g/mol , and its molecular ion peak (M⁺) will appear at an m/z (mass-to-charge ratio) of 115.[8][10] This immediately suggests the presence of nitrogen.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.[6][9] It involves the cleavage of a C-C bond adjacent to the heteroatom. For this compound, this can occur next to either the -OH or the -NH₂ group, leading to resonance-stabilized cations. Cleavage adjacent to the amine is often very favorable.
-
Loss of Water (Dehydration): Alcohols frequently lose a molecule of water (18 amu), leading to an [M-18]⁺ peak.[9][11]
-
Loss of Ammonia/Amino Group: Amines can lose ammonia (17 amu) or related fragments.
-
Table 4: Predicted and Observed MS Fragments for trans-4-Aminocyclohexanol
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) | Parent Molecule |
| 98 | [M - NH₃]⁺ | Loss of ammonia |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage at C3-C4/C4-C5 and loss of C₃H₅OH radical |
| 57 | [C₄H₉]⁺ or [C₃H₇O]⁺ | Complex rearrangement/cleavage |
| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ | Further fragmentation |
Data derived from the mass spectrum of trans-4-aminocyclohexanol.[10]
Caption: Simplified MS fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC Method Development:
-
Select a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Set an appropriate temperature program for the GC oven to ensure separation from any impurities and the solvent. An example program might be: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C.
-
Set the injector temperature (e.g., 250°C) and detector/transfer line temperature (e.g., 280°C).
-
-
MS Setup:
-
Tune the mass spectrometer according to the manufacturer's specifications.
-
Set the ionization mode to Electron Ionization (EI) at 70 eV.
-
Set the mass scan range (e.g., m/z 40-300).
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The GC will separate the components, and the MS will acquire spectra for each component as it elutes.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC). Extract the mass spectrum corresponding to the this compound peak and identify the molecular ion and key fragment peaks.
Conclusion
The comprehensive spectral analysis of this compound requires a multi-technique approach. While IR and MS are essential for confirming functional groups and molecular weight, NMR spectroscopy stands as the indispensable tool for the definitive differentiation of its cis and trans stereoisomers. The distinct chemical shifts and, most critically, the proton-proton coupling constants observed in the ¹H NMR spectrum provide an unambiguous structural fingerprint. By employing the robust protocols and interpretive frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently elucidate the structure and stereochemistry of this compound, ensuring the integrity and quality of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR [m.chemicalbook.com]
- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. trans-4-Aminocyclohexanol(27489-62-9) MS [m.chemicalbook.com]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
understanding the chair conformation of 4-Aminocyclohexanol
An In-Depth Technical Guide to the Chair Conformation of 4-Aminocyclohexanol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the conformational landscape of this compound, a critical bifunctional molecule whose stereochemical orientation is pivotal in rational drug design and the synthesis of pharmaceutical compounds.[1][2] An understanding of the three-dimensional structure, dictated by the chair conformation of its cyclohexane framework, is essential for predicting and modulating biological activity.[1] We will dissect the conformational preferences of both trans- and cis-4-aminocyclohexanol, integrating foundational principles of stereochemistry with empirical data from spectroscopic and computational methods.
Foundational Principles: The Cyclohexane Chair Conformation
The cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles of 109.5° and minimize both angle and torsional strain, it adopts a puckered, three-dimensional structure known as the chair conformation .[3] This is the most stable arrangement for cyclohexane and its derivatives.[3]
In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six positions are parallel to a principal C3 axis of symmetry, pointing straight up or down.
-
Equatorial (e): Six positions radiate out from the "equator" of the ring, pointing slightly up or down.
The cyclohexane ring is conformationally mobile and can undergo a "ring flip," a rapid interconversion between two equivalent chair forms.[1] During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, this process is energetically neutral. However, for substituted cyclohexanes, the two chair conformers are often unequal in energy.
The primary destabilizing factor for axial substituents is steric hindrance , specifically from 1,3-diaxial interactions .[4][5] An axial substituent experiences repulsive steric strain with the two other axial atoms (typically hydrogens) on the same face of the ring.[4] Consequently, substituents preferentially occupy the more spacious equatorial position.[6] This preference is quantified by the A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers for a given substituent.[7][8] A larger A-value signifies a stronger preference for the equatorial position.
Conformational Analysis of trans-4-Aminocyclohexanol
The trans isomer of this compound has the hydroxyl (-OH) and amino (-NH₂) groups on opposite faces of the cyclohexane ring. This stereochemistry allows for two possible chair conformations upon ring flip: one where both substituents are equatorial (diequatorial) and one where both are axial (diaxial).[1][4]
The energetic landscape is overwhelmingly dominated by the diequatorial conformer.[1][2][9] This arrangement places both the -OH and -NH₂ groups in the sterically favored equatorial positions, completely avoiding the destabilizing 1,3-diaxial interactions that would arise in the diaxial form.[1] The ring flip to the diaxial conformation would introduce significant steric strain, making it energetically prohibitive. As a result, trans-4-aminocyclohexanol exists almost exclusively in the diequatorial conformation at equilibrium.[1]
Caption: Ring flip equilibrium for trans-4-aminocyclohexanol.
Conformational Analysis of cis-4-Aminocyclohexanol
In the cis isomer, the -OH and -NH₂ groups are on the same face of the ring. This geometry dictates that in any chair conformation, one substituent must be axial while the other is equatorial.[4][10] A ring flip interconverts these positions, leading to a dynamic equilibrium between two distinct axial-equatorial conformers.
The position of this equilibrium is determined by the relative steric bulk of the two substituents, as indicated by their A-values. The conformer that places the group with the larger A-value in the equatorial position will be thermodynamically favored.[4]
An additional factor that may influence the stability of the cis isomer is the potential for an intramolecular hydrogen bond (IMHB) between the amino and hydroxyl groups.[4][10] This attractive interaction can partially offset the destabilizing steric effects of an axial substituent, although it is generally not sufficient to overcome a large steric penalty.[4][11]
Caption: Conformational equilibrium for cis-4-aminocyclohexanol.
Quantitative Energetic Comparison
The conformational preferences can be quantified using A-values. These values represent the energetic cost of forcing a substituent into an axial position.
| Substituent | A-Value (kcal/mol) | Source |
| -OH | 0.87 | [7] |
| -NH₂ | 1.2-1.7 (approx.) | [4][7] |
Note: The A-value for -NH₂ can vary. For this analysis, we recognize it as being larger than that for -OH.
Analysis:
-
trans-Isomer: The energy difference between the diaxial and diequatorial forms is the sum of the A-values: ΔG° ≈ 0.87 + 1.7 = 2.57 kcal/mol. This significant energy penalty ensures the population of the diaxial conformer is negligible.
-
cis-Isomer: The energy difference between the two conformers is the difference between the A-values: ΔG° ≈ 1.7 - 0.87 = 0.83 kcal/mol. The conformer with the bulkier amino group (-NH₂) in the equatorial position and the hydroxyl group (-OH) in the axial position is slightly more stable.[4]
This quantitative data confirms that trans-4-aminocyclohexanol is the more thermodynamically stable isomer overall because it can adopt a strain-free diequatorial conformation.[4]
Experimental Protocol: Conformational Assignment by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive experimental technique for elucidating the solution-state conformation of cyclohexane derivatives.[1][12] The key lies in the analysis of spin-spin coupling constants (J-values), whose magnitudes are dependent on the dihedral angle between adjacent protons, as described by the Karplus relationship.[1][12]
-
Axial-Axial (Jₐₐ): Dihedral angle of ~180°. Results in a large coupling constant (10-13 Hz).
-
Axial-Equatorial (Jₐₑ) & Equatorial-Equatorial (Jₑₑ): Dihedral angles of ~60°. Result in small coupling constants (2-5 Hz).
Step-by-Step Methodology
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (≥300 MHz).
-
Ensure proper shimming to achieve high resolution, allowing for clear observation of splitting patterns (multiplicity).
-
-
Spectral Analysis:
-
Identify the signals for the protons on the carbons bearing the -OH and -NH₂ groups (H-1 and H-4, respectively). These protons typically appear as multiplets in distinct regions of the spectrum.[12]
-
Measure the coupling constants for these signals by analyzing their splitting patterns.
-
-
Conformational Interpretation:
-
For trans-4-Aminocyclohexanol: In the stable diequatorial conformation, the H-1 and H-4 protons are axial. They will therefore exhibit large axial-axial couplings to their adjacent axial neighbors. The signal will appear as a triplet of triplets (or a complex multiplet) with at least one large J-value (e.g., ~11.2 Hz), confirming the axial position of the proton and thus the diequatorial nature of the substituents.[1]
-
For cis-4-Aminocyclohexanol: The spectrum will reflect an equilibrium average of the two chair conformers. The H-1 and H-4 protons will spend time in both axial and equatorial environments. This results in averaged, smaller coupling constants and broader, more complex multiplets compared to the trans isomer.
-
Caption: NMR workflow for isomer identification.
Computational and Solid-State Evidence
Conclusion
The conformational analysis of this compound is a clear application of fundamental stereochemical principles. The thermodynamic stability is dictated by the minimization of steric strain, leading to distinct and predictable conformational preferences for the cis and trans isomers.
-
trans-4-Aminocyclohexanol: Exists almost exclusively in the diequatorial chair conformation, which minimizes 1,3-diaxial interactions, rendering it the more stable isomer overall.
-
cis-4-Aminocyclohexanol: Exists as a dynamic equilibrium between two axial-equatorial chair conformations. The equilibrium slightly favors the conformer that places the sterically larger amino group in the equatorial position.
This profound understanding of the molecule's three-dimensional structure is not merely academic; it is a cornerstone for professionals in drug development, enabling the design of molecules with precise shapes to fit biological targets and elicit desired therapeutic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclohexane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Navigating the Chemistry of 4-Aminocyclohexanol: A Technical Guide to Safe Handling and Application
For the discerning researcher and drug development professional, 4-Aminocyclohexanol stands as a pivotal building block, its unique bifunctional nature paving the way for novel therapeutics and advanced materials.[1][2] This guide moves beyond standard safety data, offering a synthesized, in-depth perspective on the safe and effective utilization of this compound in a laboratory and process development setting. Herein, we dissect the "why" behind the protocols, grounding every recommendation in the fundamental chemical and toxicological properties of this compound.
Section 1: Compound Profile and Hazard Identification
This compound (C₆H₁₃NO) is a bifunctional alicyclic compound featuring both a primary amine and a secondary alcohol on a cyclohexane ring.[1][2][3] It exists as cis and trans diastereomers, with the trans isomer being the more thermodynamically stable and commonly utilized form.[4] Its utility as a pharmaceutical intermediate, particularly in the synthesis of ambroxol hydrochloride, underscores its importance in drug development.[2][5]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and for predicting its behavior in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [2][6] |
| Molecular Weight | 115.17 g/mol | [2][3][6] |
| Appearance | White to light yellow crystalline powder | [1][2][5] |
| Melting Point | 106-113 °C | [2][6] |
| Boiling Point | 127 °C @ 14 mmHg | [2][7] |
| Solubility | Soluble in water | [1][4][5] |
| Density | ~1.037 g/cm³ | [2] |
| Flash Point | ~75.4 °C | [2] |
Note: Properties can vary slightly between the cis and trans isomers and with purity.
GHS Hazard Identification and Classification
Globally Harmonized System (GHS) classifications for this compound highlight its potential hazards. While classifications may vary slightly between suppliers, a common set of hazards is recognized.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[8]
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[8][9]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[10][11]
The presence of the primary amine group contributes significantly to its corrosive and irritant properties. This basic functionality can disrupt biological membranes and cause chemical burns upon contact.
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
A proactive safety culture prioritizes the elimination and engineering out of hazards. The following diagram illustrates the hierarchy of controls as applied to working with this compound. Reliance on Personal Protective Equipment (PPE) should always be the last line of defense.
Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies from most to least effective.
Section 3: Standard Operating Procedures for Safe Handling and Storage
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing exposure and ensuring experimental integrity.
Handling Protocols
-
Preparation and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[6][12][13]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][10]
-
Before use, inspect the container for any damage that could compromise its integrity.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when handling larger quantities or when there is a risk of splashing.[6][9]
-
Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes. Use chemically resistant gloves (e.g., nitrile or neoprene) and ensure they are inspected for tears or punctures before each use.[6][7]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]
-
-
Dispensing and Use:
-
Avoid generating dust when handling the solid material.[6][8] Use techniques such as gentle scooping or working with wetted material if appropriate for the experimental design.
-
Do not eat, drink, or smoke in areas where this compound is handled.[6]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][10]
-
Storage Requirements
Proper storage is crucial to maintain the chemical's purity and to prevent hazardous situations.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7][10]
-
Keep away from incompatible materials such as strong oxidizing agents and acids, which can cause vigorous or exothermic reactions.[1][6][7]
-
Protect from moisture, as some forms may be hygroscopic.[8]
-
Store away from sources of ignition.[6]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. The following decision-making workflow should be part of every laboratory's emergency plan.
Caption: A decision-making workflow for responding to emergencies involving this compound.
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7][10]
-
Skin Contact: Immediately remove contaminated clothing and shoes.[6][8] Flush the affected area with copious amounts of water for at least 15 minutes.[6][7][10] Seek immediate medical attention as this compound can cause chemical burns.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[6][8]
-
Ingestion: If swallowed, rinse mouth with water.[6] Do NOT induce vomiting.[6][8] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6][8]
Accidental Release Measures
For small spills, trained personnel wearing appropriate PPE can carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6][7][8] For large spills, evacuate the area and contact emergency services. Prevent the material from entering drains or waterways.[6][12]
Firefighting Measures
In the event of a fire, use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6][7][9] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7][8] Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[6][8]
Section 5: Toxicological and Ecological Considerations
While comprehensive toxicological data is not always available, the known hazards necessitate careful handling.[6][8] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[6] Acute effects can include irritation to the respiratory system and digestive tract, as well as skin and eye burns.[7][8] There is limited information on chronic effects, and it is not classified as a carcinogen by IARC, NTP, or OSHA.[6][8]
Ecological data is also limited, but prudence dictates that releases to the environment should be avoided.[8][10] Some sources indicate it may be toxic to aquatic life with long-lasting effects.[4]
Section 6: Disposal Considerations
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[6][10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10]
Conclusion
This compound is an invaluable tool in the arsenal of the modern chemist and pharmaceutical scientist. Its potential hazards, however, demand a thorough understanding and a disciplined approach to safety. By integrating the principles outlined in this guide—from understanding its fundamental properties to implementing a robust hierarchy of controls and preparing for emergencies—researchers can confidently and safely harness the synthetic potential of this versatile intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. Trans-4-Aminocyclohexanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 5. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. aksci.com [aksci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Note & Protocol: High-Stereoselectivity Synthesis of trans-4-Aminocyclohexanol via Catalytic Hydrogenation of 4-Aminophenol
Executive Summary
4-Aminocyclohexanol, particularly its trans-isomer, is a pivotal building block in medicinal chemistry and the pharmaceutical industry.[1] It serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including neuropharmaceuticals, analgesics, and the mucolytic agent ambroxol.[2][3] Its rigid, bifunctional scaffold is invaluable for establishing specific three-dimensional orientations in drug molecules, which is critical for target binding and efficacy.[1]
The direct catalytic hydrogenation of 4-aminophenol presents a direct and atom-economical route to this valuable intermediate. However, this pathway is fraught with challenges, including the potential for dehydroxylation side reactions and, most critically, the control of stereoselectivity to favor the desired trans-isomer.[4][5] Historical attempts reported difficulties in isolating the product due to the lability of the hydroxyl group under certain hydrogenation conditions.[4][5]
This document provides a comprehensive guide to a highly selective and efficient synthesis of trans-4-aminocyclohexanol from 4-aminophenol. We will delve into the mechanistic rationale for catalyst and solvent selection, present a detailed, field-proven protocol utilizing a promoted ruthenium catalyst, and outline critical safety procedures for high-pressure hydrogenation.
Reaction Mechanism and Stereochemical Control
The core transformation is the reduction of the aromatic ring of 4-aminophenol to a cyclohexane ring. This is achieved via catalytic hydrogenation, where hydrogen gas is adsorbed onto the surface of a heterogeneous catalyst along with the substrate.
Caption: General reaction pathway for the hydrogenation of 4-aminophenol.
The stereochemical outcome (cis vs. trans isomer ratio) is a complex function of the catalyst, solvent, temperature, and pressure.
-
Catalyst Choice: This is the most critical factor influencing stereoselectivity. While palladium (Pd) catalysts often favor the more thermodynamically stable trans isomer, rhodium (Rh) based catalysts may show a preference for the cis product.[6][7] Ruthenium (Ru) catalysts, especially when modified with a promoter metal such as Rhodium (Rh), have demonstrated exceptionally high activity and selectivity for the trans isomer, achieving ratios exceeding 99:1.[8] The promoter metal appears to suppress side reactions like dehydroxylation and enhance the desired stereochemical pathway.[8]
-
Solvent System: The choice of solvent is crucial to prevent side reactions. Ketone-based solvents are avoided as they can undergo reductive amination with the starting material. Tetrahydrofuran (THF) is an excellent choice as it is inert under the reaction conditions and effectively dissolves 4-aminophenol.[8]
Safety Protocols for High-Pressure Catalytic Hydrogenation
Catalytic hydrogenation involves significant hazards, primarily due to the use of highly flammable hydrogen gas and potentially pyrophoric catalysts.[9][10] Adherence to strict safety protocols is mandatory.
-
General Precautions:
-
All operations must be conducted in a high-pressure rated reactor (autoclave) located within a certified fume hood.[11][12]
-
The reactor must be equipped with a calibrated pressure gauge, a rupture disc, and a thermocouple.[13]
-
Ensure the reaction volume does not exceed two-thirds of the vessel's capacity.[11]
-
Keep all ignition sources away from the hydrogenation area.[10]
-
Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves.[12]
-
-
Catalyst Handling:
-
Heterogeneous catalysts like Ruthenium on Alumina (Ru/Al₂O₃) and Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when they are saturated with hydrogen.[10]
-
Always handle catalysts in an inert atmosphere or as a wet slurry.[10][13]
-
Used catalyst should be carefully filtered and immediately wetted with water to prevent ignition upon exposure to air.[9]
-
-
System Purging:
-
Before introducing hydrogen, the reactor must be thoroughly purged of air to prevent the formation of an explosive mixture.[10][13] This is achieved by pressurizing with an inert gas (e.g., nitrogen) and venting at least three times.[11]
-
After the reaction is complete, the system must be purged with nitrogen to remove all residual hydrogen before opening the reactor.[11]
-
Detailed Experimental Protocol
This protocol is based on a highly selective method for producing trans-4-aminocyclohexanol with high purity.[8]
Materials and Equipment
-
Reactants: 4-Aminophenol (≥99%), Tetrahydrofuran (THF, anhydrous), Hydrogen (H₂, high purity), Hydrochloric Acid (HCl, concentrated), Sodium Hydroxide (NaOH).
-
Catalyst: 0.5% Ru - 0.1% Rh on Al₂O₃ support (Ru-Rh/Al₂O₃).
-
Equipment: High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, heating mantle, and temperature/pressure controls; gas-liquid separator; filtration apparatus (e.g., Büchner funnel); standard laboratory glassware.
Quantitative Data and Reaction Parameters
| Parameter | Value / Description | Rationale / Source |
| Reactant | 4-Aminophenol | Starting material. |
| Solvent | Tetrahydrofuran (THF) | Inert solvent, prevents reductive amination.[8] |
| Solvent:Reactant Ratio | 3:1 to 6:1 (w/w) | Ensures complete dissolution and optimal slurry concentration.[8] |
| Catalyst | Ru-Rh/Al₂O₃ | High activity and excellent selectivity for the trans isomer.[8] |
| Reaction Temperature | 120 - 150 °C | Optimal range for high conversion and selectivity.[8] |
| Hydrogen Pressure | 4.0 MPa (approx. 40 bar) | Sufficient pressure to drive the hydrogenation effectively.[8] |
| H₂:Substrate Ratio | 6:1 (molar ratio) | Ensures hydrogen is not a limiting reagent.[8] |
| Expected Conversion | >99% | High efficiency of the catalytic system.[8] |
| Expected Selectivity | >96% for this compound | The catalyst minimizes side product formation.[8] |
| Expected Stereoisomer Ratio | trans:cis > 92:8 | Excellent stereochemical control.[8] |
Step-by-Step Procedure
Part A: Catalyst Activation & Reactor Setup
-
Catalyst Activation: Place the required amount of Ru-Rh/Al₂O₃ catalyst into the reactor. Seal the reactor and purge three times with nitrogen. Introduce hydrogen and heat the catalyst to 300 °C for 4 hours to ensure full activation.[8] Cool the reactor to room temperature.
-
Reactor Charging: Carefully vent the hydrogen and purge again with nitrogen. Under a nitrogen atmosphere, charge a solution of 4-aminophenol dissolved in THF (e.g., 3:1 THF:aminophenol by mass) into the reactor.
-
Leak Test: Seal the reactor completely. Pressurize with nitrogen to the maximum intended reaction pressure (4.0 MPa) and hold for 30 minutes, monitoring for any pressure drop.[11] If a leak is detected, depressurize and re-seal before proceeding.
Part B: Hydrogenation Reaction 4. Purging: Depressurize the nitrogen and purge the system three times with hydrogen gas.[6] 5. Reaction Execution: Pressurize the reactor with hydrogen to 4.0 MPa. Begin stirring and heat the reactor to 120 °C.[8] 6. Monitoring: The reaction is exothermic. Monitor the internal temperature and pressure closely. Hydrogen uptake will cause the pressure to drop; maintain the pressure at 4.0 MPa by adding more hydrogen as needed. The reaction is typically complete when hydrogen uptake ceases.
Part C: Work-up and Purification of trans-Isomer 7. Shutdown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. 8. Depressurization: Carefully vent the excess hydrogen into the fume hood exhaust. Purge the reactor three times with nitrogen to remove all residual hydrogen.[11] 9. Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of fresh THF. 10. Salification: Transfer the filtrate (the THF solution of the product) to a suitable flask. While stirring, slowly add concentrated HCl. The hydrochloride salt of trans-4-aminocyclohexanol is less soluble and will precipitate as a white solid.[8] 11. Isolation of Salt: Collect the solid precipitate by filtration and wash with a small amount of cold THF or another suitable solvent to remove the more soluble cis-isomer salt and any impurities. 12. Neutralization: Re-dissolve the collected solid salt in water. Slowly add a concentrated solution of NaOH until the solution is strongly basic (pH > 13). The free base of trans-4-aminocyclohexanol will precipitate. Cooling the solution (e.g., to -10°C) can enhance crystallization and yield.[4][5] 13. Final Product: Collect the solid trans-4-aminocyclohexanol by filtration, wash with a minimal amount of cold water, and dry under vacuum. The resulting product should be of high purity with a trans-isomer content of ≥99.5%.[8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of trans-4-aminocyclohexanol.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst.2. Insufficient temperature or pressure.3. Impurities in starting material (catalyst poisoning). | 1. Ensure proper catalyst activation procedure is followed; use a fresh batch of catalyst.2. Verify temperature and pressure are within the optimal range (120-150°C, 4.0 MPa).[6][8]3. Use high-purity 4-aminophenol and anhydrous solvent.[6] |
| Poor trans:cis Ratio | 1. Incorrect catalyst choice.2. Reaction temperature is too high, potentially leading to isomerization. | 1. The choice of catalyst is paramount. Ru-Rh/Al₂O₃ is highly selective.[8] Palladium-based catalysts can also give good trans selectivity.[6] Avoid Rhodium catalysts if high trans content is desired.[6]2. Maintain the reaction temperature within the specified range. |
| Formation of Side Products | 1. Dehydroxylation (formation of cyclohexylamine).2. Reductive amination (if ketone solvent is used). | 1. The promoted Ru-Rh catalyst is designed to suppress this side reaction.[8]2. Strictly use non-ketone solvents like THF.[8] |
References
- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 2. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]
- 3. innospk.com [innospk.com]
- 4. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. njhjchem.com [njhjchem.com]
- 12. weihaicm.com [weihaicm.com]
- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
one-pot enzymatic synthesis of 4-Aminocyclohexanol isomers
Application Note & Protocol
Topic: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol Isomers Audience: Researchers, scientists, and drug development professionals.
Preamble: A Biocatalytic Strategy for High-Value Chiral Amino Alcohols
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for numerous active pharmaceutical ingredients (APIs), most notably the mucolytic agent Ambroxol.[1][2][3] Its rigid, bifunctional nature provides a defined stereochemical framework essential for designing selective ligands and enzyme inhibitors.[1][4] Traditional chemical syntheses, such as the catalytic hydrogenation of p-aminophenol derivatives, often yield mixtures of cis and trans isomers, necessitating challenging and costly purification steps.[1][5]
This guide details a robust, one-pot chemoenzymatic synthesis that leverages the exquisite stereoselectivity of enzymes to produce either the cis or trans isomer of this compound with high diastereomeric purity. By combining a ketoreductase (KRED) and an amine transaminase (ATA) in a single reaction vessel, this cascade process minimizes waste, eliminates the need for intermediate isolation, and operates under mild, environmentally benign conditions, offering a superior alternative to conventional methods.[6][7][8]
The Scientific Principle: A KRED-ATA Enzymatic Cascade
The synthesis originates from the inexpensive and potentially bio-based precursor, 1,4-cyclohexanedione.[6][7] The one-pot reaction proceeds via a two-step enzymatic cascade, where the compatibility of the enzymes under a single set of reaction conditions is paramount to success.
Step 1: Regioselective Keto-Reduction A ketoreductase (KRED) initiates the cascade by selectively reducing one of the two ketone moieties on the 1,4-cyclohexanedione ring to a hydroxyl group. This transformation yields the key intermediate, 4-hydroxycyclohexanone.[7][8] This step is dependent on a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated in situ. A common and cost-effective method for cofactor recycling involves using isopropanol as a sacrificial co-substrate, which is oxidized to acetone by the KRED.[7][9]
Step 2: Stereoselective Reductive Amination In the same pot, an amine transaminase (ATA) catalyzes the asymmetric amination of the remaining ketone group on the 4-hydroxycyclohexanone intermediate.[5][7] The critical determinant of the final product's stereochemistry—either cis or trans-4-aminocyclohexanol—is the specific ATA chosen for the reaction.[6][8] These enzymes exhibit high stereocomplementarity, allowing for the targeted synthesis of the desired isomer. An amine donor, such as isopropylamine or alanine, is required in excess to drive the reaction equilibrium towards product formation.[2][10]
Reaction Pathway Visualization
Caption: One-pot enzymatic cascade for this compound isomer synthesis.
Experimental Protocol
This protocol describes a generalized one-pot synthesis on a laboratory scale. The choice of specific KRED and ATA enzymes is critical and should be based on the desired isomeric product and preliminary screening.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 1,4-Cyclohexanedione | Standard Vendor | ≥98% | Substrate |
| Ketoreductase (e.g., LK-KRED) | Enzyme Supplier | Cell lysate or purified | Select for high activity on substrate |
| Amine Transaminase (ATA) | Enzyme Supplier | Cell lysate or purified | Select for desired stereoselectivity (cis or trans) |
| NADP⁺ or NAD⁺ | Standard Vendor | ≥95% | Cofactor |
| Isopropanol | Standard Vendor | ACS Grade | Co-substrate for KRED cofactor recycling |
| Isopropylamine | Standard Vendor | ≥99% | Amine donor for ATA |
| Pyridoxal 5'-phosphate (PLP) | Standard Vendor | ≥98% | Cofactor for ATA |
| Potassium Phosphate Buffer | In-house prep | pH 7.0 - 7.5 | Reaction medium |
| Magnesium Chloride (MgCl₂) | Standard Vendor | ACS Grade | Often required for enzyme stability/activity |
| Dimethyl Sulfoxide (DMSO) | Standard Vendor | ACS Grade | Optional, to improve substrate solubility |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
pH meter
-
Analytical balance
-
Reaction vessel (e.g., jacketed glass reactor or standard Erlenmeyer flask)
-
GC or HPLC system with a suitable column (chiral or reverse-phase) for reaction monitoring
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5. Degas the buffer to minimize oxidative damage to the enzymes.
-
Reaction Mixture Assembly: In a reaction vessel, combine the following reagents in the prepared buffer to the specified final concentrations.[2][11]
-
1,4-Cyclohexanedione: 50 mM
-
NADP⁺: 1 mM
-
Isopropylamine: 500 mM
-
PLP: 1 mM
-
MgCl₂: 1 mM
-
Isopropanol: 100 mM (0.76% v/v)
-
DMSO: 2% (v/v) (optional, if substrate solubility is low)
-
-
Initiation of Step 1 (Keto-Reduction): Add the ketoreductase (e.g., LK-KRED cell lysate) to a final concentration of approximately 0.2 mg/mL.[2][11]
-
Initiation of Step 2 (Transamination): Immediately following the KRED addition, add the selected amine transaminase (e.g., ATA-200 for cis or ATA-234 for trans) to a final concentration of 1-2 mg/mL.[2][10]
-
Causality Note: While this protocol describes a concurrent cascade (adding both enzymes at the start), a sequential approach is also viable.[7] In a sequential cascade, the KRED is allowed to react for a set period to generate the 4-hydroxycyclohexanone intermediate before the ATA is added. The concurrent approach is often more efficient if there are no significant cross-reactivity issues.[12]
-
-
Incubation: Seal the reaction vessel and incubate at 30°C with gentle stirring (e.g., 250 rpm).[2][8]
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzymatic activity (e.g., by adding a water-miscible organic solvent or by heat treatment) and analyze by GC or HPLC to monitor the consumption of the starting material and the formation of the this compound product.[5] This analysis is crucial to determine both the reaction conversion and the diastereomeric ratio (cis:trans).
-
Reaction Termination and Work-up: Once the reaction has reached completion (typically 24-48 hours), terminate the reaction by denaturing the enzymes (e.g., by adjusting pH or adding an organic solvent).[5] The product can be isolated from the reaction mixture using techniques such as solid-phase extraction or crystallization, often after derivatization (e.g., with Boc anhydride) to facilitate purification.[5][10]
Experimental Workflow Visualization
Caption: High-level workflow for the one-pot enzymatic synthesis.
Data, Results, and Troubleshooting
The success of the synthesis is measured by two key parameters: the overall conversion of the starting material and the diastereomeric ratio (d.r.) of the final product. The choice of ATA is the most critical factor influencing the d.r.
Representative Data
The following table summarizes expected outcomes using different commercially available amine transaminases, demonstrating the modularity of the system for producing either isomer.[7][10]
| Enzyme Used | Target Isomer | Conversion (%) | Diastereomeric Ratio (cis:trans) | Source |
| ATA-3FCR-4M | cis | >95% | >99:1 | [10] |
| ATA-200 | cis | >95% | >99:1 | [10] |
| Cv-ATA (from C. violaceum) | trans | High | 8:92 | [1] |
| ATA-234 | trans | High | 20:80 | [1][10] |
Analytical Considerations
-
Chromatography (GC/HPLC): Baseline separation of the cis and trans isomers is essential for accurate quantification.[5] Derivatization of the amine and alcohol functionalities may be required to improve volatility for GC analysis or to enhance separation in reverse-phase HPLC.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the stereochemistry of the final purified product. The axial vs. equatorial positions of the protons at C-1 and C-4 result in distinct chemical shifts and coupling constants for each isomer.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inefficient cofactor recycling.2. Enzyme inhibition by substrate, product, or co-solvent.3. Suboptimal pH or temperature. | 1. Ensure sufficient isopropanol is present. Consider adding a dedicated glucose dehydrogenase/glucose system for cofactor recycling.2. Lower substrate concentration or perform a fed-batch reaction. Check literature for known inhibitors of the chosen enzymes.3. Optimize reaction pH and temperature for the specific enzymes used; ensure they are compatible.[14] |
| Poor Diastereoselectivity | 1. Incorrect ATA enzyme choice.2. KRED reducing the intermediate 4-hydroxycyclohexanone to a diol by-product.3. Cross-reactivity of ATA with the initial 1,4-cyclohexanedione substrate. | 1. Screen a panel of ATAs to find one with high selectivity for the desired isomer.2. Select a KRED with high regioselectivity for the mono-reduction. Analyze for diol by-products.3. Consider a sequential one-pot reaction: allow the KRED reaction to proceed to completion before adding the ATA. |
| Formation of By-products | 1. Over-reduction to 1,4-cyclohexanediol.2. Diamination of 1,4-cyclohexanedione to 1,4-diaminocyclohexane. | 1. Use a highly regioselective KRED. Lower the KRED concentration or reaction time.2. Ensure the KRED reaction is complete or near-complete before the ATA becomes highly active (sequential addition). |
References
- 1. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]
- 5. benchchem.com [benchchem.com]
- 6. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. Page loading... [guidechem.com]
- 12. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Aminocyclohexanol as a Versatile Chiral Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Rigid Scaffolds in Drug Design
In the intricate landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A cornerstone of modern drug design is the utilization of chiral building blocks—stereochemically defined molecular fragments that introduce three-dimensional complexity.[1] Among these, rigid scaffolds are of paramount importance as they reduce the conformational flexibility of a molecule, often leading to a higher binding affinity and selectivity for its biological target. The 4-aminocyclohexanol core, with its defined cis and trans isomers, represents a highly valuable bifunctional scaffold.[2][3] Its cyclohexane ring imparts a conformationally restricted framework, while the amino and hydroxyl groups provide versatile handles for synthetic elaboration, enabling the precise spatial orientation of pharmacophoric elements.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound isomers as strategic building blocks in medicinal chemistry, with a focus on stereoselective synthesis and practical applications.
Part 1: Stereoselective Synthesis of this compound Isomers
The biological activity of drug candidates derived from this compound is critically dependent on the stereochemistry of the amino and hydroxyl substituents. Therefore, access to enantiomerically pure cis and trans isomers is a prerequisite for its effective use. Both chemical and enzymatic methods have been developed to achieve high stereoselectivity.
Chemo-enzymatic Synthesis: A Powerful and Sustainable Approach
A highly efficient and environmentally benign route to both cis- and trans-4-aminocyclohexanol is a one-pot, two-step enzymatic cascade starting from the readily available 1,4-cyclohexanedione.[3][4] This chemoenzymatic approach offers exceptional stereocontrol under mild reaction conditions.[3]
Workflow Rationale: The process involves an initial keto reduction followed by a stereoselective transamination. The choice of enzymes, particularly the amine transaminase (ATA), is the critical determinant of the final diastereomeric outcome.[3] A ketoreductase (KRED) first reduces one of the ketone functionalities of 1,4-cyclohexanedione to a hydroxyl group, forming 4-hydroxycyclohexanone. Subsequently, a stereocomplementary ATA transfers an amino group to the remaining ketone, yielding either the cis or trans isomer with high fidelity.[3]
Experimental Workflow: One-Pot Enzymatic Synthesis of this compound
Caption: One-pot, two-step enzymatic cascade for the synthesis of this compound.
Protocol 1: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol [5]
This protocol provides a generalized procedure for a one-pot, two-enzyme system to produce trans-4-aminocyclohexanol.
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate[3]
-
Amine Transaminase (e.g., ATA-200, a trans-selective ATA)[3]
-
NADP⁺
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)[3]
-
Magnesium chloride (MgCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Isopropanol
Procedure:
-
In a suitable reaction vessel, prepare a 30 mL solution containing 100 mM potassium phosphate buffer (pH 7.5).[3]
-
Add 1,4-cyclohexanedione to a final concentration of 50 mM.[3]
-
Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[3]
-
Initiate the reaction by adding freshly prepared LK-KRED cell lysate (0.2 mg/mL) and the trans-selective ATA (e.g., ATA-200 at 2 mg/mL).[3]
-
Stir the reaction mixture at 250 rpm at a controlled temperature of 30°C.[3]
-
Monitor the reaction progress by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the diastereomeric ratio of the product.
-
Upon completion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent like acetone or by heat treatment).
-
Isolate the product from the reaction mixture using standard techniques such as solid-phase extraction, crystallization, or column chromatography.
Data Presentation: Diastereoselectivity of Amine Transaminases
The choice of ATA is crucial for achieving high diastereoselectivity. The following table summarizes representative results from a one-pot synthesis using LK-KRED and various ATAs.
| Amine Transaminase (ATA) | Product Isomer | Diastereomeric Excess (d.e.) |
| ATA-200 | trans | >99% |
| ATA-3FCR-4M | cis | >99% |
Data adapted from literature reports.[4]
Chemical Synthesis Routes
While enzymatic methods are often preferred for their selectivity and mild conditions, classical chemical synthesis remains a valuable alternative.
Protocol 2: Catalytic Hydrogenation of p-Acetamidophenol [5]
This method produces a mixture of cis- and trans-4-acetamidocyclohexanol, which can then be separated and hydrolyzed to the desired aminocyclohexanol isomers.
Materials:
-
p-Acetamidophenol (paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% water wet)
-
Deionized water
-
Hydrogen gas
-
Pressure reactor (autoclave)
Procedure:
-
Charge the pressure reactor with p-acetamidophenol and deionized water.
-
Add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).[5]
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 4.5 bar) and heat to the target temperature (e.g., 100°C) with vigorous stirring.[5]
-
Monitor the reaction progress by observing hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen and filter the reaction mixture to remove the catalyst.
-
The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.
-
The isomers can be separated by fractional crystallization. For instance, esterification with acetic anhydride followed by recrystallization can yield the pure trans-4-acetamidocyclohexanol acetic ester, which is then hydrolyzed.[5]
-
Hydrolyze the separated acetamido group under acidic or basic conditions to obtain the free aminocyclohexanol.
Part 2: Applications of this compound in Medicinal Chemistry
The rigid, bifunctional nature of this compound makes it a valuable scaffold for introducing key pharmacophoric elements in a spatially controlled manner.[2] It is extensively used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.[3]
Kinase Inhibitors
The cyclohexane scaffold can effectively mimic the ribose moiety of ATP, making it a suitable core for designing ATP-competitive kinase inhibitors. The amino and hydroxyl groups serve as anchor points for side chains that can interact with specific residues in the kinase active site, thereby conferring selectivity.
GPCR Modulators
G-protein coupled receptors are a major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning receptor activity with greater selectivity.[6][7][8] The defined stereochemistry of this compound derivatives allows for the precise positioning of functional groups that can interact with allosteric pockets on GPCRs.
Analgesics
Derivatives of 4-aminocyclohexanone have been investigated as a novel class of analgesics.[9][10] The aminocyclohexanol motif can be found in molecules designed to interact with opioid receptors and other targets in the central nervous system.
Case Study: Synthesis of Ambroxol
trans-4-Aminocyclohexanol is a key intermediate in the synthesis of the mucolytic agent Ambroxol.[3][11] This highlights the industrial relevance of this building block in the production of established pharmaceuticals. The synthesis involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde, followed by the reduction of the resulting imine.[3]
Reaction Scheme: Synthesis of Ambroxol
Caption: Synthetic route to Ambroxol from trans-4-aminocyclohexanol.
Part 3: Analytical Considerations and Derivatization
Accurate determination of the diastereomeric and enantiomeric purity of this compound and its derivatives is crucial. Gas chromatography is a powerful tool for this purpose, but the high polarity and low volatility of primary amines can lead to poor chromatographic performance.[12] Derivatization is therefore often necessary to convert the polar amino group into a less polar, more volatile functional group.[12]
Protocol 3: GC Analysis via Trifluoroacetylation
This protocol describes the derivatization of this compound with trifluoroacetic anhydride (TFAA) for GC analysis.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile or ethyl acetate)
-
Reaction vials with screw caps
-
Heating block
-
Nitrogen gas supply
Procedure:
-
Place a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[12]
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[12]
-
After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
-
Inject 1 µL of the final solution into the GC. The resulting trifluoroacetamide derivative will be more volatile and exhibit improved peak shape.
Conclusion
This compound, in its stereochemically pure cis and trans forms, is a powerful and versatile chiral building block for medicinal chemistry. Its rigid cyclohexane framework and strategically placed functional groups provide an excellent platform for the design of conformationally constrained molecules with improved biological activity and selectivity. The chemoenzymatic synthesis routes offer a green and highly efficient means of accessing these valuable intermediates. As the demand for more sophisticated and selective therapeutics continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 4-Aminocyclohexanol for GC-MS Analysis
Introduction: Overcoming the Analytical Challenges of 4-Aminocyclohexanol
This compound, a bifunctional molecule incorporating both a primary amine and a secondary alcohol on a cyclohexane ring, presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Its high polarity, due to the presence of active hydrogen atoms on the nitrogen and oxygen, leads to low volatility and a propensity for strong interactions with the stationary phase of the GC column. These interactions often result in poor chromatographic performance, characterized by broad, tailing peaks, which compromise sensitivity, resolution, and reproducibility.
To circumvent these analytical hurdles, chemical derivatization is an essential step. This process involves the chemical modification of the polar functional groups to create derivatives that are more volatile, less polar, and more thermally stable. This application note provides a comprehensive guide with detailed protocols for two robust derivatization techniques for this compound: silylation and acylation. Furthermore, it addresses the chiral nature of this compound and outlines a strategy for its enantiomeric separation by GC-MS.
The choice between silylation and acylation depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the need for chiral separation. This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to successfully analyze this compound by GC-MS with high scientific integrity.
Part 1: Silylation of this compound
Silylation is a widely employed derivatization technique that replaces the active hydrogens of the amino and hydroxyl groups with a trimethylsilyl (TMS) group. This transformation significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and effective silylating agent.
Causality Behind Experimental Choices in Silylation
The selection of BSTFA with TMCS as the derivatization reagent is based on its high reactivity and the volatility of its byproducts, which minimizes interference in the chromatogram. The reaction is typically performed in an aprotic solvent to prevent the hydrolysis of the silylating reagent and the formed derivatives. Heating is employed to ensure the reaction proceeds to completion, especially for the sterically hindered secondary alcohol group.
Experimental Protocol: Silylation of this compound with BSTFA/TMCS
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation (if needed)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Subsequently, add 100 µL of BSTFA with 1% TMCS. The excess of the silylating reagent ensures the reaction drives to completion.
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. If the concentration is too high, it can be diluted with an appropriate solvent like hexane.
Visualizing the Silylation Workflow
Caption: Workflow for the silylation of this compound.
GC-MS Parameters for Silylated this compound
| Parameter | Setting |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Expected Mass Spectrum of N,O-bis(trimethylsilyl)-4-aminocyclohexanol
The molecular weight of the di-TMS derivative of this compound is 259 g/mol . The EI mass spectrum is expected to show characteristic fragments resulting from the cleavage of the TMS groups and the cyclohexane ring.
| m/z | Expected Fragment |
| 244 | [M-15]⁺, loss of a methyl group from a TMS moiety |
| 172 | [M-87]⁺, loss of a trimethylsilyloxy group |
| 156 | Cleavage of the cyclohexane ring |
| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺, rearrangement ion |
| 73 | [Si(CH₃)₃]⁺, characteristic ion for TMS derivatives |
Part 2: Acylation of this compound
Acylation is another effective derivatization technique where the active hydrogens of the amino and hydroxyl groups are replaced with an acyl group. Perfluoroacylating reagents, such as trifluoroacetic anhydride (TFAA), are particularly useful as they produce derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD), although they are also perfectly suited for MS detection.
Causality Behind Experimental Choices in Acylation
TFAA is a highly reactive reagent that rapidly derivatizes both the amino and hydroxyl groups. The resulting trifluoroacetyl derivatives are very volatile and thermally stable. The electron-withdrawing nature of the trifluoroacetyl group also leads to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. The reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the trifluoroacetic acid byproduct.
Experimental Protocol: Acylation of this compound with TFAA
Materials:
-
This compound standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
Anhydrous Pyridine (optional, as a catalyst)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare the sample as described in the silylation protocol, ensuring it is anhydrous.
-
Reagent Addition: Dissolve the dry sample in 200 µL of anhydrous ethyl acetate. Add 100 µL of TFAA. A small amount of pyridine (10-20 µL) can be added to catalyze the reaction.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.
-
Work-up: Cool the vial to room temperature. The excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for injection (e.g., ethyl acetate).
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Visualizing the Acylation Workflow
Caption: Workflow for the acylation of this compound.
Part 3: Chiral Separation of this compound Enantiomers
This compound possesses two chiral centers, leading to the existence of enantiomers. The separation and quantification of these stereoisomers are often crucial in pharmaceutical and biological studies. Chiral GC analysis can be performed after derivatization to distinguish between the enantiomers.
Strategy for Chiral Separation
The common approach for the chiral separation of amines and alcohols by GC is to use a chiral stationary phase. After derivatization with an achiral reagent like TFAA, the resulting N,O-bis(trifluoroacetyl)-4-aminocyclohexanol diastereomers can be resolved on a suitable chiral column.
Protocol for Chiral GC-MS Analysis of TFAA-Derivatized this compound
Derivatization:
-
Follow the acylation protocol described in Part 2.
GC-MS Parameters for Chiral Separation:
| Parameter | Setting |
| GC Column | Chiral capillary column (e.g., Chirasil-Val or a cyclodextrin-based column like Rt-βDEXcst) |
| Injector Temperature | 240°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium or Hydrogen at an optimized flow rate for the column |
| Oven Program | Isothermal or a slow temperature ramp (e.g., 2°C/min) to achieve baseline separation of enantiomers. A typical starting temperature would be around 90-110°C. |
| MS Parameters | As described in the silylation section. |
Note: The optimal oven temperature program will need to be determined empirically to achieve the best resolution for the specific chiral column used.
Expected Mass Spectrum of N,O-bis(trifluoroacetyl)-4-aminocyclohexanol
The molecular weight of the di-TFA derivative of this compound is 307 g/mol . The mass spectrum will be characterized by fragments arising from the loss of the trifluoroacetyl groups and cleavage of the cyclohexane ring.
| m/z | Expected Fragment |
| 292 | [M-15]⁺, loss of a methyl group (unlikely) |
| 210 | [M-97]⁺, loss of a trifluoroacetyl group (CF₃CO) |
| 194 | [M-113]⁺, loss of a trifluoroacetoxy group (CF₃COO) |
| 110 | Fragment from the cyclohexane ring after losses |
| 97 | [CF₃CO]⁺ |
| 69 | [CF₃]⁺ |
Conclusion: A Validated Approach to a Complex Analysis
The protocols and guidelines presented in this application note provide a robust framework for the successful derivatization and subsequent GC-MS analysis of this compound. Both silylation with BSTFA/TMCS and acylation with TFAA are effective methods for improving the chromatographic behavior of this polar analyte. The choice of derivatization will depend on the specific analytical goals. For routine analysis, silylation is a reliable method. For enhanced sensitivity with specific detectors or for chiral separations, acylation with TFAA is an excellent alternative. By understanding the chemical principles behind these derivatization strategies and adhering to the detailed protocols, researchers can achieve accurate, reproducible, and reliable quantification of this compound in various matrices.
Application Notes & Protocols: The Strategic Role of 4-Aminocyclohexanol in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology and immunology. The design of potent and selective kinase inhibitors often relies on the use of rigid, three-dimensional molecular scaffolds that can orient pharmacophoric elements in a precise manner. 4-Aminocyclohexanol, with its stereochemically defined and bifunctional nature, has emerged as a highly valuable building block in this endeavor.[1] This guide provides an in-depth analysis of the strategic application of this compound in kinase inhibitor synthesis, offering detailed protocols for both the stereoselective synthesis of the scaffold itself and its incorporation into a representative p38 MAP kinase inhibitor.
Introduction: The Value of a Rigid Scaffold
The ATP-binding site of protein kinases, the target for the majority of small molecule inhibitors, is a well-defined region characterized by a "hinge" motif, a hydrophobic region, and a solvent-exposed area.[2][3] Type I and Type II inhibitors, which are competitive with ATP, must present specific hydrogen bond donors and acceptors to interact with the hinge, while simultaneously positioning other moieties to achieve affinity and selectivity.[4]
The this compound framework is exceptionally well-suited for this task. Its rigid cyclohexane core prevents the conformational ambiguity that can plague more flexible aliphatic chains, reducing the entropic penalty upon binding.[1] Furthermore, its bifunctionality—a primary amine and a secondary alcohol—provides two orthogonal points for synthetic elaboration, allowing medicinal chemists to systematically explore the chemical space around the kinase active site.[5] The stereochemistry, particularly the trans isomer, is crucial for establishing a specific three-dimensional vector for substituents, which can profoundly influence binding affinity and pharmacokinetic properties.[1]
Strategic Incorporation into Kinase Inhibitors
The this compound moiety can be incorporated into a kinase inhibitor in several ways. The primary amino group is an excellent handle for forming stable amide or urea linkages, which are classic bioisosteres for hinge-binding motifs.[1] The hydroxyl group can act as a hydrogen bond donor or acceptor, or it can be further functionalized to extend into the solvent-exposed region, often improving physicochemical properties like solubility.
The diagram below illustrates the general strategy for a Type II kinase inhibitor, where different parts of the molecule interact with distinct sub-pockets of the kinase active site. The this compound scaffold is ideally suited to function as the "Solvent-Exposed Tail," providing a rigid anchor to improve drug-like properties.
Caption: General binding mode of a Type II kinase inhibitor.
Protocol 1: Stereoselective Synthesis of trans-4-Aminocyclohexanol
Traditional chemical synthesis of specific this compound isomers can be complex, often requiring multiple steps and challenging purifications.[1][6] A one-pot, two-step enzymatic cascade provides a highly efficient and stereoselective alternative, operating under mild, environmentally benign conditions.[7] This protocol focuses on the synthesis of the trans isomer, which is frequently used in drug design.
Workflow: Enzymatic Cascade
The synthesis begins with the reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone using a ketoreductase (KRED). This intermediate is then subjected to stereoselective transamination by an amine transaminase (ATA) to yield the desired aminocyclohexanol isomer. The choice of ATA is critical for controlling the diastereoselectivity.[7]
Caption: One-pot enzymatic cascade for trans-4-aminocyclohexanol.
Materials
-
1,4-Cyclohexanedione (CAS: 637-88-7)
-
Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate
-
Amine Transaminase (e.g., ATA-200)
-
NADP⁺ (CAS: 24292-60-2)
-
Isopropylamine (CAS: 75-31-0)
-
Pyridoxal 5'-phosphate (PLP) (CAS: 41468-25-1)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (CAS: 7786-30-3)
-
Dimethyl sulfoxide (DMSO) (CAS: 67-68-5)
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL baffled flask, prepare 30 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Reagent Addition: To the buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM (1.5 mmol scale). Subsequently, add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[7]
-
Causality Note: Isopropylamine serves as the amine donor for the ATA enzyme. PLP is an essential cofactor for ATA activity. DMSO is added to improve the solubility of the organic substrate in the aqueous buffer.
-
-
Enzyme Addition: Initiate the reaction by adding freshly prepared LK-KRED cell lysate (to a final concentration of 0.2 mg/mL) and ATA-200 (2 mg/mL).[8]
-
Causality Note: ATA-200 has been shown to exhibit high stereoselectivity for the trans product in this cascade.[7]
-
-
Incubation: Seal the flask and place it in an orbital shaker set to 30°C and 250 rpm.
-
Monitoring: Monitor the reaction progress periodically by taking aliquots and analyzing them via a suitable method (e.g., GC-MS or chiral HPLC) to determine the conversion of the starting material and the diastereomeric ratio of the product. The reaction is typically complete within 48 hours.[8]
-
Work-up and Purification: Upon completion, stop the reaction by centrifuging the mixture to pellet the cell lysate. Decant the supernatant and extract it three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure trans-4-aminocyclohexanol.[7]
| Enzyme Combination | Target Isomer | Typical Diastereomeric Ratio (trans:cis) | Reference |
| LK-KRED + ATA-200 | trans | >99:1 | [7] |
| LK-KRED + ATA-3FCR-4M | cis | 1:99 | [7] |
| Table 1: Diastereoselective outcome based on the choice of Amine Transaminase (ATA) enzyme. |
Application Protocol: Synthesis of a p38 MAP Kinase Inhibitor Analogue
This section describes a representative, multi-step synthesis of a potent p38 MAP kinase inhibitor analogue, demonstrating the integration of the trans-4-aminocyclohexanol scaffold. The target molecule is an analogue of known urea-based Type II inhibitors.
Synthetic Pathway Overview
The synthesis involves the preparation of a key pyrazole intermediate, which serves as the hinge-binding element. This intermediate is then activated and coupled with trans-4-aminocyclohexanol to complete the synthesis of the final inhibitor.
Caption: Synthetic workflow for a p3-based p38 inhibitor.
Step A: Synthesis of 5-tert-butyl-2-(p-tolyl)-2H-pyrazol-3-amine
This hinge-binding fragment can be synthesized according to established literature procedures. A common route involves the condensation of 4,4-dimethyl-3-oxopentanenitrile with p-tolylhydrazine.
Step B & C: Coupling with trans-4-Aminocyclohexanol
This protocol details the final two steps: activation of the pyrazole amine and its subsequent coupling to form the target urea.
-
5-tert-butyl-2-(p-tolyl)-2H-pyrazol-3-amine (from Step A)
-
Triphosgene (or Diphosgene) (CAS: 32315-10-9)
-
Triethylamine (TEA) (CAS: 121-44-8)
-
trans-4-Aminocyclohexanol (from Protocol 1) (CAS: 27489-62-9)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Isocyanate Formation (Step B):
-
WARNING: Triphosgene and its monomer, phosgene, are extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-tert-butyl-2-(p-tolyl)-2H-pyrazol-3-amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise, followed by a solution of triphosgene (0.4 eq) in anhydrous DCM, also added dropwise.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of the isocyanate intermediate can be monitored by IR spectroscopy (strong absorption at ~2250-2270 cm⁻¹).
-
Causality Note: Triphosgene serves as a solid, safer alternative to gaseous phosgene for generating the highly reactive isocyanate in situ. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Urea Formation (Step C):
-
In a separate flame-dried flask under an inert atmosphere, dissolve trans-4-aminocyclohexanol (1.1 eq) in anhydrous THF.
-
Cool this solution to 0°C.
-
Slowly add the freshly prepared pyrazole isocyanate solution from Step B to the solution of trans-4-aminocyclohexanol via cannula transfer.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature overnight.
-
Causality Note: The nucleophilic amine of this compound readily attacks the electrophilic carbon of the isocyanate to form a stable urea linkage. Using a slight excess of the aminocyclohexanol ensures complete consumption of the isocyanate intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to yield the final inhibitor as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a rich platform for SAR studies.[1] The properties of the final inhibitor can be fine-tuned by modifying this part of the molecule.
| Modification on Scaffold | Predicted Impact on Activity/Properties | Rationale |
| Use of cis-4-aminocyclohexanol | Likely decrease in potency | The trans isomer provides a linear, extended conformation, which is often optimal for reaching the solvent-exposed surface. The kinked cis geometry may introduce a steric clash. |
| Etherification of -OH group (e.g., -OCH₃) | Variable | May increase lipophilicity and cell permeability but removes a key hydrogen bond donor/acceptor site, potentially altering off-target activity or solubility. |
| Alkylation of -OH group (e.g., -OCH₂CH₂OH) | Potential increase in solubility | Introduction of a polar tail (like a diol) can significantly enhance aqueous solubility, a common challenge with kinase inhibitors. |
| Replacement with piperidine | Altered basicity and PK | Changes the pKa of the moiety, which can affect cell penetration, target engagement, and off-target profiles (e.g., hERG liability). |
| Table 2: Representative Structure-Activity Relationship (SAR) considerations for the this compound scaffold. |
Conclusion
This compound is more than just a simple bifunctional linker; it is a strategic scaffold that imparts conformational rigidity and provides stereochemically defined vectors for synthetic elaboration. Its utility in medicinal chemistry, particularly for the development of sophisticated kinase inhibitors, is well-established. The enzymatic protocols for its synthesis offer an efficient, scalable, and green route to obtaining stereochemically pure isomers. By following the representative protocols herein, researchers can leverage the unique structural and chemical attributes of this compound to design and synthesize novel kinase inhibitors with potentially improved potency, selectivity, and drug-like properties.
References
- 1. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting a key protein-protein interaction surface on mitogen-activated protein kinases by a precision-guided warhead scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
Introduction: The Strategic Value of a Bifunctional Scaffold
An Application Guide to 4-Aminocyclohexanol in Agrochemical Research
In the landscape of modern agrochemical discovery, the identification and utilization of versatile molecular scaffolds are paramount. This compound, particularly its trans-isomer, has emerged as a significant building block due to its unique structural and chemical properties.[1] Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a stable cyclohexane ring, offers two distinct points for chemical modification. This allows for the systematic construction of diverse chemical libraries, a cornerstone of modern lead-generation strategies in the development of novel herbicides, fungicides, insecticides, and plant growth regulators.[2][3]
The cyclohexane core imparts a degree of rigidity and three-dimensionality to the molecules, which can be crucial for effective binding to biological targets. The trans configuration, where the amino and hydroxyl groups are in equatorial positions, is thermodynamically more stable and is the most commonly utilized isomer in synthesis.[1] This guide provides an in-depth look at the strategic applications of this compound in agrochemical research, complete with detailed synthetic protocols and workflows designed for researchers and scientists in the field.
Part 1: Core Applications in Agrochemical Synthesis
The utility of this compound stems from its ability to serve as a central scaffold upon which complex molecular architectures can be built. The amino and hydroxyl groups can be functionalized selectively to explore a wide chemical space and optimize biological activity.
Fungicide Development: The Triazole Connection
This compound is a key intermediate in the synthesis of certain triazole fungicides.[2] These fungicides are critical in agriculture for their broad-spectrum activity against fungal pathogens. The synthesis typically involves the N-alkylation of the amino group with a moiety containing the essential triazole pharmacophore.
Table 1: Agrochemical Classes Derived from this compound
| Agrochemical Class | Example(s) | General Mode of Action | Reference |
| Fungicides | Triazoles (e.g., Diniconazole) | Sterol Biosynthesis Inhibition (SBI) | [2] |
| Insecticides | Pyrethroids (e.g., Cyfluthrin) | Sodium Channel Modulators | [2] |
| Herbicides | Various (e.g., Triazole-based) | Amino Acid Biosynthesis Inhibition | [2][4] |
| Plant Growth Regulators | Paclobutrazol | Gibberellin Biosynthesis Inhibition | [2] |
Herbicide and Insecticide Synthesis
The versatility of the this compound scaffold is further demonstrated by its use in creating herbicides and insecticides.[1][2] For insecticides like pyrethroids, the hydroxyl group is often esterified with a carboxylic acid containing the active pyrethroid structure. For herbicides, derivatization of the amino group can lead to compounds that interfere with essential plant biochemical pathways.[2][5]
Part 2: Experimental Protocols and Methodologies
The following protocols are designed to be robust and illustrative, providing a foundation for researchers to build upon. The causality behind experimental choices is explained to enhance understanding and adaptability.
Protocol 1: Selective N-Alkylation of trans-4-Aminocyclohexanol
This protocol details a fundamental transformation for introducing diversity at the nitrogen atom, a common first step in synthesizing fungicide and herbicide leads.
Rationale: The choice of a non-protic polar solvent like DMF facilitates the dissolution of reactants and aids the nucleophilic substitution reaction. Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the amine for reaction without causing significant side reactions. The temperature is kept moderate to ensure a controlled reaction and prevent decomposition.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-4-aminocyclohexanol (1.15 g, 10 mmol).
-
Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) and finely ground potassium carbonate (K₂CO₃, 2.07 g, 15 mmol).
-
Reactant Addition: Add the desired alkylating agent (e.g., a substituted benzyl bromide, R-Br, 11 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Isolation: Filter the solid product, wash with copious amounts of water to remove DMF and salts, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-alkylated product.
Protocol 2: O-Acylation for Insecticide Intermediate Synthesis
This protocol describes the esterification of the hydroxyl group, a key step in synthesizing pyrethroid-like insecticide candidates.
Rationale: The amino group is first protected as a tert-butyloxycarbonyl (Boc) derivative. This is crucial for selectivity, preventing the more nucleophilic amine from reacting with the acyl chloride. Dichloromethane (DCM) is an excellent solvent for this reaction, and a base like triethylamine (TEA) is used to scavenge the HCl byproduct.
Step-by-Step Methodology:
-
Amine Protection:
-
Dissolve trans-4-aminocyclohexanol (1.15 g, 10 mmol) in a 1:1 mixture of dioxane and water (20 mL).
-
Add sodium bicarbonate (NaHCO₃, 1.26 g, 15 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 2.4 g, 11 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected intermediate.
-
-
Esterification:
-
Dissolve the Boc-protected intermediate (10 mmol) in anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.
-
Add triethylamine (TEA, 2.1 mL, 15 mmol).
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride, 11 mmol) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 3 hours.
-
-
Work-up and Deprotection:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude ester in DCM (20 mL) and add trifluoroacetic acid (TFA, 5 mL). Stir for 1-2 hours to remove the Boc group.
-
Concentrate under vacuum and purify the resulting amine salt by chromatography or recrystallization.
-
Part 3: Visualization of Synthetic and Screening Workflows
Diagrams are essential for visualizing the relationships between chemical structures and experimental processes.
Synthetic Strategy Diagram
This diagram illustrates the divergent synthetic pathways originating from the this compound scaffold.
Caption: Divergent synthesis paths from this compound.
Screening Workflow Diagram
This diagram outlines a typical workflow for evaluating the biological activity of newly synthesized derivatives.
Caption: Workflow for agrochemical candidate screening.
Conclusion
This compound stands out as a high-value, versatile intermediate in agrochemical research. Its pre-validated, drug-like scaffold and dual functional handles provide a reliable and efficient starting point for the development of new active ingredients. By understanding the core reactivity and employing systematic synthetic and screening protocols, researchers can effectively leverage this molecule to address the ongoing challenges in crop protection and agricultural productivity.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Review: amino acid biosynthesis as a target for herbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of cis-4-Aminocyclohexanol for Advanced Pharmaceutical Scaffolding
Abstract
cis-4-Aminocyclohexanol is a pivotal bifunctional scaffold in medicinal chemistry, enabling the synthesis of complex molecules with defined three-dimensional architectures. Its rigid cyclohexane core, coupled with the cis-orientation of the amino and hydroxyl groups, provides a unique conformational constraint that is increasingly sought after in the design of novel therapeutics. This application note presents a detailed guide to two highly stereoselective synthetic strategies for obtaining cis-4-aminocyclohexanol: a chemoenzymatic cascade and a heterocyclic cycloaddition-hydrogenation approach. We provide in-depth mechanistic insights, step-by-step protocols, and comparative data to assist researchers in selecting and implementing the optimal strategy for their specific needs.
Introduction: The Strategic Importance of the cis-1,4-Aminocyclohexanol Motif
The 1,4-disubstituted cyclohexane ring is a privileged scaffold in drug discovery, offering a non-aromatic, conformationally restricted core that can mimic phenyl rings while improving physicochemical properties such as solubility and metabolic stability. The relative orientation of the substituents—cis or trans—profoundly influences the molecule's shape and its ability to interact with biological targets. While the thermodynamically more stable trans-isomer is readily accessible, the synthesis of the kinetically favored, higher-energy cis-isomer presents a significant synthetic challenge.[1] The axial-equatorial or di-equatorial arrangement in the cis-conformer provides a distinct vectoral projection of functional groups compared to the di-equatorial arrangement of the trans-isomer, making it a valuable component in the synthesis of kinase inhibitors, GPCR modulators, and other complex pharmaceutical agents.
This guide focuses on robust and reproducible methods to selectively synthesize the cis-diastereomer, providing researchers with the tools to access this valuable building block.
Strategy 1: Chemoenzymatic One-Pot Cascade from 1,4-Cyclohexanedione
This state-of-the-art approach leverages the exquisite regio- and stereoselectivity of enzymes to construct the desired cis-4-aminocyclohexanol from a simple, commercially available starting material. The one-pot, two-step cascade involves the sequential action of a ketoreductase (KRED) and an amine transaminase (ATA).[2][3][4]
Mechanistic Rationale and Causality
The success of this cascade hinges on the careful selection of enzymes that exhibit complementary selectivity.
-
Step 1: Regioselective Monoreduction. A ketoreductase is employed to reduce only one of the two carbonyl groups of 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone. This step is critical to prevent the formation of the undesired 1,4-cyclohexanediol byproduct.
-
Step 2: Stereoselective Transamination. An amine transaminase then catalyzes the reductive amination of the remaining carbonyl group on the 4-hydroxycyclohexanone intermediate. The stereochemical outcome (cis vs. trans) is dictated by the specific ATA chosen. Certain ATAs are highly selective for producing the cis-isomer.[2]
The key advantage of this enzymatic approach is the potential for exceptional diastereomeric ratios (>98:2 cis:trans) under mild, aqueous reaction conditions, representing a significant advancement in green chemistry.[3]
Experimental Workflow Diagram
Caption: One-pot enzymatic cascade for cis-4-aminocyclohexanol synthesis.
Detailed Protocol: KRED/ATA Cascade
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase (e.g., LK-KRED) cell lysate[2]
-
Amine Transaminase (e.g., ATA-200) cell lysate[5]
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
NADP+
-
Isopropyl alcohol
-
Magnesium chloride (MgCl₂)
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 30 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.5).
-
Add the following components to the final concentrations specified:
-
1,4-Cyclohexanedione (50 mM)
-
NADP+ (1 mM)
-
Isopropyl alcohol (100 mM, 0.76% v/v)
-
MgCl₂ (1 mM)
-
Isopropylamine (500 mM)
-
PLP (1 mM)
-
DMSO (2% v/v)
-
-
Add freshly isolated LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL) cell lysates to the reaction mixture.[5]
-
Stir the reaction at 30°C and 250 rpm for 48 hours.[5]
-
Monitor the reaction progress using an appropriate analytical method (e.g., HPLC with NBD-Cl derivatization for baseline separation of isomers).[6]
-
Upon completion, stop the reaction and filter the solution to remove enzymatic material.
-
The crude product can be purified by silica gel column chromatography to yield pure cis-4-aminocyclohexanol.
Expected Results
| Parameter | Expected Value | Source |
| Diastereomeric Ratio (cis:trans) | >98:2 | [3] |
| Yield | Good to Excellent | [3] |
| Reaction Conditions | Aqueous, pH 7.5, 30°C | [2][5] |
Strategy 2: Hetero-Diels-Alder Cycloaddition and Hydrogenation
This chemical synthesis route provides a robust and highly selective method for accessing N-protected cis-4-aminocyclohexanols. The key step is a [4+2] hetero-Diels-Alder cycloaddition, which sets the required cis stereochemistry in a bicyclic intermediate. Subsequent hydrogenation reductively cleaves the heterocycle to furnish the desired product.[7][8]
Mechanistic Rationale and Causality
-
Step 1: In situ Generation of Acylnitroso Dienophile. A hydroxamic acid is oxidized in situ to a highly reactive acylnitroso species.
-
Step 2: Hetero-Diels-Alder Cycloaddition. The acylnitroso compound acts as a dienophile and reacts with a suitable diene (e.g., 1,3-cyclohexadiene) to form a 2-oxa-3-azabicyclo[2.2.2]oct-5-ene adduct. The stereochemistry of this bicyclic system locks the eventual amino and hydroxyl precursors into a cis relationship.
-
Step 3: Reductive Cleavage. Catalytic hydrogenation of the bicyclic adduct simultaneously reduces the double bond and cleaves the N-O bond, yielding the N-protected cis-4-aminocyclohexanol. The use of catalysts like Raney Nickel or Platinum oxide is crucial for this transformation.[7][8]
This strategy offers excellent control over the stereochemical outcome, with reported selectivities exceeding 99% for the cis-isomer.[7]
Experimental Workflow Diagram
Caption: Hetero-Diels-Alder and hydrogenation route to cis-4-aminocyclohexanol.
Detailed Protocol: Cycloaddition-Hydrogenation
This protocol is adapted from a patented procedure.[8]
Materials:
-
Cyclohexanone oxime
-
Methylene chloride
-
Ethanol
-
tert-Butyl hypochlorite
-
1,3-Cyclohexadiene
-
Diethyl ether
-
Platinum (IV) oxide (PtO₂)
-
4 M Hydrochloric acid in dioxane
-
Isopropanol
Procedure:
Part A: Synthesis of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride
-
Dissolve 30.0 g (0.265 mol) of cyclohexanone oxime in 300 ml of methylene chloride and 38 ml of ethanol.
-
Cool the solution to 0°C and slowly add 34.5 g (0.318 mol) of tert-butyl hypochlorite. The solution will turn a dark blue color.
-
Cool the dark blue solution to -20°C and add 31.9 g (0.398 mol) of 1,3-cyclohexadiene.
-
Store the mixture in a freezer at 5°C for 2 days, or until the blue color has disappeared.
-
Concentrate the reaction mixture to approximately 50% of its original volume.
-
Slowly add 600 ml of diethyl ether and stir the mixture overnight.
-
Isolate the resulting precipitate by suction filtration to yield the bicyclic hydrochloride intermediate.
Part B: Hydrogenation to cis-4-Aminocyclohexanol hydrochloride
-
In a pressure reactor, suspend 5.0 g (0.045 mol) of the intermediate from Part A and 3.0 g (0.013 mol) of platinum oxide in a suitable solvent.
-
Pressurize the reactor with hydrogen gas to 2 bar.
-
Hydrogenate the mixture for 7 hours.
-
Carefully vent the reactor and filter off the catalyst.
-
To the filtrate, add 20 ml of 4 M hydrochloric acid in dioxane.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from 30 ml of isopropanol to yield 3.1 g of pure cis-4-aminocyclohexanol hydrochloride.
Expected Results
| Parameter | Expected Value | Source |
| Stereoselectivity | >99% cis | [7] |
| Catalyst | Platinum Oxide or Raney Nickel | [7][8] |
| Overall Yield | Moderate to Good | [8] |
Alternative Strategy: Stereoselective Reduction of an Oxime Intermediate
A more traditional chemical approach involves the stereoselective reduction of a 4-hydroxycyclohexanone oxime. While potentially less selective than the enzymatic or cycloaddition routes, this method offers a viable alternative where specialized enzymes or reagents are unavailable.
The critical step is the reduction of the oxime. The choice of reducing agent and conditions determines the diastereoselectivity. Bulky hydride reagents, for example, may favor equatorial attack on the sp²-hybridized carbon, leading to the desired cis (axial) amino group after protonation.[7] However, achieving high cis-selectivity can be challenging and often requires extensive optimization.
Conclusion
The stereoselective synthesis of cis-4-aminocyclohexanol is a critical capability for modern medicinal chemistry. This guide has detailed two highly effective and distinct strategies to achieve this goal.
-
The chemoenzymatic cascade offers an elegant, highly selective, and environmentally friendly route, ideal for sustainable manufacturing.[2][3]
-
The hetero-Diels-Alder/hydrogenation approach provides a robust chemical method with excellent stereocontrol, suitable for producing N-protected derivatives with very high isomeric purity.[7]
By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently produce high-purity cis-4-aminocyclohexanol, unlocking its potential for the development of next-generation therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. researchgate.net [researchgate.net]
- 8. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
improving the yield of trans-4-Aminocyclohexanol in synthesis
Answering the needs of researchers in pharmaceutical and fine chemical synthesis, this Technical Support Center provides in-depth guidance on optimizing the synthesis of trans-4-Aminocyclohexanol. Achieving high yield and stereoselectivity for the trans isomer is a common challenge. This guide, structured in a flexible question-and-answer format, offers troubleshooting strategies, detailed protocols, and expert insights to address issues encountered during laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 4-aminocyclohexanol, and which is preferred for high trans selectivity?
There are two predominant routes for synthesizing this compound:
-
Catalytic Hydrogenation of p-Aminophenol or its Derivatives: The most common industrial method involves the hydrogenation of p-aminophenol or, more frequently, its N-acetyl derivative, p-acetamidophenol (paracetamol).[1][2] This route is often favored due to the low cost and availability of the starting material. The process typically involves hydrogenation of the aromatic ring, followed by hydrolysis of the acetamido group.[1] Achieving high trans selectivity is a key challenge and depends heavily on the choice of catalyst and reaction conditions.[3] Ruthenium (Ru) and Palladium (Pd) based catalysts are frequently employed.[3][4]
-
Chemoenzymatic Synthesis from 1,4-Cyclohexanedione: A more modern and highly selective approach uses a one-pot, two-enzyme system.[4][5] This method involves a keto reductase (KRED) to selectively reduce one ketone group of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, followed by a stereoselective amine transaminase (ATA) to install the amino group.[5][6] By selecting a trans-selective ATA, this route can achieve excellent diastereomeric ratios, though it may be more suitable for specialized applications than bulk manufacturing.[5]
For industrial production focused on yield and cost, the catalytic hydrogenation of p-acetamidophenol is generally the preferred route.
Q2: Why is controlling the trans to cis isomer ratio a critical challenge?
The stereochemistry of the final product is determined during the reduction of a carbonyl intermediate (or the hydrogenation of the aromatic ring). The cyclohexane ring exists in a chair conformation. The trans isomer, with both the amino and hydroxyl groups in equatorial positions, is the thermodynamically more stable product. However, the kinetic product ratio depends on the direction of hydride (or hydrogen) attack on the intermediate.
-
Axial Attack: Leads to the formation of an equatorial alcohol, contributing to the trans product.
-
Equatorial Attack: Leads to an axial alcohol, forming the cis product.
The steric hindrance around the carbonyl group, influenced by the catalyst surface, solvent, and other functional groups, dictates the preferred pathway.[7] Therefore, reaction conditions must be precisely controlled to favor the kinetic pathway that leads to the desired trans isomer.
Q3: How can I monitor the reaction progress and determine the trans:cis isomer ratio?
Monitoring the reaction is crucial for optimization. The most common analytical techniques are:
-
Gas Chromatography (GC): An effective method for quantifying the conversion of the starting material and determining the ratio of cis and trans isomers in the product mixture.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to monitor the disappearance of starting material and the appearance of products, especially for less volatile intermediates like p-acetamidophenol.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons on the cyclohexane ring.[9] This is often used for final product characterization.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems encountered during the synthesis of trans-4-aminocyclohexanol.
Problem 1: Low Overall Yield
Q: My overall yield is consistently low, even though TLC/GC analysis shows complete consumption of the starting material. What are the likely causes and solutions?
A: Low yield after a complete reaction typically points to issues during the workup and purification stages.
-
Cause 1: Product Loss During Extraction: trans-4-Aminocyclohexanol has moderate solubility in water and some organic solvents. During aqueous workup and extraction, a significant amount of product can be lost to the aqueous phase.
-
Solution: Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like dichloromethane or a mixture of diethyl ether and isopropanol.[3] Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the aminocyclohexanol in its less water-soluble free base form.
-
-
Cause 2: Inefficient Isolation/Crystallization: The final isolation step is critical. If conditions are not optimal, the product may not crystallize effectively, or a significant portion may remain in the mother liquor.
-
Solution: A patented and highly effective method for isolating the trans isomer is fractional crystallization from a concentrated alkaline aqueous solution upon cooling.[1][10] By adjusting the concentration of the aminocyclohexanol isomers and hydroxide ions, the freezing point of the solution is lowered, allowing the less soluble trans isomer to selectively crystallize at temperatures between -5°C and -10°C.[1]
-
-
Cause 3: Catalyst Deactivation (for Catalytic Hydrogenation): Impurities in the starting material or solvent can poison the catalyst, leading to an incomplete reaction that appears complete by TLC of the supernatant.
Problem 2: Poor trans:cis Isomer Ratio
Q: My final product contains a high percentage of the cis isomer. How can I improve the stereoselectivity of the reaction?
A: The trans:cis ratio is primarily dictated by the reaction conditions of the hydrogenation/reduction step.
-
Cause 1: Suboptimal Catalyst Selection: The choice of catalyst and its support is the most critical factor influencing stereoselectivity in hydrogenation reactions.
-
Solution: While Palladium (Pd) on carbon can favor the trans isomer, Ruthenium (Ru) based catalysts, particularly bimetallic systems like Ru-M/Al₂O₃ (where M can be Rh, Pd, Pt, or Ni), have been shown to provide excellent selectivity for the trans product, often achieving a ratio of ≥ 99.5%.[2][4] Experiment with different catalysts and supports to find the optimal system for your specific setup.
-
-
Cause 2: Incorrect Reaction Conditions: Temperature, pressure, and solvent all play a significant role in the stereochemical outcome.
-
Solution:
-
Solvent: The choice of solvent can influence the orientation of the substrate on the catalyst surface. Tetrahydrofuran (THF) has been used effectively as a solvent to avoid side reactions like reductive amination that can occur with ketone solvents.[2]
-
Temperature and Pressure: These parameters must be optimized. For the hydrogenation of p-acetamidophenol, hydrolysis is often carried out at 90-120°C after the initial hydrogenation step.[1] Follow established protocols and perform a design of experiments (DoE) to find the optimal temperature and pressure for your catalytic system.
-
-
-
Cause 3: Isomerization: Although less common, harsh acidic or basic conditions during workup could potentially lead to some degree of isomerization.
-
Solution: While the final crystallization is performed under strongly basic conditions, it is done at low temperatures to favor crystallization over side reactions.[1] Avoid prolonged exposure to high temperatures during the hydrolysis and workup steps.
-
Problem 3: Difficulty Separating trans and cis Isomers
Q: I have a mixture of isomers and am struggling to purify the trans product. What is the most effective purification strategy?
A: The physical properties of the cis and trans isomers are quite similar, making separation by standard column chromatography challenging and impractical for large scales.
-
Solution 1: Selective Crystallization: As mentioned, the most effective industrial method is fractional crystallization. The trans isomer is generally less soluble than the cis isomer in specific solvent systems. A well-documented procedure involves creating a concentrated aqueous solution with a high concentration of OH⁻ ions (at least 2 mol/L).[1] This solution is then cooled to -10°C, causing the trans-4-aminocyclohexanol to selectively precipitate.[1] This method is highly effective for mixtures with a trans/cis ratio of at least 1:1, and preferably 3:1 or higher.[1]
-
Solution 2: Derivatization (for lab scale): For small-scale purification where high purity is essential, the isomer mixture can be derivatized (e.g., by forming Boc-protected amines or other crystalline derivatives), separated by chromatography or crystallization, and then the desired isomer can be deprotected. This is generally too complex and costly for large-scale production.
Data Summary & Key Parameters
For researchers selecting a catalytic system, the choice of metal and support is paramount. The following table summarizes typical outcomes for the hydrogenation of p-aminophenol derivatives.
| Catalyst System | Support | Typical trans:cis Ratio | Key Advantages | Reference |
| Palladium (Pd) | Carbon | Favors trans, but variable | Cost-effective, widely available | [4] |
| Ruthenium (Ru) | Carbon | Good trans selectivity | High activity | [3] |
| Ru-M (M=Co, Ni) | Carbon | High trans selectivity | Improved stereoselectivity over monometallic Ru | [3][6] |
| Ru-Rh | Al₂O₃ | ≥ 99.5 : 0.5 | Excellent selectivity, suitable for fixed-bed reactors | [2] |
Visualized Workflows
General Synthesis & Purification Workflow
The following diagram illustrates the common workflow from p-acetamidophenol to purified trans-4-aminocyclohexanol.
Caption: Synthesis workflow from p-acetamidophenol.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: Troubleshooting guide for low yield issues.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation and Hydrolysis (This protocol is a generalized representation based on common patented methods[1][2])
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with p-acetamidophenol, the chosen catalyst (e.g., 5% Ru-Rh/Al₂O₃), and a suitable solvent like tetrahydrofuran (THF).[2]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the optimized pressure. Heat the reactor to the target temperature (e.g., 80-100°C) with stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake and periodically analyzing samples via HPLC or GC.
-
Catalyst Removal: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.[4]
-
Hydrolysis: Transfer the filtrate to a suitable reaction vessel. Add an aqueous solution of sodium hydroxide (NaOH). Heat the mixture to 90-120°C with stirring to hydrolyze the acetamido group.[1] Monitor the hydrolysis by TLC or HPLC until the intermediate is fully consumed.
Protocol 2: Purification by Fractional Crystallization (Adapted from patented industrial procedures[1][10])
-
Solution Preparation: After hydrolysis (Protocol 1), ensure the resulting aqueous solution is alkaline with a hydroxide ion concentration of at least 2 mol/L. The concentration of the total aminocyclohexanol isomers should be at least 0.5 mol/L.[1]
-
Cooling & Crystallization: Cool the alkaline solution to a temperature between -5°C and -10°C with gentle agitation. The trans-4-aminocyclohexanol will selectively precipitate.[1]
-
Isolation: Collect the crystallized product by filtration.
-
Washing: Wash the filter cake with a cold solvent, such as toluene, to remove residual mother liquor and impurities.[1][10]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) to obtain the final, high-purity trans-4-aminocyclohexanol.[10]
References
- 1. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 2. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 7. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 8. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
Technical Support Center: Separation of Cis and Trans 4-Aminocyclohexanol Isomers
Welcome to the technical support center for the separation of cis- and trans-4-Aminocyclohexanol isomers. This guide is designed for researchers, chemists, and process development professionals who encounter the unique challenges associated with isolating these two diastereomers. Due to their similar physical properties, separating the cis and trans isomers requires a nuanced understanding of their structural differences and the application of precise separation techniques.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to achieve high-purity separation in your laboratory or manufacturing environment.
The Core Challenge: Structural Similarity
The primary difficulty in separating cis- and trans-4-aminocyclohexanol lies in their stereochemistry. Both isomers share the same molecular formula (C₆H₁₃NO) and connectivity.[1][2] The only difference is the spatial orientation of the amino (-NH₂) and hydroxyl (-OH) groups relative to the cyclohexane ring.
In its most stable chair conformation, the trans isomer can position both the hydroxyl and amino groups in equatorial positions.[3] This arrangement minimizes steric hindrance, making the trans isomer the more thermodynamically stable of the two.[3] The cis isomer, conversely, is forced to have one group in an axial position and one in an equatorial position, leading to greater steric strain. This fundamental difference in stability and spatial arrangement is the key to their separation.
Caption: Chair conformations of trans and cis-4-Aminocyclohexanol.
Troubleshooting Guide
This section addresses common issues encountered during the separation process in a question-and-answer format.
Fractional Crystallization Issues
Question: My fractional crystallization yields are very low, or the purity of the isolated trans isomer is poor. What's going wrong?
Answer: This is a common problem often rooted in solvent choice, cooling rate, or the initial isomer ratio.
-
Causality: Fractional crystallization exploits subtle differences in the solubility of the isomers. The more stable trans isomer typically has a more ordered crystal lattice, making it less soluble than the cis isomer in many solvent systems. However, if the solvent is too effective (dissolves both isomers well) or too poor (causes both to crash out), separation will be inefficient. Rapid cooling can also trap impurities and the cis isomer within the growing crystals of the trans isomer.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
A patented method describes the effective crystallization of trans-4-aminocyclohexanol from a concentrated aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4][5][6] Adding enough base to lower the freezing point to at least -5°C allows for cooling to temperatures like -8°C or -10°C, which selectively precipitates the trans isomer.[4][6]
-
For the precursor, trans-acetamidocyclohexanol, fractional crystallization from acetone is a documented method.[5][6]
-
-
Control the Cooling Rate: Avoid crash cooling in a dry ice bath. Allow the solution to cool slowly to room temperature first, then move it to an ice bath, and finally to a freezer if lower temperatures are required. Slow, controlled cooling is critical for forming pure crystals.
-
Utilize Seeding: If crystallization doesn't start, add a "seed crystal" (a tiny crystal of pure trans isomer) to initiate nucleation. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create a nucleation site.
-
Consider the Starting Ratio: Fractional crystallization is most effective when there is a significant excess of one isomer.[4] If your starting mixture is close to 50:50, you may need to perform multiple recrystallization steps to achieve high purity.
-
Chromatography Issues
Question: I'm using column chromatography, but my peaks for the cis and trans isomers are broad and have poor resolution.
Answer: Poor resolution in liquid or gas chromatography is typically due to an unoptimized mobile phase, stationary phase, or the inherent properties of the analytes. The polar amino and hydroxyl groups can lead to strong interactions with the stationary phase, causing peak tailing.
-
Causality: The polarity of the two isomers is very similar, making them difficult to separate on standard stationary phases. The basic amino group can interact strongly with acidic silanol groups on silica gel, leading to irreversible adsorption and peak tailing.
-
Troubleshooting Steps:
-
Modify the Mobile Phase (LC):
-
Add a Modifier: For normal-phase silica gel chromatography, add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase (e.g., dichloromethane/methanol/ammonia). This will compete with the aminocyclohexanol for binding to active sites on the silica, reducing peak tailing.
-
Reverse-Phase HPLC: This can be an effective technique. A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid has been described.[7] Adjusting the pH can alter the protonation state of the amino group and improve separation.
-
-
Consider Derivatization (GC/LC):
-
The high polarity and low volatility of 4-aminocyclohexanol make it challenging for gas chromatography (GC) without derivatization.[8]
-
Derivatizing both the amino and hydroxyl groups (e.g., through acylation or silylation) will create less polar, more volatile compounds that are much easier to separate by GC.
-
For HPLC, derivatization with a reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can facilitate separation and detection.[8]
-
-
Choose the Right Stationary Phase (LC):
-
Instead of standard silica, consider using an alumina column, which can sometimes provide different selectivity for polar compounds.
-
For HPLC, explore different column chemistries. While a standard C18 column might work, a polar-embedded or phenyl-hexyl column could offer alternative selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my separated isomers?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[9] The proton (¹H) and carbon (¹³C) NMR spectra of the cis and trans isomers are distinct due to the different chemical environments of the axial versus equatorial protons and carbons.[9]
-
Key Distinguishing Feature (¹H NMR): The proton attached to the carbon bearing the hydroxyl group (H-1) shows a different chemical shift and coupling pattern. In the trans isomer, this proton is axial and typically appears at a higher field (lower ppm value, ~3.58 ppm in D₂O) compared to the equatorial H-1 proton in the cis isomer (~3.96 ppm in D₂O).[9]
-
Purity Assessment: Integration of the distinct signals in the ¹H NMR spectrum allows for the direct calculation of the isomer ratio. Purity can also be assessed by GC or HPLC against a certified reference standard.
Q2: Is derivatization necessary for separating these isomers?
A2: It is not strictly necessary, but it can make the separation significantly easier, particularly for analytical techniques like GC and HPLC.[3][8]
-
Why it helps: Derivatization blocks the polar -NH₂ and -OH groups, which are the primary cause of peak tailing and poor chromatographic performance.[8] It also increases volatility for GC analysis. For HPLC, adding a UV-active or fluorescent tag via derivatization can dramatically improve detection limits.[10]
Q3: What are the key physical property differences I can exploit for separation?
A3: The most significant and exploitable difference is in their crystal packing and resulting solubility, which is the basis for fractional crystallization.
-
Melting Point: The trans isomer generally has a higher and sharper melting point (108-113 °C) due to its more stable and ordered crystal structure.[1][2] The cis isomer has a lower melting point.
-
Solubility: Both isomers are soluble in polar solvents like water and ethanol.[1] However, the trans isomer is often significantly less soluble, especially in specific solvent systems at reduced temperatures, allowing it to be selectively crystallized.[4][5]
Q4: Can I use an enzymatic method for selective synthesis to avoid a separation step altogether?
A4: Yes, this is a modern and elegant approach. Research has shown that combinations of keto reductases (KREDs) and amine transaminases (ATAs) can stereoselectively synthesize either the cis or trans isomer from 1,4-cyclohexanedione.[11][12] By choosing stereocomplementary enzymes, you can produce the desired isomer with a high diastereomeric ratio, potentially eliminating the need for difficult downstream separation.[11]
Detailed Protocols
Protocol 1: Fractional Crystallization of trans-4-Aminocyclohexanol
This protocol is adapted from patented industrial methods and is designed to selectively crystallize the trans isomer from an aqueous mixture.[4][5][6]
Caption: Workflow for selective fractional crystallization.
Methodology:
-
Preparation: Start with an aqueous solution of the cis/trans isomer mixture. This method is most effective when the trans/cis ratio is at least 1:1, and preferably higher (e.g., 4:1).[4][6]
-
Basification: To the aqueous solution, add solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) in portions with stirring. The goal is to add enough base to depress the freezing point of the solution to at least -5°C, and ideally below -10°C.[4][6] The final concentration of OH⁻ ions should be at least 2 mol/L.[6]
-
Cooling & Crystallization: Slowly cool the alkaline solution to a temperature between -8°C and -10°C.[6] The trans-4-aminocyclohexanol will selectively crystallize out of the solution. Maintain this temperature to allow for complete crystallization.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a pre-chilled Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold water (that has been made similarly alkaline) to remove residual mother liquor containing the cis isomer.
-
Drying: Dry the purified trans-4-aminocyclohexanol crystals under vacuum.
-
Verification: Confirm the purity of the isolated solid using ¹H NMR spectroscopy and melting point analysis.[9]
Protocol 2: Analytical HPLC Separation
This protocol provides a starting point for the analytical separation of the isomers using High-Performance Liquid Chromatography.
Methodology:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or similar modern reverse-phase column).[7]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Additive: 0.1% Formic Acid or 0.1% Phosphoric Acid in both solvents. (Formic acid is MS-compatible).[7]
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 50%) over 10-15 minutes. An isocratic method may also be effective once optimal conditions are found.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm (as there is no strong chromophore) or, preferably, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Optimization: If resolution is poor, adjust the gradient slope, the type of acid modifier, or the column temperature.
Comparative Summary of Separation Methods
| Method | Principle | Advantages | Common Challenges | Best Suited For |
| Fractional Crystallization | Differential solubility | Scalable for large quantities, cost-effective | Lower purity, yield dependent on starting ratio, requires optimization | Industrial scale, purification of the less soluble trans isomer |
| Column Chromatography | Differential adsorption | Good for lab-scale purification, can isolate both isomers | Peak tailing, requires solvent optimization, can be slow | Lab-scale purification of both isomers, method development |
| HPLC | High-resolution partitioning | Excellent separation, quantitative analysis, high purity | Requires specialized equipment, may need derivatization for good detection | Analytical quantification, purity checking, small-scale purification |
| GC | Differential partitioning (vapor phase) | Fast analysis time, high resolution | Requires derivatization to increase volatility | Rapid purity analysis of derivatized samples |
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 6. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 9. benchchem.com [benchchem.com]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in 4-Aminocyclohexanol Reactions
Welcome to the Technical Support Center for 4-Aminocyclohexanol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile bifunctional molecule. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Part 1: Core Troubleshooting Guide
This section addresses the most frequent issues encountered in reactions involving this compound, such as acylation, alkylation, and the use of protecting groups. Each issue is presented in a question-and-answer format, detailing the probable causes and systematic solutions.
Issue 1: Low Yield or Incomplete Conversion in N-Acylation Reactions
Question: I am attempting an N-acylation of trans-4-aminocyclohexanol with an acyl chloride/anhydride, but I am observing low yields and significant unreacted starting material by TLC and HPLC. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in N-acylation reactions of this compound is a common hurdle. The primary reasons often revolve around suboptimal reaction conditions and the nature of the reactants themselves.
Causality and Troubleshooting Steps:
-
Insufficient Basicity: The acylation reaction generates an acid byproduct (e.g., HCl from acyl chlorides) which can protonate the starting amine, rendering it non-nucleophilic. A suitable base is crucial to neutralize this acid.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base is used. For simple acylations, triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. If the reaction is still sluggish, a stronger, non-nucleophilic base might be required.
-
-
Steric Hindrance: While this compound itself is not exceptionally bulky, sterically demanding acylating agents can significantly slow down the reaction rate.[1]
-
Solution: Increase the reaction temperature or prolong the reaction time. Switching to a less sterically hindered activating agent for the carboxylic acid, if applicable, can also be beneficial.
-
-
Solvent Choice: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. For reactants with poor solubility, dimethylformamide (DMF) can be used, although its high boiling point can complicate purification. The choice of solvent should be one that does not react with the acylating agent.[2]
-
-
Reaction Monitoring: Incomplete conversion may be a result of premature workup.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC setup would involve spotting the starting amine, the acylating agent (if UV active), and the reaction mixture on the same plate to track the disappearance of reactants and the appearance of the product.[3][4]
-
Experimental Protocol: N-Acetylation of trans-4-Aminocyclohexanol
This protocol provides a general procedure for the N-acetylation of trans-4-aminocyclohexanol using acetic anhydride.
Materials:
-
trans-4-Aminocyclohexanol
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve trans-4-aminocyclohexanol (1.0 eq) in DCM.
-
Add TEA (1.1 eq) to the solution and stir at room temperature.
-
Slowly add acetic anhydride (1.05 eq) to the reaction mixture. An exothermic reaction may be observed.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 10% methanol in DCM).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Issue 2: Chemoselectivity Problems - N- vs. O-Acylation
Question: I am observing a mixture of N-acylated and O-acylated products in my reaction. How can I improve the chemoselectivity for N-acylation?
Answer: The presence of both amino and hydroxyl groups in this compound makes chemoselectivity a critical consideration. Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation.[6][7] However, under certain conditions, O-acylation can become a competitive side reaction.
Factors Influencing Chemoselectivity and Solutions:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally favors the more kinetically controlled N-acylation.
-
Base: The choice of base can influence the relative nucleophilicity of the amine and hydroxyl groups. In some cases, the use of a bulky, non-nucleophilic base can enhance selectivity.
-
-
Protecting Groups: The most reliable way to ensure chemoselectivity is to use a protecting group strategy.[8][9]
-
Solution: Protect the less reactive hydroxyl group before carrying out the N-acylation. Alternatively, and more commonly, protect the more reactive amino group to allow for selective O-acylation. The choice of protecting group is crucial and should be stable to the subsequent reaction conditions and easily removable.[8]
-
Experimental Protocol: N-Boc Protection of trans-4-Aminocyclohexanol
This protocol describes the protection of the amino group of trans-4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group.
Materials:
-
trans-4-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
Procedure:
-
Dissolve trans-4-aminocyclohexanol (1.0 eq) in DCM or THF.
-
Add TEA (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-Boc protected this compound can be purified by column chromatography if necessary.[1][10][11]
Issue 3: Side Reactions and Low Yield in N-Alkylation
Question: My N-alkylation of this compound with an alkyl halide is giving me a complex mixture of products, including what appears to be over-alkylation and O-alkylation. How can I improve the outcome?
Answer: N-alkylation of this compound can be challenging due to the potential for multiple alkylations at the nitrogen and the competing O-alkylation.
Troubleshooting Strategies:
-
Over-Alkylation: The primary amine can be alkylated twice to form a tertiary amine.
-
Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
-
-
O-Alkylation: The hydroxyl group can also be alkylated, especially under basic conditions.
-
Solution: Protecting the hydroxyl group prior to N-alkylation is the most effective strategy to prevent this side reaction. Silyl ethers or other base-stable protecting groups are suitable choices.
-
-
Base and Solvent Selection: The choice of base and solvent is critical for successful N-alkylation.
Visualization of Troubleshooting Workflow
Caption: A general troubleshooting workflow for common issues in this compound reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best storage conditions for this compound to prevent degradation?
A1: this compound is susceptible to oxidation, which can lead to discoloration (yellowing or browning).[13] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and strong oxidizing agents.[13]
Q2: How can I separate the cis and trans isomers of a this compound derivative?
A2: The separation of cis and trans isomers can often be achieved by column chromatography on silica gel. The difference in the spatial arrangement of the functional groups leads to different polarities, allowing for separation with an appropriate eluent system. In some cases, recrystallization can also be effective for separating diastereomers.
Q3: I am performing a reductive amination with this compound and a ketone/aldehyde, but the reaction is not going to completion. What should I do?
A3: Incomplete reductive amination can be due to several factors. Ensure that the imine formation is complete before adding the reducing agent.[6][14] This can be facilitated by using a dehydrating agent or by azeotropic removal of water. The choice of reducing agent is also important; sodium triacetoxyborohydride is often preferred as it is mild and selective for the iminium ion over the carbonyl starting material.[12][15] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Q4: What is the impact of the cis vs. trans stereochemistry of this compound on its reactivity?
A4: The trans isomer is generally more thermodynamically stable as both the amino and hydroxyl groups can occupy equatorial positions, minimizing steric strain. This can influence the reactivity and the stereochemical outcome of subsequent reactions. The more hindered environment of the axial functional group in the cis isomer can lead to different reaction rates and selectivities compared to the trans isomer.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It can cause skin and eye irritation.[16] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Part 3: Data Presentation and Visualization
Table 1: Common Solvents for this compound Reactions
| Reaction Type | Recommended Solvents | Rationale |
| N-Acylation | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic, good solubility for reactants, generally non-reactive with acylating agents.[2] |
| N-Alkylation | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents that facilitate SN2 reactions.[12] |
| N-Boc Protection | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, good solubility for reactants and (Boc)₂O.[1][10] |
| Reductive Amination | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (with caution) | Aprotic solvents are generally preferred with NaBH(OAc)₃. Methanol can be used with NaBH₄, but may reduce the starting carbonyl.[12][14][15] |
Diagram: Protecting Group Strategy for Chemoselective Reactions
Caption: A diagram illustrating the use of a protecting group strategy for selective O-acylation versus direct N-acylation.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Selection for 4-Aminocyclohexanol Synthesis
Welcome to the technical support center for the synthesis of 4-aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs): Catalyst Selection & Reaction Fundamentals
Q1: What are the primary catalytic routes for synthesizing this compound?
The most prevalent method is the catalytic hydrogenation of a p-substituted phenol derivative. The choice of starting material dictates the overall process but typically involves the reduction of an aromatic ring. Common starting materials include p-aminophenol, N-acetyl-p-aminophenol (paracetamol), or p-nitrophenol.[1] The hydrogenation of the aromatic ring is the critical step where catalyst choice directly impacts yield and, most importantly, the stereochemical outcome.[1]
Q2: How does the choice of catalyst metal influence the trans:cis isomer ratio of this compound?
This is the most critical parameter for controlling stereoselectivity. The choice of metal has a profound and predictable impact on the final isomer ratio.
-
Palladium (Pd): Palladium-based catalysts, most commonly 5% or 10% Pd on carbon (Pd/C), generally favor the formation of the thermodynamically more stable trans isomer.[2][3] Ratios of 3:1 to 4:1 (trans:cis) are commonly reported.[2]
-
Rhodium (Rh): Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) often favor the formation of the cis isomer.[2][3] This provides a complementary route when the cis product is desired.
-
Ruthenium (Ru): Ruthenium is highly versatile and its selectivity is strongly influenced by the support and reaction conditions. While traditional Ru/Al₂O₃ catalysts in aqueous systems have been reported to produce a majority of the cis isomer (up to 86%)[4][5], modern, highly engineered Ru catalysts can be exceptionally selective for the trans isomer. For instance, bimetallic Ru-Rh/Al₂O₃ catalysts used in a fixed-bed reactor have achieved trans isomer proportions greater than 99%.[6]
-
Raney Nickel (Ni): Raney Nickel is a cost-effective catalyst but often requires higher temperatures and pressures.[7] It can provide good yields but may offer less stereocontrol compared to noble metal catalysts and can lead to more side products if conditions are not carefully optimized.[7][8]
Below is a summary table for initial catalyst selection:
| Catalyst Metal | Common Support | Predominant Isomer | Key Considerations |
| Palladium (Pd) | Carbon (C) | trans | Good general-purpose catalyst for the trans isomer; can be pyrophoric.[2] |
| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | cis | Preferred choice for synthesizing the cis isomer.[2][3] |
| Ruthenium (Ru) | Alumina (Al₂O₃), Carbon (C) | Variable (cis or trans) | Selectivity is highly dependent on catalyst preparation and conditions.[4][6] |
| Platinum (Pt) | Carbon (C) | Variable | Highly active, but selectivity can be sensitive to reaction conditions.[9] |
| Raney Nickel | None (Sponge) | Variable | Cost-effective but may require harsher conditions and can be less selective.[7] |
Q3: What is the role of the catalyst support?
The support (e.g., activated carbon, alumina) is not merely an inert carrier. It plays a crucial role by:
-
Dispersion: It provides a high surface area to disperse the metal nanoparticles, maximizing the number of active catalytic sites.
-
Stability: It prevents the metal particles from sintering (agglomerating) at higher temperatures, which would lead to a loss of activity.[10]
-
Modulating Activity/Selectivity: The interaction between the metal and the support can influence the electronic properties of the metal, thereby altering its catalytic behavior and selectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis.
Issue 1: Low Yield or Incomplete Reaction
Question: My hydrogenation of p-aminophenol has stalled, or the final yield of this compound is very low. What went wrong?
Answer: This is a common issue often linked to catalyst activity or reaction conditions. Let's break down the potential causes.
Workflow: Troubleshooting Low Hydrogenation Yield
References
- 1. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 5. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 6. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
Technical Support Center: Minimizing Impurity Formation in the Synthesis of 4-Aminocyclohexanol
Introduction: 4-Aminocyclohexanol, a bifunctional molecule with a rigid cyclic backbone, is a critical intermediate in the pharmaceutical and fine chemical industries, most notably in the synthesis of the mucolytic agent Ambroxol.[1] The stereochemical purity of this compound is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dependent on a specific isomer. This guide provides an in-depth technical resource for researchers, chemists, and process development professionals to understand, troubleshoot, and minimize the formation of common impurities during the synthesis of this compound.
Section 1: Common Synthetic Pathways & Key Impurity Hotspots
The successful control of impurities begins with a thorough understanding of the chosen synthetic route and its inherent challenges. The two most prevalent industrial strategies are catalytic hydrogenation and chemoenzymatic synthesis, each with a unique impurity profile.
-
Catalytic Hydrogenation of Phenolic Precursors: This is a widely used approach, often starting from p-aminophenol or, more commonly, its N-acetylated derivative, p-acetamidophenol (Paracetamol).[2][3] The process involves the reduction of the aromatic ring under hydrogen pressure, followed by hydrolysis of the protecting group if present.
-
Primary Impurity Concern: The formation of the undesired cis-4-aminocyclohexanol isomer. The ratio of trans to cis isomers is a critical quality attribute determined by reaction conditions.[4]
-
Process-Related Impurities:
-
Unreacted Starting Material: Incomplete hydrogenation leads to residual p-acetamidophenol or p-aminophenol.
-
Over-reduction Products: While less common under controlled conditions, harsh conditions could potentially lead to dehydroxylation.
-
Dicyclohexylamine/Cyclohexanol: When starting from aniline, side reactions can lead to the formation of dicyclohexylamine and cyclohexanol.[5][6]
-
-
-
Chemoenzymatic Synthesis: A modern, highly selective alternative involves the use of enzymes in a one-pot cascade.[7][8] A common route starts with 1,4-cyclohexanedione, which is first mono-reduced by a keto reductase (KRED) to 4-hydroxycyclohexanone, followed by stereoselective amination using an amine transaminase (ATA).[7][9][10]
-
Primary Impurity Concern: The formation of pathway-specific byproducts due to a lack of enzyme selectivity.
-
Enzyme-Related Impurities:
-
1,4-Cyclohexanediol: This diol is formed if the KRED is not regioselective and fully reduces the starting diketone.[7][10]
-
1,4-Cyclohexanediamine: This diamine can be produced if the ATA acts on the starting 1,4-cyclohexanedione instead of the desired 4-hydroxycyclohexanone intermediate.[7]
-
4-Aminocyclohexanone: Accumulation of this intermediate occurs if the second enzymatic step (reduction of the keto-amine) is inefficient in alternative enzymatic routes.[10]
-
-
Visualizing Impurity Formation
The following diagram illustrates the catalytic hydrogenation of p-acetamidophenol, highlighting the critical steps where impurity formation can occur.
Caption: Impurity formation map for the synthesis of this compound via paracetamol hydrogenation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Issue 1: Poor trans:cis Isomer Ratio
Question: Our synthesis is producing a mixture of cis and trans isomers with a low ratio of the desired trans product. How can we improve the stereoselectivity?
Answer: Achieving a high trans:cis isomer ratio is a frequent challenge in chemical synthesis routes. The trans isomer is generally the more thermodynamically stable product due to its diequatorial conformation, which minimizes steric strain.[11][12] The key to maximizing its formation lies in controlling the kinetic and thermodynamic parameters of the reaction, primarily through catalyst and solvent selection.
Causality & Corrective Actions:
-
Catalyst Selection is Critical: The choice of metal catalyst has the most significant impact on the isomer ratio.
-
Palladium (Pd)-based catalysts (e.g., Pd/C) generally favor the formation of the more thermodynamically stable trans isomer.[4] Ratios of 3:1 to 4:1 (trans:cis) are commonly reported.[4]
-
Rhodium (Rh)-based catalysts can exhibit different selectivity, sometimes favoring the cis isomer or providing higher trans selectivity under specific conditions. One report cites a rhodium catalyst yielding a trans:cis ratio of 92:8.[4]
-
Ruthenium (Ru)-based catalysts are also employed and their selectivity can be influenced by the support and solvent.[10]
-
-
Solvent System Influence: The solvent can affect how the substrate adsorbs onto the catalyst surface, thereby influencing the stereochemical outcome. While water is a common solvent for hydrogenating p-acetamidophenol, alcohols like isopropanol have been used to improve diastereoselectivity.[4]
-
Temperature and Pressure Optimization: While these parameters primarily affect reaction rate, excessively high temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable cis isomer, thus lowering selectivity. It is crucial to find a balance that ensures complete conversion without compromising the isomer ratio. For the hydrogenation of paracetamol, temperatures around 100°C and hydrogen pressures of approximately 4.5 bar have been reported as effective.[3][4]
| Catalyst Type | Typical Selectivity | Considerations | Reference |
| Palladium on Carbon (Pd/C) | Favors trans isomer (e.g., 3:1 to 4:1) | Common industry choice, good balance of activity and selectivity. | [4] |
| Rhodium-based (Rh/C) | Can be highly selective for trans (e.g., 92:8) | Can be more sensitive to conditions; may favor cis in some systems. | [4] |
| Ruthenium-based (Ru/C) | Variable | Selectivity is highly dependent on support and solvent. | [10] |
Decision Tree for Optimizing Stereoselectivity
Caption: Decision tree for troubleshooting and improving the trans:cis isomer ratio.
Issue 2: Incomplete Reaction or Low Yield
Question: We are experiencing low yields and significant amounts of unreacted starting material. What are the potential causes and solutions?
Answer: Low yields are typically traced back to three factors: catalyst efficacy, reaction conditions, or starting material quality.
Causality & Corrective Actions:
-
Catalyst Deactivation or Poisoning: The catalyst's active sites can be blocked or "poisoned" by impurities in the starting material or solvent (e.g., sulfur compounds).
-
Solution: Ensure the use of high-purity, chromatography-grade solvents and high-quality starting materials. If poisoning is suspected, using a fresh batch of catalyst is the most straightforward solution. Consider pre-treating starting materials (e.g., with activated carbon) to remove potential poisons.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction, leading to slow or incomplete conversion.
-
Solution: While typically in the 1-5 mol% range, the optimal catalyst loading should be determined empirically.[4] Perform a small-scale screen with increasing catalyst loads (e.g., 1%, 2.5%, 5%) to find the most efficient concentration.
-
-
Suboptimal Temperature or Hydrogen Pressure: Hydrogenation reactions require sufficient thermal energy and hydrogen concentration at the catalyst surface to proceed efficiently.
-
Solution: Verify that the reaction temperature and pressure meet the established parameters for the specific substrate (e.g., ~100°C and 4.5 bar for paracetamol).[4] Ensure there are no leaks in the hydrogenation apparatus that would prevent it from maintaining pressure.
-
Issue 3: Formation of Unexpected Byproducts
Question: We are observing unexpected peaks in our GC/HPLC analysis. What are these likely to be and how can we prevent them?
Answer: The identity of unexpected byproducts is entirely dependent on your synthetic route. Identification via mass spectrometry (LC-MS or GC-MS) is the first critical step.
Causality & Corrective Actions by Route:
-
For Aniline Hydrogenation Routes:
-
Likely Impurities: Dicyclohexylamine, cyclohexanol.[5] These arise from condensation reactions between intermediates on the catalyst surface.
-
Preventative Measure: The addition of a base, such as Lithium Hydroxide (LiOH), has been shown to be highly effective at suppressing the formation of these side products, increasing selectivity towards the primary amine to nearly 100%.[5] The hydroxide ion is believed to inhibit the dissociation of key intermediates that lead to byproducts.[5]
-
-
For Chemoenzymatic Routes:
-
Likely Impurities: 1,4-cyclohexanediol or 1,4-cyclohexanediamine.[7][10]
-
Preventative Measure: The root cause is a lack of enzyme selectivity. The solution is to screen for more selective enzymes (KREDs and ATAs). If a suitable set of enzymes for a concurrent cascade cannot be found, switch to a one-pot sequential process. In this mode, the first reaction (e.g., KRED reduction) is run to completion, after which the enzyme is denatured (e.g., by a pH or temperature shift) before the second enzyme (ATA) is added. This prevents the second enzyme from acting on the initial starting material.[7]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the recommended analytical methods for monitoring the reaction and profiling impurities?
-
A1: A combination of techniques is ideal. Gas Chromatography (GC) , often after derivatization, or Reverse-Phase High-Performance Liquid Chromatography (HPLC) with a C18 column are excellent for quantifying the trans:cis ratio and monitoring the disappearance of starting material.[4] For identifying unknown impurities, hyphenated techniques like LC-MS or GC-MS are indispensable.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is used to definitively confirm the stereochemistry of the final products.[4]
-
-
Q2: How can the cis and trans isomers be separated effectively on a preparative scale?
-
A2: Fractional crystallization is the most common industrial method. This can be performed on the protected intermediate (e.g., 4-acetamidocyclohexanol) or the final product. A highly effective patented method involves creating a strongly alkaline aqueous solution of the isomer mixture and cooling it to below -5°C (e.g., -8°C).[2][3] The trans-4-aminocyclohexanol selectively crystallizes from the solution, leaving the cis isomer in the mother liquor.
-
-
Q3: Which synthetic route offers the highest intrinsic stereoselectivity?
-
A3: Chemoenzymatic synthesis generally offers the highest potential for stereoselectivity.[7][9] By selecting the appropriate stereocomplementary amine transaminase (ATA), one can direct the synthesis to produce almost exclusively the cis or trans isomer, often with diastereomeric ratios exceeding 98:2.[7] However, this route requires specialized biocatalysts and process development. For chemical routes, high selectivity can be achieved but requires careful optimization of catalyst and conditions.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol
This protocol is a representative example and must be optimized for specific equipment and scales. All operations involving hydrogen gas must be conducted in a certified pressure reactor by trained personnel.
-
Reactor Setup: To a suitable high-pressure autoclave, add p-acetamidophenol (1.0 eq) and deionized water (or isopropanol) as the solvent.
-
Catalyst Addition: Add the 5% Pd/C catalyst. A typical loading is 1-5 mol% relative to the substrate.[4]
-
Inerting: Seal the reactor and purge it three times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to the target pressure (e.g., 4.5 bar) and heat to the target temperature (e.g., 100°C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases. This can be confirmed by taking a sample (if the reactor allows) and analyzing it by HPLC or GC.
-
Work-up: Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Hydrolysis: Add a strong base (e.g., NaOH) or acid to the filtrate containing the mixture of cis- and trans-4-acetamidocyclohexanol. Heat the mixture under reflux until hydrolysis is complete (monitor by HPLC).
-
Isolation: Proceed with purification and separation of the isomers, for example, by alkaline crystallization as described in the FAQs.
Protocol 2: One-Pot, Two-Enzyme Chemoenzymatic Synthesis
This protocol is a generalized representation of a sequential one-pot system.[7][8] Enzyme concentrations and specific conditions must be optimized.
-
Reaction Mixture (Step 1): In a buffered aqueous solution (e.g., 50 mM sodium phosphate, pH 7.0), dissolve 1,4-cyclohexanedione (e.g., 50 mM), the cofactor NAD(P)+ (e.g., 1.0 mM), and a co-substrate for cofactor recycling (e.g., isopropanol, 100 mM).[8]
-
First Enzymatic Reaction (Reduction): Add the regioselective keto reductase (KRED). Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone by GC or HPLC.
-
Enzyme Denaturation (Optional but Recommended): Once the first step is complete, adjust the pH or heat the mixture briefly to denature the KRED. This prevents unwanted side reactions. Re-adjust the pH if necessary for the next step.
-
Second Enzymatic Reaction (Amination): Add the trans-selective amine transaminase (ATA) and the amine donor (e.g., L-alanine).
-
Monitoring & Work-up: Continue incubation at 30°C. Monitor the formation of the final product. Once the reaction is complete, the product can be isolated using standard techniques like extraction or crystallization after removing the denatured enzymes.
Section 5: References
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. BenchChem Technical Guides. --INVALID-LINK--
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Semantic Scholar. --INVALID-LINK--
-
Wang, D., et al. (2013). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Stability Challenges of this compound. BenchChem Technical Guides. --INVALID-LINK--
-
Haber, F. (1898). Production of aniline by hydrogenation of nitrobenzene. DWSIM. --INVALID-LINK--
-
Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management. --INVALID-LINK--
-
Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. ResearchGate. --INVALID-LINK--
-
Li, X., et al. (2018). Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene. ResearchGate. --INVALID-LINK--
-
Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki. Guidechem. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. --INVALID-LINK--
-
Guidechem. (n.d.). What are the synthesis and applications of trans-4-Aminocyclohexanol? FAQ - Guidechem. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of this compound and Other Amino Alcohols in Synthetic Chemistry. BenchChem Technical Guides. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. BenchChem Technical Guides. --INVALID-LINK--
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. --INVALID-LINK--
-
Lehmann, B. (2004). Process for the preparation of trans-4-aminocyclohexanol. Google Patents, EP0909753B1. --INVALID-LINK--
-
Chase, P. A., et al. (2008). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. PubMed. --INVALID-LINK--
-
Lehmann, B. (2005). PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents, ES2213863T3. --INVALID-LINK--
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. --INVALID-LINK--
-
Singh, S., & Singh, P. (2021). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. --INVALID-LINK--
-
Unknown. (2019). The method of aniline hydrogenation synthesis cyclohexylamine. Google Patents, CN109651164A. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound. BenchChem Technical Guides. --INVALID-LINK--
-
Wei, H., et al. (2018). Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo‐aliphatic Primary Amines over Lithium‐Modified Ru/CNT Catalysts. Semantic Scholar. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo‐aliphatic Primary Amines over Lithium‐Modified Ru/CNT Catalysts | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. soeagra.com [soeagra.com]
Technical Support Center: Purification of 4-Aminocyclohexanol Isomers
Welcome to the technical support center for the purification of 4-aminocyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the separation of cis- and trans-4-aminocyclohexanol. The separation of these isomers is a critical step in many synthetic processes, particularly in the pharmaceutical industry where stereoisomeric purity is paramount.[1][2][3] This resource combines established protocols with expert insights to help you navigate the complexities of this purification challenge.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: My crystallization of trans-4-aminocyclohexanol from an aqueous solution is giving low yield and poor purity. What's going wrong?
Answer:
This is a common issue often rooted in suboptimal pH, cooling rate, or initial isomer ratio. The trans-isomer's ability to preferentially crystallize is highly dependent on the conditions.[1][4]
Underlying Principles: The separation by crystallization relies on the different solubilities and crystal lattice energies of the cis and trans isomers. The trans isomer is thermodynamically more stable due to its diequatorial conformation, which generally leads to a more stable crystal lattice and lower solubility under specific conditions.[2][5]
Troubleshooting Steps & Solutions:
-
Verify and Adjust pH: The pH of the aqueous solution is a critical parameter. A highly alkaline environment (pH > 13.5) is reported to significantly enhance the selective precipitation of the trans-isomer.[1][6]
-
Protocol: Before cooling, add a strong base like sodium hydroxide or potassium hydroxide to your aqueous solution of the isomer mixture to achieve a pH of at least 13.5.[6] Ensure the base is fully dissolved before proceeding.
-
-
Optimize Cooling Conditions: A slow and controlled cooling process is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of the cis-isomer, thereby reducing the purity of your product.
-
Protocol: Cool the alkaline solution gradually to a temperature as low as -10°C.[4] Monitor the crystallization process. If you observe rapid precipitation, the cooling rate might be too fast.
-
-
Assess the Initial Isomer Ratio: The efficiency of fractional crystallization is highly dependent on the starting ratio of the isomers. This method works best when the desired trans-isomer is the major component.[4]
-
Recommendation: If your mixture has a high content of the cis-isomer, consider a preliminary purification step to enrich the trans-isomer before proceeding with crystallization.
-
-
Solvent Purity: Ensure the water used is of high purity. The presence of impurities can interfere with the crystallization process.
Q2: I'm struggling to separate the cis and trans isomers using column chromatography. They are co-eluting. What can I do?
Answer:
The similar polarity of the cis and trans isomers of this compound makes their separation by standard silica gel chromatography challenging.[7] However, several strategies can be employed to improve separation.
Underlying Principles: Chromatographic separation of these isomers depends on exploiting the subtle differences in their interaction with the stationary phase. The spatial orientation of the polar amino and hydroxyl groups in the cis and trans isomers leads to slight differences in their polarity and ability to form hydrogen bonds.
Troubleshooting Steps & Solutions:
-
Derivatization to Enhance Polarity Differences: Converting the isomers into derivatives can amplify the differences in their physical properties, making separation easier. A common approach is to protect the amino group, for example, by acetylation or Boc-protection.[1][7][8]
-
Experimental Protocol: Acetylation and Recrystallization
-
React the mixture of cis- and trans-4-aminocyclohexanol with acetic anhydride to form the corresponding 4-acetamidocyclohexanol isomers.[9]
-
The resulting trans-4-acetamidocyclohexanol acetic ester can then be purified by recrystallization from a suitable solvent like ethyl acetate.[9]
-
The purified trans-derivative can then be hydrolyzed under acidic or basic conditions to yield the pure trans-4-aminocyclohexanol.[1][4]
-
-
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale separations, HPLC is a powerful tool.
-
Gas Chromatography (GC): GC can also be used, often after derivatization to increase the volatility of the isomers.[1][5]
-
Recommendation: Derivatization with reagents like (Boc)2O can make the isomers amenable to GC analysis and separation.[7]
-
Q3: My analytical results (HPLC/GC) for the isomer ratio are inconsistent. What could be the cause?
Answer:
Inconsistent analytical results can stem from incomplete derivatization, improper method development, or the inherent challenges in separating these highly polar, structurally similar isomers.[7]
Troubleshooting Steps & Solutions:
-
Ensure Complete Derivatization: If you are using a derivatization step before analysis, ensure the reaction goes to completion for both isomers. Different reaction rates for the cis and trans isomers can lead to inaccurate quantification.[7]
-
Optimization: Monitor the derivatization reaction over time to determine the optimal reaction time and conditions for complete conversion of both isomers.
-
-
Method Validation: Your analytical method should be validated for specificity, linearity, accuracy, and precision.
-
HPLC Method Development: For HPLC, experiment with different mobile phase compositions, pH, and columns. A reverse-phase C18 column is a good starting point, with a mobile phase of acetonitrile/water and an acid modifier like phosphoric acid or formic acid for MS compatibility.[10]
-
GC Method Development: For GC, using a polar capillary column can aid in separation.[5]
-
-
Alternative Derivatization Reagents: If one derivatizing agent is not providing consistent results, consider others. For instance, NBD-Cl has been used for HPLC analysis, allowing for detection at a different wavelength from the reagent itself, which can improve accuracy.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for large-scale purification of trans-4-aminocyclohexanol?
Answer:
For industrial-scale purification, a combination of methods is often employed to achieve high purity and yield. The most common and cost-effective approach involves the hydrogenation of p-acetamidophenol, followed by fractional crystallization of the resulting N-acetylated isomers, and subsequent hydrolysis.[4][6][9]
Workflow for Large-Scale Purification:
Caption: Workflow for large-scale purification of trans-4-aminocyclohexanol.
An alternative patented method for direct separation of the free amines involves making an aqueous solution of the isomer mixture highly alkaline (pH > 13.5) and cooling it to as low as -10°C to selectively crystallize the trans-isomer.[1][4] This method can be very effective, especially if the starting material is already enriched in the trans-isomer.
Q2: How can I determine the isomeric ratio of my this compound sample?
Answer:
Several analytical techniques can be used to accurately determine the cis:trans ratio. The choice of method often depends on the available instrumentation and the required level of precision.
| Analytical Technique | Principle | Sample Preparation | Advantages | Considerations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Direct injection or derivatization. | High resolution and sensitivity.[1] | Method development can be time-consuming. |
| GC | Separation based on volatility and interaction with a stationary phase. | Often requires derivatization to increase volatility.[1][5] | High efficiency and resolution. | Derivatization must be complete and non-selective. |
| NMR Spectroscopy | Different chemical environments of protons in cis and trans isomers lead to distinct signals. | Dissolution in a suitable deuterated solvent. | Provides structural confirmation and ratio from signal integration.[1] | May have lower sensitivity compared to chromatographic methods for minor isomers. |
Recommended HPLC Method:
-
Column: Reverse-phase C18
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.[1]
-
Detection: UV or Mass Spectrometry (MS).
Q3: Why is it generally easier to isolate the trans-isomer of this compound?
Answer:
The preference for isolating the trans-isomer is rooted in its greater thermodynamic stability.[2][5] In the chair conformation of the cyclohexane ring, the trans-isomer can adopt a diequatorial conformation where both the amino and hydroxyl groups are in the more stable equatorial positions. This minimizes steric strain.[5] The cis-isomer, on the other hand, must have one substituent in the sterically hindered axial position. This difference in stability often translates to the trans-isomer having a more stable crystal lattice and lower solubility in certain solvents, which can be exploited for its separation by crystallization.[2][5]
Caption: Relationship between isomer stability and ease of purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Trans-4-Aminocyclohexanol at Best Price, High Purity Intermediate [shreeneels.net]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. researchgate.net [researchgate.net]
- 9. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stabilizing 4-Aminocyclohexanol Against Oxidation
Welcome to the Technical Support Center for 4-Aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical bifunctional molecule. We understand that unexpected degradation can compromise experimental outcomes, leading to delays and unreliable data. This resource provides in-depth, field-proven insights into the primary stability challenge for this compound: oxidation. Here, you will find not just protocols, but the scientific rationale behind them, empowering you to proactively protect your materials and troubleshoot with confidence.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable building block due to its dual functionality—a primary aliphatic amine and a secondary alcohol on a cyclohexane scaffold. However, the very feature that makes it useful, the primary amine, is also its point of vulnerability.[1] The lone pair of electrons on the nitrogen atom makes it susceptible to attack by atmospheric oxygen, initiating a cascade of degradation reactions.
The primary mechanism of concern is autoxidation . This process, often initiated by trace metal ions or light, involves a free-radical chain reaction where atmospheric oxygen reacts with the amine.[2] This can lead to the formation of various oxidation products, including but not limited to:
-
4-Aminocyclohexanone: Oxidation of the secondary alcohol to a ketone.
-
Hydroxylamines and Nitroso Compounds: Oxidation of the amino group itself.[3]
-
Polymeric Byproducts: Further reaction of initial oxidation products can lead to colored polymeric materials.[4]
This degradation is often visually indicated by a change in the material's appearance, from a white or off-white solid to a yellow or brown substance.[1][4] Such discoloration is a clear sign of compromised purity and necessitates immediate action.
Frequently Asked Questions (FAQs)
Q1: My brand new bottle of this compound has a slight yellow tint. Is it still usable?
A slight yellowing upon receipt may indicate minor, initial surface oxidation.[4] While the bulk of the material may still be of acceptable purity, it is crucial to verify this before use. We recommend performing a purity analysis, such as High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR), to determine the percentage of the active compound. For high-sensitivity applications, using a discolored reagent without verification is not advised as even minor impurities can significantly impact reaction outcomes.
Q2: I store my this compound in a tightly sealed container in the fridge. Is this sufficient?
While refrigeration slows down the kinetic rate of oxidation and a tight seal minimizes immediate exposure, this is often insufficient for long-term stability. Every time the container is opened, it is exposed to a fresh supply of atmospheric oxygen and moisture.[5] this compound is also hygroscopic, and absorbed moisture can accelerate degradation pathways. For long-term storage, storage under a dry, inert atmosphere is mandatory.[1][6]
Q3: What is the primary degradation product I should look for analytically?
The most likely initial oxidation products involve changes at the amine or alcohol functional groups. Oxidation of the alcohol would yield 4-aminocyclohexanone .[7][8] Oxidation of the amine can lead to hydroxylamines or nitroso compounds.[3] In HPLC analysis, you would expect to see new peaks eluting at different retention times than the parent compound. Using a mass spectrometry detector (LC-MS) can help in the tentative identification of these byproducts by their molecular weight.
Q4: Can I "clean up" my oxidized this compound?
Purification of a partially oxidized batch is possible but can be resource-intensive. Recrystallization is a common method for purifying the solid compound.[6] However, preventing oxidation in the first place is a far more efficient and reliable strategy. If a significant portion of the material has degraded, acquiring a fresh, high-purity batch is often the most practical solution.
Troubleshooting Guide: Diagnosing and Resolving Oxidation
This guide provides a systematic approach to identifying and mitigating oxidation issues.
| Observed Problem | Potential Cause(s) | Recommended Actions & Validation |
| Discoloration (Yellowing/Browning) of Solid | 1. Prolonged or repeated exposure to atmospheric oxygen. 2. Storage in a non-inert atmosphere. 3. Contamination with oxidizing agents. | 1. Immediate Purity Assessment: - Perform HPLC analysis to quantify the remaining this compound and characterize impurity profiles.[9] - Use ¹H and ¹³C NMR to check for the appearance of new signals indicative of oxidation (e.g., ketone carbonyl in ¹³C NMR).[10] 2. Implement Inert Atmosphere Storage: - Transfer the material to a Schlenk flask or a vial inside a glovebox. - Backfill with an inert gas like argon or nitrogen.[11][12] 3. Review Handling Procedures: - Ensure weighing and dispensing are done rapidly or under a blanket of inert gas to minimize air exposure.[13] |
| Appearance of New Peaks in HPLC Chromatogram | 1. Oxidative degradation during storage. 2. Degradation of the compound in the analytical sample solution. | 1. Characterize Impurities: - If available, use LC-MS to determine the molecular weights of the new peaks and propose structures (e.g., M+H⁺ corresponding to 4-aminocyclohexanone). 2. Validate Analytical Method: - Prepare a fresh solution of a known pure standard and analyze immediately to confirm that the degradation is not an artifact of the sample preparation or analytical method itself. |
| Inconsistent Reaction Yields or Byproduct Formation | 1. Use of partially oxidized this compound. 2. Impurities are acting as catalysts or participating in side reactions. | 1. Re-qualify Starting Material: - Do not assume the purity of the reagent. Analyze the batch of this compound being used via HPLC or NMR. 2. Run a Control Reaction: - If possible, obtain a new, certified high-purity lot of this compound and run the reaction in parallel. A successful outcome with the new material strongly implicates the quality of the original batch. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing suspected oxidation of this compound.
Caption: Troubleshooting workflow for suspected this compound oxidation.
Protocols for Prevention: Best Practices for Storage and Handling
Proactive prevention is the most effective strategy. The following protocols are designed to maintain the integrity of your this compound from receipt to use.
Protocol 1: Long-Term Storage Under Inert Atmosphere
This protocol is essential for storing the bulk compound for extended periods.
Objective: To create a stable, oxygen-free environment for long-term storage.
Materials:
-
This compound solid
-
Schlenk flask or amber glass vial with a PTFE-lined septum cap
-
Source of high-purity inert gas (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Preparation: If using a Schlenk flask, ensure it is clean and thoroughly dried by heating in an oven (>100 °C) overnight and cooling under vacuum.[1]
-
Transfer: In a glovebox or under a positive flow of inert gas, transfer the solid this compound into the prepared Schlenk flask or vial.
-
Inerting (Schlenk Line Method): a. Attach the Schlenk flask to the Schlenk line. b. Carefully open the flask's stopcock to the vacuum line to evacuate the air from the headspace. Do not apply vacuum for an extended period to avoid sublimating the solid. c. Close the connection to the vacuum and slowly backfill the flask with inert gas from the manifold.[15] d. Repeat this "evacuate-refill" cycle 3-5 times to ensure all atmospheric gases are removed.[15]
-
Sealing: Close the stopcock on the Schlenk flask, leaving a slight positive pressure of inert gas. For vials, ensure the septum cap is tightly secured. Wrap the cap and neck with Parafilm for an additional seal.
-
Storage: Store the sealed container at the recommended temperature (typically 2-8 °C), protected from light.
Visualizing the Inerting Process
Caption: Key steps for storing this compound under an inert atmosphere.
Protocol 2: Stabilization with an Antioxidant (Advanced)
For extremely sensitive applications or very long-term storage, the addition of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can provide an extra layer of protection. BHT works by donating a hydrogen atom to peroxy radicals, terminating the oxidative chain reaction.[16]
Objective: To incorporate a chemical stabilizer into the solid matrix to inhibit autoxidation.
Materials:
-
This compound solid
-
Butylated Hydroxytoluene (BHT), high purity
-
Glovebox with an inert atmosphere
-
Mortar and pestle (agate or ceramic)
-
Spatulas
-
Analytical balance
Procedure:
-
Environment: Perform all steps inside a glovebox with low oxygen and moisture levels (<10 ppm).
-
Calculation: Determine the amount of BHT to be added. A typical concentration is 0.01-0.1% by weight. For 10g of this compound, this would be 1-10 mg of BHT.
-
Weighing: Accurately weigh the required amounts of this compound and BHT on an analytical balance inside the glovebox.
-
Homogenization: a. Place the weighed this compound into a clean, dry mortar. b. Add the weighed BHT. c. Gently grind the two solids together with the pestle for 2-3 minutes until a visually homogenous mixture is obtained. This ensures an even distribution of the antioxidant throughout the bulk material.
-
Storage: Transfer the stabilized mixture to an appropriate storage container (e.g., amber vial with PTFE-lined cap) and store as described in Protocol 1.
By implementing these rigorous storage and handling protocols, researchers can significantly extend the shelf-life and preserve the purity of this compound, ensuring the reliability and reproducibility of their experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 229. Aliphatic hydroxylamines. Part II. Autoxidation - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 7. (4-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER(66405-41-2) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. electrochem.org [electrochem.org]
- 12. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Enhancing Diastereoselectivity in 4-Aminocyclohexanol Synthesis
Last Updated: January 3, 2026
Introduction
Welcome to the technical support center for the synthesis of 4-aminocyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring—resulting in cis and trans diastereomers—is a critical parameter that significantly influences the biological activity and physicochemical properties of downstream active pharmaceutical ingredients (APIs).
This guide provides in-depth, experience-driven answers to common challenges encountered in the laboratory, focusing on strategies to control and enhance the diastereoselectivity of your synthesis. We will explore the mechanistic underpinnings of various synthetic routes and offer practical, step-by-step guidance to help you achieve your desired stereochemical outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Diastereoselectivity (Low trans:cis or cis:trans Ratio) in Catalytic Hydrogenation
Question: We are hydrogenating a 4-aminophenol derivative to produce this compound, but the resulting product is an almost 1:1 mixture of cis and trans isomers. How can we improve the diastereoselectivity to favor one isomer?
Answer: This is a very common challenge. The stereochemical outcome of the catalytic hydrogenation of substituted phenols is highly dependent on the catalyst, solvent, and reaction conditions. The mechanism often involves the formation of a cyclohexanone intermediate, and the final stereochemistry is determined by the direction of hydrogen addition to this intermediate.
Core Principles of Diastereoselection in Hydrogenation:
-
Catalyst Influence: The choice of metal catalyst is arguably the most critical factor. Different metals have different affinities for the substrate and can influence the orientation of the molecule on the catalyst surface.
-
For trans-selectivity: Palladium (Pd) and Ruthenium (Ru) based catalysts generally favor the formation of the thermodynamically more stable trans isomer. A preparation method using a Ru-M/Al2O3 catalyst (where M is Rh, Pd, Pt, or Ni) has been reported to produce the trans-isomer with a purity of ≥99.5%[1].
-
For cis-selectivity: Rhodium (Rh) based catalysts often favor the formation of the cis isomer[2].
-
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and intermediates on the catalyst surface. Switching from a nonpolar solvent like n-heptane to a more polar solvent like isopropanol has been shown to increase the diastereoselectivity in favor of the trans isomer when hydrogenating Boc-protected p-aminophenol[3][4].
-
Additives: The presence of bases or other additives can alter the reaction pathway. For instance, the addition of K2CO3 in isopropanol increased the diastereoselectivity for the trans product from 80:20 to 88:12[3][4].
Troubleshooting Flowchart: Improving Diastereoselectivity in Hydrogenation
Caption: Troubleshooting workflow for enhancing diastereoselectivity.
Comparative Data for Catalyst/Solvent Systems:
| Starting Material | Catalyst | Solvent | Additive | trans:cis Ratio | Reference |
| Boc-p-aminophenol | Ru-based | n-Heptane | None | 80:20 | [3][4] |
| p-Aminophenol | Ru-based | Isopropanol | K2CO3 | 88:12 | [3][4] |
| p-Acetamidophenol | 5% Pd/C | Water | None | 3:1 to 4:1 | [2] |
| p-Acetamidophenol | Rh-based | - | - | 8:92 (cis favored) | [2] |
Issue 2: Undesired Side Products When Using a Ketone Intermediate
Question: We are attempting a two-step synthesis via 4-hydroxycyclohexanone or 4-aminocyclohexanone, but are observing the formation of 1,4-cyclohexanediol and 1,4-diaminocyclohexane. How can we prevent these side reactions?
Answer: This issue arises from a lack of selectivity in your reduction or amination step. When starting from a precursor like 1,4-cyclohexanedione, it's crucial that the catalyst (chemical or biological) can selectively modify one carbonyl group while leaving the other untouched for the subsequent transformation.
Solution: Chemo- and Stereoselective Enzymatic Synthesis
Biocatalysis offers an excellent solution due to the high selectivity of enzymes. A one-pot, two-step enzymatic cascade can be designed to synthesize either the cis or trans isomer with high diastereomeric excess.[5][6]
The Enzymatic Cascade Strategy:
-
Step 1: Regioselective Mono-reduction: A Keto Reductase (KRED) is used to selectively reduce one of the ketone groups of 1,4-cyclohexanedione to form 4-hydroxycyclohexanone. The choice of KRED is critical to prevent over-reduction to the diol.
-
Step 2: Stereoselective Transamination: An Amine Transaminase (ATA) is then used to convert the remaining ketone group of 4-hydroxycyclohexanone into an amine. The stereochemical preference of the ATA dictates the final cis or trans configuration of the product.
By selecting stereocomplementary enzymes, you can direct the synthesis to the desired diastereomer with excellent control.[5][6]
Enzymatic Cascade for Diastereoselective Synthesis
Caption: Modular enzymatic cascade for synthesizing cis- or trans-4-aminocyclohexanol.
Issue 3: Difficulty in Achieving High cis-Selectivity
Question: Our methods consistently favor the thermodynamically stable trans isomer. What is a reliable strategy for synthesizing the cis isomer with high purity?
Answer: While Rhodium catalysts can favor the cis isomer in hydrogenation, achieving very high diastereomeric ratios can be difficult. A more robust and highly selective method involves a Diels-Alder cycloaddition followed by hydrogenation, often performed in a continuous flow system.
The Hetero-Diels-Alder / Flow Hydrogenation Approach:
This strategy provides excellent stereocontrol, delivering the cis isomer with >99% selectivity.[7]
-
Nitroso Hetero-Diels-Alder Reaction: A nitroso compound undergoes a cycloaddition with a suitable diene to form a bicyclic oxazine adduct (e.g., N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene). This step locks the future amino and hydroxyl groups into a cis relationship.
-
Continuous Flow Hydrogenation: The bicyclic adduct is then hydrogenated. This step reduces the double bond and reductively cleaves the N-O bond. Performing this in a continuous flow reactor (e.g., H-Cube Pro®) with a catalyst like Raney Nickel allows for precise control over temperature, pressure, and residence time, leading to clean and highly selective conversion to the N-protected cis-4-aminocyclohexanol.[7]
Protocol 1: Continuous Flow Synthesis of cis-N-Boc-4-Aminocyclohexanol
This protocol is a conceptual guide based on published methods.[7] Specific parameters must be optimized for your exact substrate and system.
-
Step A: Cycloaddition (Batch or Flow)
-
Synthesize the N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadduct via a hetero-Diels-Alder reaction. This can also be adapted to a flow system using a packed-bed reactor with an oxidant like MnO2.[7]
-
-
Step B: Flow Hydrogenation
-
System: H-Cube Pro® or similar continuous flow hydrogenation reactor.
-
Catalyst: Raney Nickel catalyst cartridge (CatCart®).
-
Substrate Solution: Dissolve the cycloadduct from Step A in a suitable solvent (e.g., methanol, ethanol).
-
Initial Parameters:
-
Temperature: 40-60 °C
-
Hydrogen Pressure: 50-70 bar
-
Flow Rate: 0.5 - 1.0 mL/min
-
-
Procedure:
-
Equilibrate the system by pumping solvent through the catalyst cartridge under the set temperature and pressure.
-
Switch the inlet to the substrate solution.
-
Collect the product stream after the system has reached a steady state.
-
Monitor the reaction by TLC or LC-MS to confirm complete conversion.
-
Upon completion, flush the system with pure solvent.
-
Evaporate the solvent from the collected fractions to obtain the crude product.
-
-
Outcome: This method typically yields the desired cis-product with >99% selectivity, often requiring minimal purification.[7]
-
References
- 1. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
addressing low yield in the reductive amination of 4-aminocyclohexanone
Welcome to the technical support center for the reductive amination of 4-aminocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As Senior Application Scientists, we have compiled our expertise to provide you with in-depth, field-proven insights to address common challenges and improve your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reductive amination of 4-aminocyclohexanone, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Amine Product
Potential Cause 1: Inefficient Imine/Iminium Ion Formation
The first step of reductive amination is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable, leading to a low concentration of the species that is to be reduced.
-
Solution:
-
pH Adjustment: The formation of the iminium ion is acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate this step.[1][2] However, the pH should be carefully controlled. A pH range of 5-6 is generally optimal for the reductive amination of ketones.[1][3] At lower pH values, the starting amine can be protonated, rendering it non-nucleophilic, while at higher pH, the acid catalysis is ineffective.
-
Water Removal: The formation of the imine from the ketone and amine generates water.[4] This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials. While not always necessary for one-pot procedures with efficient reducing agents, for particularly challenging substrates, the use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the reaction forward.
-
Potential Cause 2: Competing Reduction of the Ketone
The reducing agent may react with the starting 4-aminocyclohexanone before it has a chance to form the imine, leading to the formation of 4-aminocyclohexanol as a byproduct.[5][6]
-
Solution:
-
Choice of Reducing Agent: Employ a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose as it is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective for the reductive amination of ketones.[4][7][8][9] Sodium cyanoborohydride (NaBH₃CN) is also selective at a controlled pH (around 6-7), but it is toxic and can generate cyanide waste.[1][4]
-
Stepwise Procedure: Consider a two-step approach where the imine is pre-formed before the addition of the reducing agent. This can be achieved by stirring the 4-aminocyclohexanone and the amine together for a period (e.g., 1-2 hours) before introducing the reducing agent.[9] This allows the imine concentration to build up, favoring its reduction.
-
Potential Cause 3: Instability of the Product or Starting Material
The desired product or the starting 4-aminocyclohexanone may be unstable under the reaction conditions.
-
Solution:
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize potential degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the product is sensitive to air.
-
Issue 2: Formation of Side Products
Potential Cause 1: Over-alkylation (Formation of a Tertiary Amine)
If the newly formed secondary amine is sufficiently nucleophilic, it can react with another molecule of 4-aminocyclohexanone to form a tertiary amine byproduct.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the desired secondary amine and minimize the chance of the product reacting further.
-
Slow Addition of the Ketone: If feasible, add the 4-aminocyclohexanone slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the ketone, reducing the likelihood of over-alkylation.
-
Potential Cause 2: Formation of this compound
As mentioned previously, this byproduct arises from the direct reduction of the starting ketone.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive amination of 4-aminocyclohexanone?
The reaction proceeds through a two-step sequence in a one-pot reaction:
-
Imine/Iminium Ion Formation: The primary amine of your reactant attacks the carbonyl carbon of 4-aminocyclohexanone to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate loses a molecule of water to form an iminium ion.
-
Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to yield the final amine product.
Q2: Which reducing agent is best for the reductive amination of 4-aminocyclohexanone?
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[7][8][9] It offers several advantages:
-
High Selectivity: It preferentially reduces the iminium ion over the ketone, minimizing the formation of the this compound byproduct.[4][10]
-
Mild Reaction Conditions: It is effective at room temperature and does not require strongly acidic or basic conditions.
-
Safety: It is a safer alternative to sodium cyanoborohydride as it does not generate toxic cyanide gas.[1][8]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for iminium ions, mild conditions, safer than NaBH₃CN.[4][7][8] | Water-sensitive, not compatible with protic solvents like methanol.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective at controlled pH, stable in hydroxylic solvents.[1][4] | Highly toxic, generates cyanide waste.[1][4] |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Less selective, can reduce the starting ketone, requires careful control of addition.[4][6][11] |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Economical, scalable, environmentally friendly.[12] | May require higher pressures and temperatures, can reduce other functional groups.[13] |
Q3: What is the role of acetic acid in the reaction?
Acetic acid acts as a catalyst to facilitate the formation of the iminium ion from the ketone and the amine.[1][2] It protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water). A stoichiometric amount of acetic acid is often used.[1]
Q4: What are the best solvents for this reaction?
For reductive aminations using sodium triacetoxyborohydride, aprotic solvents are preferred as STAB is water-sensitive.[8] Common choices include:
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)[9]
-
Tetrahydrofuran (THF)
When using sodium cyanoborohydride, protic solvents like methanol or ethanol are often used.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (4-aminocyclohexanone and the amine) to track the disappearance of the starting materials and the appearance of the product spot.[14] LC-MS can also be a powerful tool for monitoring the reaction and identifying any side products.
Experimental Protocols
General Protocol for the Reductive Amination of 4-Aminocyclohexanone using Sodium Triacetoxyborohydride
This protocol provides a general starting point. Optimization may be required for specific amines.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminocyclohexanone hydrochloride (1.0 eq) and the desired primary amine (1.1 - 1.5 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the starting materials.
-
Acid Catalyst: Add glacial acetic acid (1.0 - 1.2 eq) to the reaction mixture.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) in portions to the stirring solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting ketone is consumed (typically 2-12 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or DCE (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for the reductive amination of 4-aminocyclohexanone.
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
- 1. interchim.fr [interchim.fr]
- 2. reddit.com [reddit.com]
- 3. scribd.com [scribd.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Distinguishing Cis and Trans 4-Aminocyclohexanol with 1H and 13C NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. In the case of substituted cyclohexanes like 4-aminocyclohexanol, nuclear magnetic resonance (NMR) spectroscopy emerges as a powerful and definitive tool for differentiating between cis and trans diastereomers. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of cis- and trans-4-aminocyclohexanol, grounded in the principles of conformational analysis and supplemented with a detailed experimental protocol.
The key to distinguishing these isomers lies in the distinct spatial arrangement of the amino (-NH₂) and hydroxyl (-OH) groups, which profoundly influences the magnetic environment of the surrounding protons and carbons.[1] In its most stable chair conformation, the substituents can occupy either axial or equatorial positions.[1][2] These orientations lead to characteristic differences in chemical shifts (δ) and spin-spin coupling constants (J), providing a unique spectroscopic fingerprint for each isomer.[1]
The Decisive Role of Conformation in NMR Spectra
The thermodynamic stability of the chair conformation plays a pivotal role in the observed NMR spectra. For trans-4-aminocyclohexanol, the most stable conformation places both the amino and hydroxyl groups in equatorial positions, minimizing steric strain.[3] Conversely, the cis isomer must have one substituent in an axial position and the other equatorial, resulting in greater steric interactions.[3] This fundamental conformational difference is the origin of the distinct NMR parameters that allow for their differentiation.
¹H NMR Spectroscopy: A Tale of Two Protons
The ¹H NMR spectrum provides a wealth of information for distinguishing between the cis and trans isomers, primarily through the analysis of chemical shifts and coupling constants of the protons attached to C1 (CH-OH) and C4 (CH-NH₂).
Chemical Shift Analysis:
In the cis isomer, the C1 and C4 protons are in equatorial positions, leading them to resonate at a lower field (higher ppm value) compared to the axial C1 and C4 protons in the trans isomer.[1] This is because axial protons are generally more shielded than their equatorial counterparts.[2]
Coupling Constant (J-Value) Analysis: The Definitive Indicator
The most unambiguous method for assigning the stereochemistry lies in the analysis of the vicinal (³J) coupling constants. The magnitude of these couplings is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[1][4][5]
-
Trans Isomer: In the stable diequatorial conformation, the H-1 and H-4 protons are axial. This axial orientation results in large axial-axial (Jₐₐ) couplings with the adjacent axial protons, typically in the range of 10-13 Hz.[1]
-
Cis Isomer: In the cis isomer, where one substituent is axial and the other is equatorial, the H-1 and H-4 protons are equatorial. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[1]
The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.[1]
¹³C NMR Spectroscopy: The Impact of Steric Effects
While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides complementary data. The chemical shifts of the carbon atoms are sensitive to their steric environment. A key phenomenon in cyclohexane systems is the γ-gauche effect , where a substituent in an axial position causes a shielding (upfield shift) of the γ-carbon (the carbon three bonds away).[6][7]
In cis-4-aminocyclohexanol, one of the substituents is axial, leading to a γ-gauche interaction with the syn-axial carbons at the C3 and C5 positions (relative to the axial substituent). This results in an upfield shift for these carbons compared to the corresponding carbons in the trans isomer, where both substituents are equatorial and such steric compression is absent.
Comparative NMR Data Summary
The following tables summarize the key distinguishing features in the ¹H and ¹³C NMR spectra of cis- and trans-4-aminocyclohexanol.
| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Features |
| H-1 (CH-OH) | ~3.96 ppm (multiplet)[1][8] | ~3.58 ppm (multiplet)[1] | The equatorial H-1 in the cis isomer is deshielded (downfield) compared to the axial H-1 in the trans isomer. |
| H-4 (CH-NH₂) | ~3.20 ppm (multiplet)[1][8] | ~2.65 ppm (multiplet)[1] | Similar to H-1, the equatorial H-4 in the cis isomer is deshielded relative to the axial H-4 in the trans isomer. |
| Coupling Constants (H-1, H-4) | Small (2-5 Hz) | Large (10-13 Hz) | The large axial-axial coupling in the trans isomer is the most definitive diagnostic feature. |
| Carbon | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Features |
| C-1 (CH-OH) | ~65.0 ppm | ~68.0 ppm | The orientation of the hydroxyl group influences the chemical shift of C-1. |
| C-2, C-6 | Shifted upfield | Shifted downfield | The axial substituent in the cis isomer causes a γ-gauche shielding effect on the C-2 and C-6 carbons. |
| C-3, C-5 | Shifted upfield | Shifted downfield | Similar to C-2 and C-6, these carbons experience a γ-gauche effect from the axial substituent in the cis isomer. |
| C-4 (CH-NH₂) | ~48.0 ppm | ~50.0 ppm | The orientation of the amino group influences the chemical shift of C-4. |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
Accurate and reproducible NMR data are contingent on meticulous sample preparation and instrument setup.[1]
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for this compound.[1] For less soluble samples, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.
2. NMR Data Acquisition:
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
-
¹H NMR Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral width to encompass all proton signals.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance resolution or sensitivity.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, if desired.
-
-
2D NMR (Optional but Recommended):
-
For complex spectra or definitive assignments, acquire 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Visualizing the Workflow and Molecular Structures
To further clarify the concepts and workflow, the following diagrams are provided.
Caption: Chair conformations of trans- and cis-4-aminocyclohexanol.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling) [jove.com]
- 5. Karplus equation - Wikipedia [en.wikipedia.org]
- 6. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 4-Aminocyclohexanol Purity Analysis
Welcome to this in-depth guide on validating High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Aminocyclohexanol. As a critical building block in the synthesis of numerous pharmaceutical agents, ensuring the purity of this compound is paramount to the safety and efficacy of the final drug product.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices. We will objectively compare distinct analytical strategies, providing the experimental data and validation frameworks necessary to implement robust and reliable methods in your laboratory.
The core analytical challenge presented by this compound lies in its chemical structure: it is a small, polar, alicyclic amine that lacks a significant UV-absorbing chromophore. This property renders direct analysis by HPLC with common UV-Vis detectors ineffective.[2][3][4][5] Therefore, successful purity analysis necessitates either the use of universal detection technologies or the chemical modification of the analyte to make it detectable.
This guide will compare two primary, validated approaches:
-
Direct Analysis using Universal Detectors: Employing Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).
-
Indirect Analysis via Pre-column Derivatization: Utilizing chromophoric or fluorophoric tagging reagents for subsequent detection by UV-Vis or Fluorescence detectors.
Each approach will be evaluated based on its principles, performance, and practical considerations, all grounded in the rigorous validation standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]
Approach 1: Direct Analysis with Universal HPLC Detectors
This strategy analyzes this compound in its native form, bypassing the need for chemical modification. The strength of this approach lies in its simplicity and directness, as it avoids potential side reactions or incomplete derivatization. Success hinges on detectors capable of measuring non-chromophoric, non-volatile analytes.
Detector Technology: CAD vs. ELSD
Both Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) operate by nebulizing the HPLC eluent into an aerosol, evaporating the mobile phase, and measuring the remaining non-volatile analyte particles.[10][11]
-
Evaporative Light Scattering Detector (ELSD): After solvent evaporation, a light beam illuminates the resulting analyte particles. The scattered light is measured by a photodiode, with the signal being proportional to the mass of the analyte.[11][12] ELSD is a robust tool for detecting any compound less volatile than the mobile phase.[5][11]
-
Charged Aerosol Detector (CAD): This technology follows a similar path of nebulization and evaporation but adds a subsequent step where the analyte particles are charged via a corona discharge. An electrometer then measures the aggregate charge, which is proportional to the analyte mass.[3][10] CAD is often considered to provide higher sensitivity and a more uniform response across different non-volatile analytes compared to ELSD.[2][10]
A critical requirement for both detectors is the use of volatile mobile phases (e.g., acetonitrile, methanol, water) and buffers (e.g., formic acid, ammonium acetate) to ensure complete evaporation and prevent high background noise.[10][11]
Chromatographic Considerations
Column Selection: The choice of stationary phase is critical for retaining and separating the polar this compound from potential impurities.
| Column Type | Principle | Advantages for this compound | Disadvantages |
| Reversed-Phase (C18) | Hydrophobic interaction. | Simple, robust mobile phases (e.g., water/acetonitrile). A published method exists using a C18 column with a low-silanol activity packing.[13][14] | Poor retention for highly polar analytes is a common issue, often requiring ion-pairing agents which can complicate detection. |
| HILIC (Amide-based) | Partitioning into a water-enriched layer on a polar stationary phase. | Excellent retention for polar compounds. Amide phases are generally more stable and less reactive than traditional amino phases.[15][16] | Can have longer equilibration times. Highly sensitive to the water content in the mobile phase. |
Recommended Direct Method: RP-HPLC with Charged Aerosol Detection (CAD)
This method combines the simplicity of a reversed-phase separation with the universal and sensitive detection of CAD, providing a robust platform for purity analysis.
Experimental Protocol 1: RP-HPLC-CAD for this compound Purity
1. Chromatographic Conditions:
-
HPLC Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent low-silanol C18)[13]
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility and good peak shape). A typical starting gradient could be 5% to 50% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 50 °C (Optimize based on mobile phase composition)[16]
-
Gas: Nitrogen at 35 psi
-
Data Collection Rate: 10 Hz
-
2. Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
Standard Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare the this compound sample to a nominal concentration of 1 mg/mL using the same procedure.
-
Linearity Standards: Prepare a series of dilutions from the stock solution covering the expected range (e.g., 5 µg/mL to 200 µg/mL).
3. Validation Workflow (as per ICH Q2(R2)): [7][8][9]
-
Specificity: Inject diluent, a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks co-elute with this compound.
-
Linearity & Range: Inject the linearity standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²) and y-intercept. The range is the interval where the method is precise, accurate, and linear.[6][9]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Calculate the percent recovery.
-
Precision (Repeatability): Inject six replicate preparations of the sample solution at 100% concentration. Calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst or instrument.
-
LOQ/LOD: Determine the Limit of Quantitation and Limit of Detection based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or the standard deviation of the response and the slope of the calibration curve.
Workflow for Direct Analysis using HPLC-CAD
Caption: Workflow for direct purity analysis via HPLC-CAD.
Approach 2: Pre-column Derivatization with UV/Fluorescence Detection
This classical approach chemically modifies the this compound molecule by attaching a tag that strongly absorbs UV light or fluoresces, enabling detection with widely available HPLC detectors.[17][18] This can be an extremely sensitive method, but it introduces complexity in sample preparation and requires careful optimization and validation of the derivatization reaction itself.
Derivatization Reagent Comparison
The choice of reagent is critical and depends on the desired sensitivity, stability of the derivative, and available detection equipment.
| Reagent | Reaction Target | Detection | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary amines (in presence of a thiol) | Fluorescence | Fast reaction at room temperature.[17][19] Highly sensitive. | Derivatives can be unstable. Does not react with secondary amines. Reagent interference is possible.[19] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary amines | UV & Fluorescence | Forms stable derivatives.[17] Well-established chemistry. | Reagent itself is UV-active and can interfere, may require extraction.[19] Reaction can be slower. |
| Dansyl Chloride | Primary & Secondary amines, phenols | UV & Fluorescence | Forms very stable derivatives.[18][20] | Non-specific, can react with other functional groups.[18] Reaction can be slow and may require heating. |
Recommended Indirect Method: RP-HPLC with FMOC Derivatization and UV Detection
This method is chosen for its robustness, the stability of the resulting derivative, and its applicability to both primary and potential secondary amine impurities.
Experimental Protocol 2: RP-HPLC-UV with FMOC Derivatization
1. Derivatization Procedure:
-
Borate Buffer: 0.1 M, pH 9.0.
-
FMOC-Cl Reagent: 5 mg/mL in Acetonitrile.
-
Reaction:
-
To 100 µL of the sample/standard solution (in diluent), add 400 µL of Borate Buffer.
-
Add 500 µL of the FMOC-Cl reagent.
-
Vortex immediately and let the reaction proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 20 µL of a primary amine solution (e.g., 0.1 M glycine) to consume excess FMOC-Cl. Vortex and wait 2 minutes.
-
The sample is ready for injection.
-
2. Chromatographic Conditions:
-
HPLC Column: Standard C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Luna, Hypersil).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
UV Detection: 265 nm.
3. Standard and Sample Preparation:
-
Diluent: Water.
-
Standard/Sample Solutions: Prepare stock solutions as described in Protocol 1, but use Water as the diluent. The final concentration before derivatization should be adjusted to account for the high sensitivity of the method (e.g., prepare a 100 µg/mL stock and derivatize dilutions from it).
4. Validation Workflow:
-
The validation proceeds as described in Protocol 1, with the critical addition of validating the derivatization step itself. This includes assessing the reaction's completeness and the stability of the FMOC-derivative over the analysis time.
Workflow for Indirect Analysis via Derivatization
Caption: Workflow for purity analysis via FMOC derivatization.
Comparative Summary and Performance Data
The following table summarizes the expected performance characteristics of the two validated approaches. The values are representative and should be confirmed during in-lab validation.
| Parameter | RP-HPLC-CAD (Direct) | RP-HPLC-UV with FMOC (Indirect) | Rationale & Causality |
| Specificity | High | High | Both methods are highly specific due to the chromatographic separation. The derivatization method's specificity also relies on the reagent's selectivity for the amino group. |
| Sensitivity (LOQ) | ~1-5 µg/mL[2] | < 1 µg/mL | Derivatization with a fluorophore/chromophore typically yields lower detection limits than universal detectors. |
| Linearity (R²) | >0.99 (often requires power function or log-log plot)[2][4] | >0.999 | UV detection generally provides a wider linear dynamic range compared to CAD.[2] |
| Precision (%RSD) | < 2% | < 2% | Both methods, when properly optimized, can achieve excellent precision as required by ICH guidelines.[7] |
| Sample Throughput | Higher | Lower | The direct analysis method avoids the time-consuming derivatization and quenching steps, allowing for faster sample processing. |
| Robustness | High | Moderate | The direct method has fewer critical steps. The derivatization method's robustness depends on reaction time, temperature, pH, and reagent stability. |
| Required Equipment | HPLC with CAD | Standard HPLC with UV or Fluorescence Detector | The choice may be dictated by the availability of specialized detectors like CAD versus the ubiquitous nature of UV detectors. |
Conclusion and Authoritative Recommendations
Both direct analysis with a universal detector and indirect analysis via pre-column derivatization are valid and robust strategies for determining the purity of this compound. The optimal choice is dictated by the specific needs and constraints of the laboratory.
-
For routine quality control, high-throughput screening, or when simplicity and speed are paramount, the direct RP-HPLC-CAD method is superior. It minimizes sample handling, reduces potential sources of error from the derivatization step, and provides a direct measure of the analyte and its non-volatile impurities.
-
When the highest sensitivity is required for trace-level impurity analysis or if a Charged Aerosol Detector is unavailable, the RP-HPLC method with FMOC derivatization and UV/Fluorescence detection is the recommended alternative. While more labor-intensive, its exceptional sensitivity can be indispensable for detecting impurities at very low concentrations.
Ultimately, any chosen method must be validated according to the ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[9] This ensures that the analytical data generated is reliable, reproducible, and meets the stringent requirements of regulatory bodies, thereby safeguarding the quality of the final pharmaceutical product.
References
- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 2. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 4. researchgate.net [researchgate.net]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 11. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 12. peakscientific.com [peakscientific.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
The Strategic Advantage of Stereochemistry: A Comparative Analysis of 4-Aminocyclohexanol in Synthetic Chemistry
<
For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the trajectory of a synthesis and the ultimate properties of the target compound. Among the vast arsenal of synthetic intermediates, amino alcohols are indispensable bifunctional molecules, and within this class, 4-Aminocyclohexanol has emerged as a scaffold of significant strategic importance. This guide provides an in-depth comparative analysis of this compound against other amino alcohols, supported by experimental insights, to illuminate its unique advantages in modern synthesis.
Amino alcohols, compounds bearing both amino (-NH₂) and hydroxyl (-OH) groups, are foundational to the construction of complex molecules, particularly in medicinal chemistry.[1] Their ability to participate in a wide range of chemical transformations makes them versatile synthons.[1] However, the true power of an amino alcohol in directing a synthesis often lies not just in its functional groups, but in the geometry and conformational properties of its carbon skeleton.
This compound: A Scaffold of Defined Rigidity and Stereochemistry
This compound is a bifunctional organic molecule distinguished by its rigid cyclohexane framework.[2] It exists as two key geometric isomers: cis and trans. This stereoisomerism is not a trivial feature; it is the defining characteristic that researchers leverage to impart specific three-dimensional orientations in target molecules.[2]
The trans-isomer is the more thermodynamically stable of the two.[3] In its preferred chair conformation, both the amino and hydroxyl groups occupy equatorial positions, minimizing steric hindrance.[3] This diequatorial arrangement results in a well-defined, rigid structure that can be crucial for optimizing a molecule's binding affinity to a biological target, such as a kinase or a G-protein coupled receptor.[2][4] Conversely, the cis-isomer must adopt a conformation where one substituent is axial, introducing destabilizing 1,3-diaxial interactions.[3] While this makes it less stable, the cis isomer is a valuable intermediate in its own right for accessing unique chemical space.[5]
The strategic importance of this defined stereochemistry cannot be overstated. In drug development, controlling the conformational flexibility of a molecule can significantly reduce the entropic penalty upon binding to a protein receptor, leading to enhanced potency.[6] The cyclohexane ring of this compound serves as a rigid scaffold, pre-organizing the appended functionalities into a desired spatial arrangement.[2]
Comparative Analysis: this compound vs. Other Amino Alcohols
The decision to use this compound is best understood by comparing its performance and synthetic utility against other classes of amino alcohols.
| Building Block | Key Structural Feature | Impact on Synthesis & Properties | Typical Applications |
| trans-4-Aminocyclohexanol | Rigid cyclohexane; diequatorial substituents | High stereochemical control; conformationally restricted products; predictable vectoral orientation of functional groups.[2] | Kinase inhibitors, GPCR modulators, CNS-active agents.[4][7][8] |
| cis-4-Aminocyclohexanol | Rigid cyclohexane; axial/equatorial substituents | Access to different 3D chemical space than the trans isomer; often requires specific synthetic routes to access.[5] | Valuable intermediates for specific APIs where the cis stereochemistry is required.[5] |
| 2-Amino- & 3-Aminocyclohexanol | Positional isomers of 4-ACH | Altered spatial relationship between NH₂ and OH groups; can influence intramolecular hydrogen bonding and cyclization reactions. | Synthesis of unique heterocyclic systems and ligands. |
| Acyclic Amino Alcohols (e.g., 4-amino-1-butanol) | Flexible carbon chain | High conformational flexibility in final products; may lead to lower binding affinity due to entropic penalties. | General synthesis where rigidity is not a primary concern. |
| Aromatic Amino Alcohols (e.g., 4-aminophenol) | Planar aromatic ring | Rigid but planar geometry; different electronic properties (phenolic OH). | Synthesis of compounds like Paracetamol.[9] |
The primary advantage of this compound, particularly the trans isomer, is the predictable stereochemical outcome it offers. Unlike flexible acyclic amino alcohols, the rigid cyclohexane backbone locks the amino and hydroxyl groups into a defined spatial relationship. This allows chemists to design molecules with a high degree of certainty about their three-dimensional shape, a cornerstone of rational drug design.[2]
Visualization of Comparative Structures
References
- 1. theusajournals.com [theusajournals.com]
- 2. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 8. mdpi.com [mdpi.com]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
A Comparative Analysis of the Reactivity of cis- and trans-4-Aminocyclohexanol: A Guide for Synthetic and Medicinal Chemists
In the landscape of drug discovery and fine chemical synthesis, the 4-aminocyclohexanol scaffold is a cornerstone, offering a rigid yet versatile three-dimensional framework. The stereochemical arrangement of the amino and hydroxyl groups, whether cis or trans, profoundly dictates the molecule's physical properties and, crucially, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of cis- and trans-4-aminocyclohexanol, synthesizing foundational stereochemical principles with available experimental evidence to inform rational synthetic design.
The Conformational Landscape: A Tale of Two Isomers
The reactivity of any substituted cyclohexane is inextricably linked to its preferred conformation. The chair conformation, being the lowest energy arrangement, is paramount in this analysis.
trans-4-Aminocyclohexanol , the more thermodynamically stable of the two isomers, predominantly adopts a chair conformation where both the hydroxyl (-OH) and amino (-NH₂) groups reside in equatorial positions.[1][2] This diequatorial arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would otherwise destabilize the molecule.[1] The functional groups in this conformation are relatively unhindered and accessible.
cis-4-Aminocyclohexanol , in contrast, cannot achieve a diequatorial state. In its chair form, one substituent must occupy an axial position while the other is equatorial .[1] This results in an equilibrium between two conformers. Due to the slightly larger steric bulk of the amino group (A-value ≈ 1.2 kcal/mol) compared to the hydroxyl group (A-value ≈ 0.6-0.9 kcal/mol), the conformer with the equatorial amino group and axial hydroxyl group is marginally favored.[1] Regardless of the specific conformer, the presence of an axial substituent inherently introduces destabilizing 1,3-diaxial interactions, rendering the cis isomer less stable than the trans isomer.[1]
Figure 1: Conformational equilibrium in trans- and cis-4-aminocyclohexanol. The trans isomer overwhelmingly favors the diequatorial state, while the cis isomer exists as an equilibrium between two axial/equatorial conformers.
Reactivity at the Hydroxyl Group: Steric Accessibility as the Deciding Factor
The accessibility of the hydroxyl group to incoming reagents is a primary determinant of its reactivity, particularly in reactions like O-acylation.
Theoretical Prediction
Based on conformational analysis, a clear hypothesis emerges:
-
trans-4-Aminocyclohexanol : With its equatorial hydroxyl group, this isomer is expected to exhibit greater reactivity. The equatorial position is more exposed and less sterically hindered, allowing for easier approach of acylating agents.[2]
-
cis-4-Aminocyclohexanol : This isomer will have a significant population of conformers where the hydroxyl group is in the more sterically hindered axial position. This shielding by the cyclohexane ring and the 1,3-diaxial hydrogens should decrease its rate of reaction.
Experimental Evidence: Selective O-Acylation of N-Acetyl-4-aminocyclohexanol
While direct kinetic studies on the O-acylation of this compound are scarce in the literature, a compelling piece of evidence comes from the process of separating cis and trans isomers. A patented method describes the separation of cis/trans mixtures of 4-acetamidocyclohexanol via selective esterification with acetic anhydride.[3]
In this process, a mixture of N-acetylated cis and trans isomers is treated with acetic anhydride. The trans isomer, possessing an equatorial hydroxyl group, reacts preferentially to form trans-4-acetamidocyclohexanol acetate. This product can then be isolated in high purity through crystallization, leaving the less reactive cis isomer in the mother liquor. This differential reactivity provides strong industrial evidence that the equatorial -OH group of the trans isomer is significantly more accessible and reactive towards acylation than the axial -OH of the cis isomer.
Table 1: O-Acylation Reactivity Data for N-Acetyl-4-aminocyclohexanol Isomers
| Isomer | -OH Position (Predominant) | Observed Reactivity | Yield of Acetate Product* |
| trans | Equatorial | Higher | 57-81% |
| cis | Axial | Lower | Not Isolated |
*Yield calculated based on the initial amount of the respective isomer in the starting mixture as described in the patent literature.[3]
Figure 2: Experimental workflow for the separation of N-acetyl-4-aminocyclohexanol isomers based on differential O-acylation reactivity.
Reactivity at the Amino Group: A More Nuanced Picture
The reactivity of the amino group is governed by both its steric accessibility and its inherent nucleophilicity.
Steric Considerations
Similar to the hydroxyl group, the equatorial amino group of the trans isomer is sterically more accessible than the axial amino group in one of the conformers of the cis isomer. For reactions sensitive to steric hindrance, such as N-acylation with a bulky acylating agent, the trans isomer is predicted to react more rapidly.[4]
The Potential Role of Intramolecular Hydrogen Bonding
A unique feature of the cis isomer is the potential for an intramolecular hydrogen bond (IHB) to form between an axial hydroxyl group and an equatorial amino group, or vice versa.[1] The formation of an IHB can influence reactivity in two opposing ways:
-
Decreased Nucleophilicity : If the lone pair of the nitrogen atom is involved in a hydrogen bond with the axial hydroxyl group (N:···H-O), its availability for attacking an external electrophile is reduced. This would decrease the reactivity of the amino group.
-
Increased Basicity/Activation : Conversely, a hydrogen bond from an axial amino group to an equatorial hydroxyl group (N-H···:O) could potentially increase the electron density on the oxygen, though this is less likely to impact the nitrogen's reactivity directly.
Experimental Protocols
Protocol 1: Equilibration and NMR Analysis for Thermodynamic Stability
This protocol can be adapted to experimentally determine the relative stability of the two isomers.[1]
-
Sample Preparation : Dissolve a known quantity of either pure cis- or trans-4-aminocyclohexanol (or a mixture) in a suitable deuterated solvent (e.g., D₂O with a catalytic amount of D₂SO₄) in an NMR tube.
-
Equilibration : The strong acid catalyzes the interconversion between the cis and trans isomers. The tube is sealed and allowed to reach equilibrium, which may be accelerated by gentle heating.
-
¹H NMR Analysis : Acquire a high-resolution ¹H NMR spectrum of the equilibrated mixture.
-
Quantification : Integrate the signals corresponding to unique protons of the cis and trans isomers. The ratio of the integrals directly corresponds to the equilibrium ratio of the isomers.
-
Calculation : The Gibbs free energy difference (ΔG°) can be calculated using the equation ΔG° = -RT ln(K_eq), where K_eq is the equilibrium constant ([trans]/[cis]).
Protocol 2: Selective O-Acylation of N-Acetyl-4-aminocyclohexanol
This procedure is adapted from patent literature and demonstrates the differential reactivity.[3]
-
Reaction Setup : In a reaction flask, charge a mixture of cis- and trans-4-acetamidocyclohexanol (e.g., a 30:70 ratio).
-
Reagent Addition : Under stirring, add acetic anhydride (1.0-1.2 molar equivalents relative to the total substrate). The reaction is exothermic.
-
Reaction : After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours.
-
Workup : Cool the reaction mixture. Distill off the acetic acid byproduct and any excess acetic anhydride under reduced pressure.
-
Crystallization : To the solid residue, add a suitable solvent (e.g., ethyl acetate), heat to dissolve, and then cool slowly to induce crystallization.
-
Isolation : Filter the resulting white solid, which will be the highly pure trans-4-acetamidocyclohexanol acetate. The cis isomer remains enriched in the filtrate.
Conclusion and Practical Implications
The stereochemical disparity between cis- and trans-4-aminocyclohexanol leads to a clear and predictable difference in their reactivity, primarily driven by steric factors.
-
trans-4-Aminocyclohexanol , with its diequatorial arrangement of functional groups, is the more reactive isomer in sterically demanding reactions such as acylation. Its unhindered equatorial hydroxyl and amino groups are more accessible to reagents.
-
cis-4-Aminocyclohexanol is sterically more encumbered due to the unavoidable presence of an axial substituent. This leads to slower reaction rates, a principle that can be exploited for the purification of isomer mixtures.
For drug development professionals and synthetic chemists, this understanding is crucial. When designing a synthetic route, the choice of the trans isomer will generally favor higher yields and faster reaction times for derivatization. Conversely, if a reaction requires the separation of a cis/trans mixture, leveraging the lower reactivity of the cis isomer can be an effective purification strategy. The potential influence of intramolecular hydrogen bonding in the cis isomer should also be considered, particularly when optimizing reaction conditions in various solvent systems.
References
A Comparative Guide to Alternative Precursors for the Synthesis of 4-Aminocyclohexanol
Introduction
4-Aminocyclohexanol, a bifunctional molecule incorporating both a primary amine and a secondary alcohol on a cyclohexane scaffold, is a critical building block in the pharmaceutical and fine chemical industries.[1][2] Its distinct cis and trans isomers serve as valuable precursors for a range of active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[3][4] The trans isomer, in particular, is a key intermediate for drugs like Ambroxol, a secretolytic agent.[4] Given its industrial significance, the development of efficient, stereoselective, and economically viable synthetic routes is of paramount importance.
This guide provides an in-depth comparison of various alternative precursors for the synthesis of this compound. Moving beyond a simple recitation of methods, we will analyze the underlying chemical principles, compare performance based on experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific applications.
Strategic Overview of Synthetic Pathways
The choice of precursor dictates the overall synthetic strategy, influencing factors such as step economy, catalyst selection, reaction conditions, and, crucially, the resulting stereochemistry of the final product. We will explore four primary classes of precursors, each presenting a unique set of advantages and challenges.
Caption: Synthetic strategies for this compound from various precursors.
Comparison of Precursor Performance
The selection of an optimal precursor is a multi-faceted decision. The following table summarizes key performance indicators for the most common synthetic routes, providing a comparative framework for evaluation.
| Precursor | Synthetic Route | Typical Yield | trans:cis Ratio | Key Advantages | Key Challenges |
| p-Acetamidophenol | Catalytic Hydrogenation followed by Hydrolysis | Good to Excellent | 3:1 to 4:1 (Pd/C)[5] | Readily available, established industrial process. | Requires a separate hydrolysis step; isomer separation is necessary.[6][7] |
| p-Aminophenol | Direct Catalytic Hydrogenation | High | 88:12 (Pd/Al2O3)[8][9] to 92:8 (Ru-M/Al2O3)[10] | More atom-economical (no protection/deprotection). | Historically challenging due to hydroxyl group lability.[11] Catalyst selection is critical for stereoselectivity.[5] |
| Nitrobenzene | Catalytic Hydrogenation & Bamberger Rearrangement | Moderate to Good | Variable | Inexpensive starting material. | Requires strong acidic conditions (H2SO4), leading to waste; potential for side products like aniline.[4][12] |
| 4-Hydroxycyclohexanone | Reductive Amination | High | Controllable | Direct route, mild conditions with selective reducing agents like NaBH(OAc)₃.[13] | Precursor is less common than aromatic alternatives. |
| 1,4-Cyclohexanedione | Chemoenzymatic Cascade (KRED + ATA) | Good to Excellent | >98:2 (cis or trans) | Highly stereoselective, modular to produce either isomer; green chemistry approach.[14][15] | Requires specialized enzymes and cofactors.[1] |
Detailed Analysis & Experimental Protocols
Route 1: From p-Acetamidophenol (Paracetamol)
This is a classic and industrially relevant pathway. The initial hydrogenation of the aromatic ring is followed by hydrolysis of the acetamido group. The stereochemical outcome is heavily influenced by the catalyst.[5] Palladium catalysts typically favor the formation of the thermodynamically more stable trans isomer.[5]
Caption: Workflow for the synthesis of trans-4-aminocyclohexanol from p-acetamidophenol.
Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol [5]
-
Reactor Charging: In a pressure reactor (autoclave), charge p-acetamidophenol and deionized water.
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate).
-
Inerting and Pressurizing: Seal the reactor and purge it several times with nitrogen, followed by purges with hydrogen gas. Pressurize the reactor with hydrogen to approximately 4.5 bar.
-
Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction by hydrogen uptake. The reaction is typically complete within 24-36 hours.[11]
-
Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. The resulting aqueous solution contains the cis/trans mixture of 4-acetamidocyclohexanol.
-
Hydrolysis & Isolation: The acetamido group is subsequently hydrolyzed under basic (e.g., NaOH reflux) or acidic conditions. The desired trans-4-aminocyclohexanol is then isolated via fractional crystallization, often from acetone or by cooling a concentrated aqueous alkaline solution.[3][6]
Route 2: From p-Aminophenol
Direct hydrogenation of p-aminophenol is a more atom-economical approach, avoiding the protection-deprotection sequence. While historically plagued by issues of hydroxyl group hydrogenolysis, modern catalytic systems have overcome this challenge.[11] The choice of catalyst and solvent is critical for achieving high trans-selectivity. For instance, Pd/Al2O3 in isopropanol has been shown to produce an 88:12 trans:cis ratio.[8][9] Even higher selectivity (92:8) can be achieved with bimetallic Ru-M/Al2O3 catalysts in a fixed-bed reactor.[10]
Caption: Direct synthesis of this compound from p-aminophenol.
Causality Behind Selectivity: The preference for trans products in palladium-catalyzed hydrogenations is attributed to the thermodynamic stability of the intermediate and final products. The bulky substituents (amino and hydroxyl groups) prefer to occupy equatorial positions on the cyclohexane ring to minimize steric strain, which corresponds to the trans configuration.[2] Rhodium catalysts, in contrast, can sometimes favor the formation of the cis isomer.[5]
Route 3: From Cyclohexane-based Precursors
Using precursors that already possess the cyclohexane ring simplifies the synthesis by eliminating the need for aromatic ring reduction.
-
From 4-Hydroxycyclohexanone: This route utilizes reductive amination, a powerful C-N bond-forming reaction. The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is key, as it readily reduces the intermediate iminium ion while being slow to reduce the starting ketone, thus minimizing the formation of 1,4-cyclohexanediol byproduct.[13] This method offers excellent control and typically high yields.
Experimental Protocol: Reductive Amination of 4-Hydroxycyclohexanone [13]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4-hydroxycyclohexanone (1.0 eq) dissolved in anhydrous dichloromethane (DCM).
-
Imine Formation: Add the amine source (e.g., benzylamine, 1.1 eq) followed by glacial acetic acid (1.2 eq). Stir at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Reaction Monitoring & Work-up: Stir at room temperature until completion (monitored by TLC or LC-MS). Quench the reaction with aqueous sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the crude product by flash column chromatography.
-
From 1,4-Cyclohexanedione (Chemoenzymatic Approach): This cutting-edge approach offers unparalleled stereoselectivity through a one-pot, two-enzyme cascade.[14][15] A keto reductase (KRED) first selectively reduces one ketone to a hydroxyl group, forming 4-hydroxycyclohexanone. Subsequently, a stereocomplementary amine transaminase (ATA) converts the remaining ketone into an amine. By selecting the appropriate ATA, either the cis or trans isomer of this compound can be produced with excellent diastereomeric ratios (>98:2).[14]
Caption: Chemoenzymatic cascade for stereoselective this compound synthesis.
Conclusion
The synthesis of this compound can be approached from multiple precursors, each with a distinct profile of benefits and drawbacks.
-
Industrial Workhorse: The hydrogenation of p-acetamidophenol remains a robust and well-established method, particularly for the trans isomer, despite requiring multiple steps.
-
Atom Economy: Direct hydrogenation of p-aminophenol offers a more efficient route, with success being highly dependent on the selection of a modern, selective catalyst system.
-
Directness and Control: For laboratory-scale synthesis where the precursor is available, the reductive amination of 4-hydroxycyclohexanone provides a high-yielding and controllable route.
-
Stereochemical Precision: The chemoenzymatic cascade starting from 1,4-cyclohexanedione represents the state-of-the-art for stereochemical control, allowing for the selective synthesis of either the cis or trans isomer in high purity.
The optimal choice will ultimately depend on the specific requirements of the researcher, balancing factors such as scale, cost, available equipment, and the desired stereochemical purity of the final product.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. benchchem.com [benchchem.com]
- 6. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 7. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 12. iris.unive.it [iris.unive.it]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of 4-Aminocyclohexanol Isomer Ratios
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise control and quantification of stereoisomers are paramount. 4-Aminocyclohexanol, a key building block in the synthesis of various drugs, exists as cis and trans diastereomers. The specific isomeric form can significantly influence the pharmacological activity and safety profile of the final drug product. Therefore, robust and accurate analytical methods for determining the isomer ratio of this compound are critical for process development, quality control, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound isomer ratios: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance characteristics to assist you in selecting the most appropriate method for your specific needs.
The Foundational Chemistry: Understanding the Isomers
This compound has two stereogenic centers, leading to the existence of cis and trans diastereomers. In the chair conformation of the cyclohexane ring, the substituents can occupy either axial or equatorial positions. The trans isomer is thermodynamically more stable as both the amino and hydroxyl groups can reside in the more favorable equatorial positions, minimizing steric hindrance.[1] Conversely, in the cis isomer, one substituent must occupy an axial position, leading to greater steric strain.[1] This inherent difference in stability and conformation is the basis for their separation and distinct spectral properties.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for quantifying this compound isomers depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between signal intensity and the number of nuclei. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds. | Non-destructive, sample is in solution. |
| Derivatization | Often necessary for this compound to increase volatility and improve peak shape. | Can be used to enhance detection (e.g., UV or fluorescence). | Not required. |
| Sensitivity | Generally high, especially with sensitive detectors like FID or MS. | Varies with the detector (UV, FLD, MS); can be very high. | Lower sensitivity compared to chromatographic methods.[2] |
| Selectivity | High, especially with capillary columns. | High, with a wide variety of column chemistries available. | Excellent for distinguishing isomers with distinct chemical environments. |
| Quantification | Relative quantification using peak areas. | Relative quantification using peak areas. | Absolute or relative quantification without the need for identical standards. |
| Speed | Can be fast, especially with modern GC systems. | Runtimes can vary depending on the separation. | Can be slower due to the need for longer relaxation delays for accurate quantification. |
| Cost | Instrument cost is moderate. | Instrument cost can be high, especially for MS detectors. | High initial instrument cost. |
Gas Chromatography (GC): A High-Resolution Separation Technique
Gas chromatography is a powerful technique for separating and quantifying volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is a crucial step to enable its analysis by GC.[3] The most common approach is to convert the amino and hydroxyl groups into less polar, more volatile moieties.
The "Why" Behind Derivatization
Direct analysis of this compound by GC is challenging due to its high polarity, which leads to poor peak shape (tailing) and low volatility, resulting in long retention times and potential thermal degradation in the injector and column. Derivatization with a reagent like di-tert-butyl dicarbonate (Boc anhydride) converts the polar -NH2 and -OH groups into non-polar tert-butoxycarbonyl (Boc) groups.[4][5] This transformation significantly increases the volatility of the analyte and reduces its interaction with active sites in the GC system, leading to sharper, more symmetrical peaks and improved resolution between the cis and trans isomers.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for GC-FID analysis of this compound isomers.
Detailed Experimental Protocol: GC-FID of Boc-Derivatized Isomers
-
Derivatization:
-
To 10 mg of the this compound isomer mixture in a vial, add 1 mL of dichloromethane and 50 µL of triethylamine.
-
Add a molar excess (approximately 2.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).
-
Cap the vial and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up:
-
Quench the reaction with 1 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with 2 x 2 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
GC-FID Conditions:
-
Column: A mid-polarity capillary column, such as a DB-17 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL.
-
Performance Characteristics
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL |
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a highly versatile technique that can be adapted for the analysis of a wide range of compounds, including the polar and non-volatile this compound isomers. Both derivatized and underivatized methods can be employed.
Underivatized Analysis: The Direct Approach
A direct analysis of this compound isomers is possible using reverse-phase HPLC. However, due to the lack of a strong chromophore in the molecule, detection can be challenging with standard UV detectors. The use of a charged aerosol detector (CAD) or a refractive index detector (RID) can overcome this limitation. Alternatively, specialized columns designed for the retention of polar compounds can be used.[6]
Derivatized Analysis: Enhancing Sensitivity
To improve detection sensitivity with UV or fluorescence detectors, pre-column derivatization with a suitable labeling reagent is a common strategy. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a fluorogenic reagent that reacts with primary and secondary amines to form highly fluorescent derivatives.[3][7][8] This allows for trace-level quantification of the this compound isomers.
Experimental Workflow for HPLC-UV/FLD Analysis
Caption: Workflow for HPLC analysis of this compound isomers.
Detailed Experimental Protocol: HPLC with NBD-Cl Derivatization
-
Derivatization:
-
Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., methanol).
-
In a vial, mix an aliquot of the sample solution with a borate buffer (pH 9.0).
-
Add a solution of NBD-Cl in acetonitrile.
-
Heat the mixture at 60 °C for 30 minutes in the dark.
-
Cool the reaction mixture and dilute with the mobile phase for HPLC analysis.
-
-
HPLC-FLD Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 20% acetonitrile and increase to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
-
Injection Volume: 10 µL.
-
Performance Characteristics (Derivatized Method)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Precision (RSD) | < 1.5% |
| Limit of Detection (LOD) | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5-5 ng/mL |
Quantitative NMR (qNMR): An Absolute Quantification Method
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute or relative concentration of a substance without the need for a calibration curve with the same substance.[1][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. This makes qNMR a powerful tool for the accurate determination of isomer ratios.
The Power of Direct Measurement
The key advantage of qNMR is that it provides a direct measure of the molar ratio of the isomers in a sample.[10] By carefully selecting non-overlapping signals for the cis and trans isomers and an internal standard of known purity and concentration, the ratio can be calculated with high accuracy and precision.[9]
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR analysis of this compound isomers.
Detailed Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound isomer mixture into a vial.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is necessary to ensure complete relaxation of all protons. A typical value is 30-60 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals corresponding to the cis and trans isomers and the internal standard. For this compound, the protons on the carbons bearing the -OH and -NH₂ groups are often well-resolved.
-
The molar ratio of the isomers can be calculated using the following formula:
Ratio (cis/trans) = (Integral_cis / N_cis) / (Integral_trans / N_trans)
where:
-
Integral_cis and Integral_trans are the integrated areas of the signals for the cis and trans isomers, respectively.
-
N_cis and N_trans are the number of protons giving rise to the respective signals.
-
-
Performance Characteristics
| Parameter | Typical Performance |
| Accuracy | High, as it is a primary method. |
| Precision (RSD) | < 1% |
| Linearity | Excellent over a wide dynamic range. |
| Selectivity | Excellent for distinguishing structurally different isomers. |
Conclusion: Selecting the Optimal Method
The choice of the analytical method for the quantitative analysis of this compound isomer ratios is a critical decision that should be based on the specific requirements of the analysis.
-
Gas Chromatography offers high resolution and sensitivity, but the necessity of derivatization adds a sample preparation step and a potential source of error. It is well-suited for routine quality control where high throughput is required.
-
High-Performance Liquid Chromatography provides versatility, with the option of direct analysis or derivatization for enhanced sensitivity. HPLC with fluorescence detection after derivatization is an excellent choice for trace-level analysis.
-
Quantitative NMR stands out as a primary method that provides highly accurate and precise results without the need for isomer-specific reference standards for calibration. While the initial instrument cost is high and the sensitivity is lower than chromatographic methods, its accuracy and reliability make it an invaluable tool for method validation, reference material characterization, and in-depth structural confirmation.
By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and consistency of their products.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. reddit.com [reddit.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. researchgate.net [researchgate.net]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. usp.org [usp.org]
A Senior Application Scientist's Guide to Catalyst Performance in 4-Aminocyclohexanol Synthesis
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of 4-aminocyclohexanol is a critical step in the development of numerous active pharmaceutical ingredients (APIs). The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring significantly influences the pharmacological activity of the final compound. This guide provides an in-depth comparison of the performance of various catalysts in the synthesis of this compound, primarily through the hydrogenation of 4-aminophenol and its derivatives. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to aid in your research and development endeavors.
The Critical Role of Catalysis in this compound Synthesis
The catalytic hydrogenation of 4-aminophenol to this compound is a deceptively simple transformation that presents a significant stereochemical challenge: the control of the cis and trans isomer ratio. The thermodynamic stability of the trans isomer often makes it the favored product, but specific applications may demand the cis isomer. The choice of catalyst, therefore, becomes paramount in directing the stereochemical outcome of the reaction.
The general reaction pathway involves the reduction of the aromatic ring of 4-aminophenol. The mechanism on the catalyst surface dictates the stereochemistry of the hydrogen addition, which in turn determines the final cis/trans ratio of the this compound product.
Caption: Generalized reaction pathway for the hydrogenation of 4-aminophenol.
Comparative Analysis of Catalyst Performance
The choice of metal in a heterogeneous catalyst is a primary determinant of both activity and selectivity in the hydrogenation of 4-aminophenol. Palladium, Rhodium, and Ruthenium are the most commonly employed metals for this transformation, each exhibiting distinct performance characteristics.
Palladium (Pd)-Based Catalysts: The Preference for Trans**
Palladium catalysts, typically supported on carbon (Pd/C), are widely utilized and generally favor the formation of the more thermodynamically stable trans-4-aminocyclohexanol.[1] This preference is attributed to the reaction mechanism on the palladium surface, which allows for equilibration to the more stable diequatorial conformation of the substituents on the cyclohexane ring.
Rhodium (Rh)-Based Catalysts: A Path to the Cis Isomer
In contrast to palladium, rhodium-based catalysts can exhibit a preference for the formation of the cis isomer.[1] The stereochemical outcome with rhodium catalysts is highly dependent on the reaction conditions and the specific ligand environment of the rhodium center. In some cases, a rhodium-based catalyst has been reported to yield a trans:cis ratio of 92:8, indicating a strong preference for the trans isomer under those specific conditions.[1] This highlights the nuanced control that can be achieved through catalyst and condition selection.
Ruthenium (Ru)-Based Catalysts: Another Avenue to the Cis Product
Ruthenium-based catalysts, often supported on alumina (Ru/Al₂O₃), have also been shown to favor the formation of the cis isomer. One study reported that the hydrogenation of p-aminophenol in an aqueous system with a ruthenium/Al₂O₃ catalyst yielded 86% of the cis product and only 14% of the trans isomer.[2][3] This makes ruthenium an attractive option when the cis stereoisomer is the desired product.
Performance Data Summary
The following table summarizes the performance of different catalysts under various reported experimental conditions. It is crucial to note that a direct comparison is challenging due to the variability in reaction parameters across different studies. However, this data provides valuable insights into the general trends of each catalyst system.
| Catalyst | Support | Substrate | Solvent | Temp. (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | trans:cis Ratio | Reference |
| 5% Pd/C | Carbon | p-Acetamidophenol | Water | 100 | 4.5 | 24-36 | High | 3:1 to 4:1 | [1] |
| Rh-based | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | High | 92:8 | [1] |
| Ru/Al₂O₃ | Alumina | p-Aminophenol | Water | Not specified | Not specified | Not specified | Not specified | 14:86 | [2][3] |
| Pt/C | Carbon | p-Nitrophenol | Various | Ambient | Not specified | Not specified | High | Not specified | [4] |
Note: "Not specified" indicates that the specific data point was not available in the cited sources. The yield is often reported as "high" or qualitatively, without a specific percentage.
The Influence of the Support Material
The catalytic support is not merely an inert carrier but can significantly influence the catalyst's performance by affecting the dispersion of the metal nanoparticles, their electronic properties, and the interaction with the substrate.[5][6][7] Common supports for hydrogenation catalysts include activated carbon, alumina (Al₂O₃), silica (SiO₂), and titania (TiO₂).
The choice of support can impact:
-
Metal Dispersion: A high surface area support generally leads to better dispersion of the metal nanoparticles, increasing the number of active sites.[6]
-
Acidity/Basicity: The acidic or basic nature of the support can influence the reaction pathway and selectivity.[6]
-
Metal-Support Interactions: Strong metal-support interactions can enhance catalyst stability and prevent leaching of the active metal.[7]
Caption: Workflow for assessing catalyst performance in this compound synthesis.
Experimental Protocols
The following protocols provide a generalized framework for the catalytic hydrogenation of a 4-aminophenol derivative. As a Senior Application Scientist, I must emphasize that these are starting points, and optimization of reaction conditions is crucial for achieving desired outcomes.
Protocol 1: General Procedure for Hydrogenation using Pd/C
This protocol is adapted from general procedures for the hydrogenation of p-acetamidophenol.[1]
Materials:
-
p-Acetamidophenol
-
5% Palladium on Carbon (Pd/C)
-
Deionized Water
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge p-acetamidophenol and deionized water.
-
Catalyst Addition: Carefully add 5% Pd/C catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.
-
Inerting the Reactor: Seal the autoclave and purge the system with nitrogen gas several times to remove any residual air.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 4.5 bar) and heat to the target temperature (e.g., 100°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24-36 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with water and stored for potential reuse.
-
Product Isolation: The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol. The acetamido group can be hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.
Protocol 2: Chemoenzymatic Synthesis for High Stereoselectivity
For applications demanding high stereopurity, a chemoenzymatic approach can be highly effective. This method offers excellent control over the stereochemical outcome.[8][9]
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase (KRED)
-
Amine transaminase (ATA) (cis- or trans-selective)
-
Cofactors (e.g., NAD(P)H)
-
Buffer solution
-
Amine donor (e.g., isopropylamine)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution containing 1,4-cyclohexanedione.
-
Enzyme Addition: Add the ketoreductase (KRED) and the desired stereoselective amine transaminase (ATA).
-
Cofactor and Amine Donor: Add the necessary cofactors and the amine donor.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of the starting material and the formation of the desired this compound isomer using analytical techniques such as HPLC or GC.
-
Reaction Quenching: Once the reaction reaches completion, quench the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Product Isolation: The desired this compound isomer can be isolated and purified from the reaction mixture using standard techniques such as extraction or chromatography.
Catalyst Reusability and Stability
For industrial applications, catalyst reusability is a critical economic and environmental consideration. Heterogeneous catalysts, such as those discussed, offer the advantage of easy separation from the reaction mixture.
-
Palladium Catalysts: Palladium on carbon catalysts can often be recovered by filtration and reused for several cycles. However, a gradual decrease in activity may be observed due to metal leaching or poisoning of the active sites.[10][11]
-
Bimetallic Catalysts: The addition of a second metal, such as in Pd-Cu systems, has been shown to enhance both catalytic activity and stability, allowing for multiple reuses with minimal loss of performance.[12][13]
Concluding Remarks
The selection of an appropriate catalyst is a cornerstone of a successful and efficient synthesis of this compound. This guide has provided a comparative overview of common catalytic systems, highlighting the distinct advantages of Palladium, Rhodium, and Ruthenium in controlling the stereochemical outcome. The provided experimental data and protocols serve as a foundation for your research, but it is the careful optimization of reaction parameters and a thorough understanding of the underlying catalytic principles that will ultimately lead to the desired product in high yield and purity. As the field of catalysis continues to evolve, the development of more active, selective, and robust catalysts will undoubtedly further refine the synthesis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Support effect in the preparation of supported metal catalysts via microemulsion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Aminocyclohexanol for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Aminocyclohexanol in Medicinal Chemistry
This compound is a bifunctional molecule featuring both an amino and a hydroxyl group on a cyclohexane ring. This deceptively simple structure is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The rigid, three-dimensional scaffold of the cyclohexane ring, combined with the stereochemical possibilities of the cis and trans isomers, allows for the precise spatial orientation of pharmacophoric features. This has made this compound a valuable building block in the development of drugs targeting a wide range of therapeutic areas. For instance, trans-4-aminocyclohexanol is a key intermediate in the synthesis of the mucolytic agent Ambroxol[1]. Given its importance, the efficient and stereoselective synthesis of this compound isomers is a topic of considerable interest in both academic and industrial research. This guide provides a comprehensive review and comparison of the primary synthetic routes to this versatile intermediate, offering insights into the underlying chemical principles and providing actionable experimental protocols.
I. Catalytic Hydrogenation of Phenolic Precursors: The Industrial Workhorse
The catalytic hydrogenation of readily available phenolic compounds, such as p-aminophenol and its N-acetylated derivative, paracetamol, remains one of the most common industrial methods for producing this compound. This approach involves the reduction of the aromatic ring under hydrogen pressure in the presence of a metal catalyst.
Causality Behind Experimental Choices in Catalytic Hydrogenation
The critical challenge in this synthetic route is controlling the stereoselectivity to favor either the cis or trans isomer. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the product. The proposed mechanism for the hydrogenation of phenols involves the formation of partially hydrogenated cyclohexenol and cyclohexanone intermediates through keto-enol tautomerism[2]. The final stereochemical outcome is influenced by the thermodynamics of the product and the kinetics of hydrogen addition to these intermediates.
Palladium-based catalysts, such as palladium on carbon (Pd/C), generally favor the formation of the more thermodynamically stable trans isomer[3]. In contrast, rhodium-based catalysts have been reported to show a preference for the cis isomer[3]. Ruthenium catalysts have also been employed, though they can sometimes lead to a higher proportion of the cis product[4][5].
The reaction is typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate. For instance, the hydrogenation of paracetamol is often conducted at around 100°C and a hydrogen pressure of approximately 4.5 bar[3]. The solvent can also influence the stereoselectivity; while water is a common solvent, the use of isopropanol with p-aminophenol has been shown to improve the diastereoselectivity towards the trans isomer[3][6].
Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol (Paracetamol)
This protocol is based on a general procedure found in the literature for the synthesis of a mixture of cis- and trans-4-acetamidocyclohexanol, which can then be hydrolyzed to the corresponding this compound isomers.[3][4]
Materials:
-
p-Acetamidophenol (paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% water wet)
-
Deionized water
-
Hydrogen gas
-
Pressure reactor (autoclave)
Procedure:
-
Charge the pressure reactor with p-acetamidophenol and deionized water.
-
Add the 5% Pd/C catalyst. The typical catalyst loading is 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.5 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24-36 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.
-
The acetamido group can be hydrolyzed by heating the solution with a strong acid or base to yield the free this compound isomers.
-
The trans isomer can often be preferentially crystallized from the mixture.
II. Chemoenzymatic Synthesis: The Modern Approach to Stereoselectivity
The demand for stereochemically pure isomers of this compound has driven the development of highly selective biocatalytic methods. Chemoenzymatic synthesis, employing a cascade of enzymes in a one-pot reaction, offers an elegant and environmentally friendly alternative to traditional chemical routes. This approach provides excellent control over the stereochemistry, allowing for the selective synthesis of either the cis or trans isomer with high diastereomeric purity.[7]
The Power of Enzymatic Cascades: KREDs and ATAs
This synthetic strategy typically starts from 1,4-cyclohexanedione and utilizes two key types of enzymes: a keto reductase (KRED) and an amine transaminase (ATA)[7][8].
-
Keto Reductase (KRED): In the first step, a regioselective KRED reduces one of the ketone groups of 1,4-cyclohexanedione to a hydroxyl group, forming the intermediate 4-hydroxycyclohexanone.
-
Amine Transaminase (ATA): The 4-hydroxycyclohexanone intermediate is then aminated by an ATA, which transfers an amino group from an amine donor (such as isopropylamine) to the remaining ketone, yielding this compound.
The stereochemical outcome of the final product is determined by the stereoselectivity of the chosen ATA. By selecting a cis- or trans-selective ATA, the synthesis can be directed to produce the desired isomer with high diastereomeric excess.[7][9]
Experimental Protocol: Generalized Chemoenzymatic Synthesis of this compound
This protocol is a generalized representation of a one-pot, two-enzyme system for the synthesis of trans-4-aminocyclohexanol.[3][9]
Materials:
-
1,4-Cyclohexanedione
-
Keto reductase (KRED)
-
trans-selective Amine transaminase (ATA)
-
Amine donor (e.g., isopropylamine)
-
Cofactors: NADP+ for KRED, Pyridoxal 5'-phosphate (PLP) for ATA
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
DMSO (as a cosolvent, if needed)
Procedure:
-
In a reaction vessel, prepare a buffered solution containing 1,4-cyclohexanedione.
-
Add the necessary cofactors for both enzymes (NADP+ and PLP).
-
Add the amine donor in excess.
-
Initiate the reaction by adding the KRED and the trans-selective ATA.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC to determine the conversion of the starting material and the formation of the cis and trans products.
-
Once the reaction has reached completion, stop the reaction by denaturing the enzymes (e.g., by heat treatment or addition of an organic solvent).
-
The product can be isolated and purified using standard techniques such as solid-phase extraction or crystallization.
III. Synthesis from Cyclohexanone Derivatives: Reductive Amination
Another versatile approach to this compound involves the reductive amination of cyclohexanone derivatives. This method is a one-pot procedure that combines the formation of an imine or enamine with its subsequent reduction to form the desired amine.
Reductive Amination of 4-Hydroxycyclohexanone
Starting from the key intermediate, 4-hydroxycyclohexanone, reductive amination provides a direct route to N-substituted 4-aminocyclohexanols. The ketone first reacts with an amine under mildly acidic conditions to form an iminium ion. This intermediate is then reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final product.[10] Sodium triacetoxyborohydride is often the preferred reducing agent as it is less likely to reduce the starting ketone, thus minimizing the formation of diol byproducts.[10]
Experimental Protocol: Reductive Amination of 4-Hydroxycyclohexanone
This protocol details the reductive amination of 4-hydroxycyclohexanone with benzylamine as a representative amine.[10]
Materials:
-
4-Hydroxycyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-hydroxycyclohexanone.
-
Dissolve the ketone in anhydrous DCM and then add benzylamine (1.1 equivalents).
-
Add glacial acetic acid (1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-(benzylamino)cyclohexan-1-ol. The benzyl group can be subsequently removed by hydrogenolysis to afford this compound.
IV. Synthesis via Reduction of Nitroarenes
The reduction of 4-nitrophenol is another established route for the synthesis of this compound. This transformation can be carried out in a single step, reducing both the nitro group and the aromatic ring, or in a two-step process where the nitro group is first reduced to an amine to form 4-aminophenol, which is then hydrogenated as described in Section I.
A variety of catalysts have been developed for the reduction of 4-nitrophenol to 4-aminophenol, including nickel nanoparticles and various supported metal catalysts.[9] The subsequent hydrogenation of the 4-aminophenol intermediate to this compound follows the principles outlined in the catalytic hydrogenation section, with similar considerations for catalyst choice and stereocontrol.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for this compound depends on several factors, including the desired stereoisomer, scale of production, cost, and environmental considerations.
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Typical trans:cis Ratio | Advantages | Disadvantages |
| Catalytic Hydrogenation | p-Acetamidophenol | Pd/C, H₂ | 3:1 to 4:1[3] | Scalable, uses readily available starting materials. | Often produces a mixture of isomers, requiring further separation; requires high pressure and temperature. |
| Catalytic Hydrogenation | p-Aminophenol | Rh-based catalyst | 92:8 (cis favored)[3] | Can be tuned for higher cis selectivity. | Catalyst can be expensive; may require specific conditions to achieve high selectivity. |
| Chemoenzymatic Synthesis | 1,4-Cyclohexanedione | KRED, ATA | >99:1 (cis) or 80:20 (trans)[7][9] | Highly stereoselective, environmentally friendly ("green"), mild reaction conditions. | Enzymes can be costly and may have limited stability; requires specialized biochemical expertise. |
| Reductive Amination | 4-Hydroxycyclohexanone | Amine, NaBH(OAc)₃ | Dependent on substrate and conditions | Versatile for synthesizing N-substituted derivatives, mild conditions. | Stereocontrol can be challenging; requires a multi-step synthesis of the starting ketone. |
| Reduction of Nitroarenes | 4-Nitrophenol | Various reduction catalysts, then hydrogenation catalyst | Dependent on hydrogenation step | Utilizes an inexpensive starting material. | Can involve hazardous reagents; stereocontrol is a challenge in the hydrogenation step. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the primary synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Aminocyclohexanol
An In-Depth Technical Guide for Laboratory Professionals
As a cornerstone in the synthesis of various pharmaceutical compounds and chemical intermediates, 4-Aminocyclohexanol is a reagent found in numerous research and development laboratories.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Understanding the Risks: A Hazard Profile of this compound
This compound is classified as a hazardous substance, and a clear understanding of its specific risks is the foundation of safe handling. The primary hazards associated with this compound are significant and demand respect.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2] It is categorized as causing severe skin burns and eye damage.[2][3][4] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2] Some classifications also indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[3] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | Toxic to aquatic life with long lasting effects.[2] |
| Skin Irritation | Category 2 | Causes skin irritation.[7] |
| Serious Eye Irritation | Category 2A | Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5][6][7] |
This table summarizes the GHS hazard classifications for this compound based on available safety data sheets.
The corrosive nature of this compound is the most immediate and critical threat to researchers. Contact with skin or eyes can lead to severe burns and potentially irreversible damage. Inhalation of the dust or vapors can irritate the respiratory tract.[9] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical necessity.
Core Directive: Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is essential when handling this compound to mitigate the identified risks. The following protocols are designed to provide a robust barrier against exposure.
Engineering Controls: The First Line of Defense
Before any discussion of personal gear, it is paramount to emphasize the role of engineering controls. Whenever possible, this compound should be handled in a well-ventilated area.[10] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to minimize inhalation exposure.[3][11] Facilities must also be equipped with easily accessible eyewash stations and safety showers.[3][6][10]
Step-by-Step PPE Selection and Donning Protocol
The following procedure outlines the necessary PPE and the logic behind its selection for the routine handling of solid this compound.
-
Hand Protection :
-
Selection Rationale : Due to the corrosive nature of this compound, chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a high risk of splash, heavier-duty gloves or double-gloving should be considered.
-
Procedure : Always inspect gloves for any signs of degradation or perforation before use.[8] Don gloves, ensuring they overlap with the cuffs of the lab coat to prevent skin exposure at the wrist.
-
-
Eye and Face Protection :
-
Selection Rationale : The risk of severe eye damage necessitates robust eye protection. Standard safety glasses are insufficient.
-
Procedure : Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][10][12] If there is a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.[8][10]
-
-
Body Protection :
-
Selection Rationale : To prevent skin contact, a fully fastened lab coat is the minimum requirement.
-
Procedure : Wear a clean, buttoned lab coat made of a suitable material. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.[13] Ensure that clothing covers all exposed skin.[9]
-
-
Respiratory Protection :
-
Selection Rationale : While engineering controls are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations, such as a spill or when adequate ventilation is not available.
-
Procedure : If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[9] The specific type of respirator should be selected based on the potential exposure concentration and in accordance with your institution's respiratory protection program and OSHA regulations.[6][9]
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: From Bench to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Safe Handling and Storage Procedures
-
Handling : Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[5] Avoid breathing in dust or fumes.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][9] Keep away from incompatible materials such as strong oxidizing agents.[3][10]
Emergency Procedures: Spill and Exposure
In the event of an emergency, a swift and informed response is crucial.
-
Spill :
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.[11]
-
If safe to do so, prevent further spread of the spill.
-
Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][9] Avoid generating dust.[11]
-
Decontaminate the spill area with a suitable solvent.[11]
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][9] Seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air.[5][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10] Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[3][5] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[3]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the safety protocol to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Segregation : Do not mix this compound waste with other waste streams.[11] Designate separate, clearly labeled containers for solid waste and solutions containing the chemical.[11]
-
Container Selection : Use leak-proof, chemically compatible containers with secure screw-top caps.[11]
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").[11]
-
Waste Transfer :
-
Storage of Waste : Store sealed waste containers in a designated satellite accumulation area with secondary containment.[11]
-
Collection : Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11]
Chemical waste generators must adhere to the EPA guidelines for hazardous waste classification as listed in 40 CFR 261.3 and consult state and local regulations.[5]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, minimizing risks and ensuring a safe and productive laboratory environment.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. trans-4-アミノシクロヘキサノール 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
